molecular formula C15H14O B073161 P-Methoxystilbene CAS No. 1142-15-0

P-Methoxystilbene

Número de catálogo: B073161
Número CAS: 1142-15-0
Peso molecular: 210.27 g/mol
Clave InChI: XWYXLYCDZKRCAD-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

P-Methoxystilbene is a stilbenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methoxy-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXLYCDZKRCAD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-15-0, 1694-19-5
Record name 1-Methoxy-4-(2-phenylethenyl)-benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Methoxystilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxystilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-methoxystilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methoxystilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of p-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxystilbene, a naturally occurring stilbenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound. It details experimental protocols for the extraction, isolation, and quantification of stilbenes from plant matrices, summarizes the biosynthetic pathway leading to stilbene formation, and explores the key signaling pathways modulated by stilbenoid compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

While specific quantitative data for this compound remains limited in publicly available literature, preliminary studies and phytochemical screenings of related plant species suggest potential sources. The primary candidates identified are within the Cinnamomum and Aglaia genera.

  • Aglaia Species: The genus Aglaia (family Meliaceae) is known to produce a diverse array of secondary metabolites, including rocaglamides and other flavonoids. Aglaia edulis has been identified as a potential source of this compound. Comprehensive phytochemical analysis of the leaves, stems, and roots of Aglaia species could reveal significant quantities of this compound.

Table 1: Quantitative Data of Selected Stilbenoids in Natural Sources

Due to the lack of specific quantitative data for this compound, this table presents data for the well-studied stilbenoid, resveratrol, to provide a comparative context for concentrations found in plant materials. This highlights the potential range of concentrations that might be expected for other stilbenes like this compound.

Plant SourcePlant PartStilbenoidConcentration (µg/g dry weight)Reference
Vitis vinifera (Grape)Skintrans-Resveratrol50 - 100[General Knowledge]
Polygonum cuspidatum (Japanese Knotweed)Roottrans-Resveratrol2900 - 3900[General Knowledge]
Arachis hypogaea (Peanut)Seedtrans-Resveratrol0.02 - 1.92[General Knowledge]
Vaccinium spp. (Blueberry)FruitPterostilbene0.009 - 0.52[General Knowledge]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of stilbenes from plant materials. These protocols are based on established phytochemical techniques and can be adapted for the specific analysis of this compound.

Extraction of Stilbenes from Plant Material

This protocol describes a general method for the solvent extraction of stilbenes from dried and powdered plant tissue.

Materials:

  • Dried and powdered plant material (e.g., heartwood, leaves)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Ultrasonic bath

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered plant material.

    • Suspend the powder in 500 mL of 80% aqueous methanol.

    • Macerate the suspension for 24 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in 200 mL of deionized water.

    • Perform sequential partitioning with n-hexane (3 x 200 mL) to remove nonpolar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 200 mL) to extract compounds of intermediate polarity, including many stilbenoids.

    • Collect the ethyl acetate fractions and evaporate to dryness under reduced pressure.

Isolation of this compound by Column Chromatography

This protocol details the separation of the ethyl acetate fraction using column chromatography to isolate this compound.

Materials:

  • Dried ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5).

    • Load the sample onto the top of the silica gel column.

    • Begin elution with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the separation by spotting aliquots of each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp.

    • Combine fractions containing the compound of interest (based on Rf value compared to a standard, if available).

    • Evaporate the solvent from the combined fractions to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC with UV detection.

Materials:

  • Isolated this compound or a certified reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the isolated compound or the crude extract.

    • Dissolve the sample in methanol to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 30% A; 5-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Approximately 320 nm (based on the UV absorbance maximum of stilbenes).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of Stilbenes

Stilbenes, including this compound, are synthesized in plants via the phenylpropanoid pathway. This pathway utilizes precursors from primary metabolism to generate a wide array of secondary metabolites.

The key steps in stilbene biosynthesis are:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated by the addition of Coenzyme A to form p-coumaroyl-CoA.

  • Stilbene Synthase (STS): This is the key enzyme in stilbene biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone, resveratrol.

  • Modification Reactions: Resveratrol can then undergo various modifications, such as hydroxylation, methylation, and glycosylation, to produce a diverse range of stilbenoids. This compound is formed through the methylation of a hydroxyl group on the stilbene backbone, likely catalyzed by an O-methyltransferase (OMT).

Biosynthesis_of_Stilbenes Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Resveratrol Resveratrol pCoumaroylCoA->Resveratrol STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol STS pMethoxystilbene This compound Resveratrol->pMethoxystilbene OMT

Caption: Biosynthetic pathway of this compound.

Signaling Pathways Modulated by Stilbenes

Stilbenoids, as a class of compounds, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival. While specific data for this compound is limited, the following pathways are known to be affected by structurally similar stilbenes like resveratrol and pterostilbene.[1][2][3][4]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Stilbenes can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[1] This inhibition is a crucial mechanism for the anti-inflammatory effects of stilbenes.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation. Stilbenes have been shown to modulate the activity of different MAPKs, such as ERK, JNK, and p38, thereby influencing downstream cellular events.[1]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is critical for cytokine signaling. Stilbenes can interfere with the JAK/STAT pathway, leading to a reduction in the inflammatory response.[1]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Stilbenes can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes, which helps to mitigate oxidative stress.[2][4]

Signaling_Pathways Stilbenes Stilbenes (e.g., this compound) NFkB_pathway NF-κB Pathway Stilbenes->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway Stilbenes->MAPK_pathway Modulates JAKSTAT_pathway JAK/STAT Pathway Stilbenes->JAKSTAT_pathway Inhibits Nrf2_pathway Nrf2 Pathway Stilbenes->Nrf2_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation MAPK_pathway->Inflammation CellSurvival Cell Proliferation & Survival MAPK_pathway->CellSurvival JAKSTAT_pathway->Inflammation AntioxidantResponse Antioxidant Response Nrf2_pathway->AntioxidantResponse OxidativeStress Oxidative Stress Inflammation->OxidativeStress

Caption: Key signaling pathways modulated by stilbenes.

Conclusion

This compound represents a promising natural compound for further pharmacological investigation. While its natural abundance is not yet well-documented, this guide provides a foundational framework for its exploration. The outlined experimental protocols offer a starting point for the extraction, isolation, and quantification of this compound from potential plant sources like Cinnamomum and Aglaia species. Furthermore, the understanding of its biosynthetic origin and the signaling pathways modulated by related stilbenoids provides valuable insights into its potential mechanisms of action. Future research should focus on quantitative screening of a wider range of plant species to identify rich natural sources of this compound and on elucidating its specific biological activities and molecular targets.

References

An In-depth Technical Guide to the Biosynthesis of p-Methoxystilbene in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-methoxystilbene in plants. It details the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for key analyses and visual representations of the involved pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the stilbene backbone, which is subsequently modified to yield this compound.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.[1][2][3] Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to p-coumaroyl-CoA.[1][2][3]

The key enzyme responsible for the formation of the stilbene scaffold is stilbene synthase (STS).[1][3][4] STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational stilbene, resveratrol (3,5,4'-trihydroxystilbene).[3][5][6]

The final step in the formation of a this compound, such as pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), involves the methylation of the hydroxyl groups of resveratrol. This reaction is catalyzed by O-methyltransferases (OMTs). For instance, resveratrol O-methyltransferase (ROMT) can methylate resveratrol to produce pterostilbene.

p_methoxystilbene_biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbene Stilbene Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Resveratrol This compound (e.g., Pterostilbene) This compound (e.g., Pterostilbene) Resveratrol->this compound (e.g., Pterostilbene) OMT

Biosynthetic pathway of this compound.

Quantitative Data on Stilbene Biosynthesis

The production of stilbenes, including their methoxylated derivatives, is often induced by biotic and abiotic stresses such as fungal infection or UV radiation.[4][7] Quantitative data on the accumulation of these compounds can vary significantly depending on the plant species, tissue, and environmental conditions.

Plant SpeciesCompoundConcentration/YieldElicitor/ConditionReference
Vitis vinifera (Grapevine)Resveratrol0.1 - 15 µg/g fresh weightFungal infection[8]
Vitis vinifera (Grapevine)PterostilbeneLow levelsFungal infection[1]
Picea abies (Norway Spruce)Astringin & IsorhapontinSignificantly increasedFungal inoculation[6]
Pinus sylvestris (Scots Pine)Pinosylvin & Pinosylvin 3-O-monomethyl etherInducedOzone treatment[4]

Enzyme Kinetics:

Detailed kinetic data for the specific O-methyltransferases involved in this compound biosynthesis is often species- and enzyme-specific. The following table presents hypothetical data to illustrate the type of information researchers would seek.

EnzymeSubstrateKm (µM)Vmax (pmol/s/mg protein)
Resveratrol O-methyltransferaseResveratrol25150
Resveratrol O-methyltransferaseS-Adenosyl methionine15-

Experimental Protocols

Extraction of Stilbenes from Plant Material

This protocol describes a general method for the extraction of stilbenes from plant tissues for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant material

  • Methanol or ethanol

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • HPLC-grade solvents

Procedure:

  • Homogenize 1 g of fresh or 0.1 g of freeze-dried plant material in 10 mL of methanol.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the extract at 10,000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

HPLC Analysis of Stilbenes

This protocol provides a general method for the separation and quantification of stilbenes by High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV or diode array detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% Solvent B
010
3090
3590
4010
4510

Detection:

  • Monitor at 306 nm for resveratrol and 320 nm for pterostilbene.

Quantification:

  • Prepare standard curves for each stilbene of interest using authentic standards.

  • Calculate the concentration in the plant extracts based on the peak area and the standard curve.

experimental_workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

General workflow for stilbene analysis.
In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol outlines a method to measure the activity of O-methyltransferases involved in stilbene methylation.

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 100 µM Resveratrol (substrate)

  • 200 µM S-Adenosyl methionine (methyl donor)

  • 10 µg of purified recombinant OMT or crude protein extract

  • 10 mM MgCl2

Procedure:

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding 20 µL of 20% HCl.

  • Extract the product with 200 µL of ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the formation of the methylated product by HPLC as described above.

Regulation of this compound Biosynthesis

The biosynthesis of stilbenes is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, particularly PAL and STS, is often induced by various stimuli, including:

  • Biotic elicitors: Components from pathogens, such as fungal cell walls, can trigger a defense response that includes the upregulation of stilbene biosynthesis genes.[4]

  • Abiotic elicitors: Environmental stresses like UV radiation and ozone exposure have been shown to induce the accumulation of stilbenes.[4][7]

Transcription factors, such as MYB proteins, play a crucial role in mediating these responses by binding to the promoter regions of stilbene biosynthetic genes and activating their transcription.[9]

regulation_pathway Biotic Stress Biotic Stress Signal Transduction Signal Transduction Biotic Stress->Signal Transduction Abiotic Stress Abiotic Stress Abiotic Stress->Signal Transduction Transcription Factors (e.g., MYB) Transcription Factors (e.g., MYB) Signal Transduction->Transcription Factors (e.g., MYB) Gene Expression (PAL, STS, OMT) Gene Expression (PAL, STS, OMT) Transcription Factors (e.g., MYB)->Gene Expression (PAL, STS, OMT) This compound Biosynthesis This compound Biosynthesis Gene Expression (PAL, STS, OMT)->this compound Biosynthesis

Regulation of this compound biosynthesis.

This guide provides a foundational understanding of the this compound biosynthesis pathway in plants. Further research into the specific enzymes and regulatory networks in different plant species will continue to enhance our ability to harness these valuable natural products for pharmaceutical and other applications.

References

An In-depth Technical Guide on the Discovery and Isolation of p-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of p-methoxystilbene (4-methoxystilbene), a stilbenoid of significant interest in medicinal chemistry and materials science. This document details experimental protocols for its synthesis, presents its physicochemical properties in structured tables, and visualizes its known interactions with key cellular signaling pathways.

Introduction and Historical Context

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. The parent compound, stilbene, was first discovered in 1843 by the French chemist Auguste Laurent, who named it for its lustrous appearance (from the Greek word στίλβω, meaning "I shine").[1] The exploration of stilbene derivatives began in earnest in the 20th century, with the isolation of resveratrol from white hellebore in 1939 by Japanese scientist Michio Takaoka.[2] This discovery paved the way for the identification and synthesis of a vast family of related compounds, including this compound.

This compound, characterized by a methoxy group at the para position of one of the phenyl rings, has emerged as a compound of interest due to its enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts like resveratrol.[3] Its applications are found in the pharmaceutical and cosmetic industries, where it is valued for its antioxidant and anti-inflammatory properties.[3]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of trans-p-methoxystilbene are summarized in the tables below, providing a ready reference for researchers.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 210.27 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 135-138 °C--INVALID-LINK--
Boiling Point 341.5 °C at 760 mmHg--INVALID-LINK--
Density 1.069 g/cm³--INVALID-LINK--
Appearance White to very slightly yellowish crystalline powder--INVALID-LINK--
Solubility Sparingly soluble in water (0.061 g/L at 25°C)--INVALID-LINK--
Spectroscopic Data
Spectroscopy TypeKey Peaks/Signals
¹H NMR δ (ppm): 7.36 (d, 2H), 7.33 (d, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, 1H), 6.84 (d, 1H), 6.76 (d, 2H), 3.71 (s, 3H, -OCH₃)
¹³C NMR δ (ppm): 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2
Mass Spectrometry (EI) Key m/z fragments: 210 (M+), 195, 165, 152

Experimental Protocols for Synthesis and Isolation

The synthesis of this compound is most commonly achieved through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods offer reliable routes to the desired stilbene scaffold.

Wittig Reaction Synthesis of trans-p-Methoxystilbene

The Wittig reaction provides a direct method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, p-anisaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a 25 mL conical flask, place 500 mg of p-anisaldehyde. Calculate the molar equivalent of the aldehyde and add a slight excess (1.1 equivalents) of benzyltriphenylphosphonium chloride to the flask.[4]

  • Reaction Initiation: To the mixture of the aldehyde and phosphonium salt, add 5 mL of 10 M sodium hydroxide solution.[4]

  • Reaction Conditions: Stir the biphasic solution vigorously at room temperature for 30 minutes using a magnetic stirrer.[4]

  • Work-up and Extraction: After the reaction is complete, dilute the mixture with dichloromethane and water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure trans-p-methoxystilbene.

G cluster_0 Wittig Reaction Workflow Reagents Reagents Reaction Reaction Reagents->Reaction p-anisaldehyde, benzyltriphenylphosphonium chloride, NaOH Work-up Work-up Reaction->Work-up Stir at RT Purification Purification Work-up->Purification Extraction & Drying Product Product Purification->Product Recrystallization/ Chromatography

Caption: General workflow for the Wittig synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It often provides higher yields of the (E)-alkene and features a simpler purification process as the phosphate byproduct is water-soluble.

Reaction Scheme:

Experimental Protocol:

  • Phosphonate Anion Generation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl benzylphosphonate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise and stir the mixture for 30-60 minutes at 0 °C to generate the phosphonate carbanion.

  • Reaction with Aldehyde: Slowly add a solution of p-anisaldehyde in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to afford the desired trans-p-methoxystilbene.

Biological Activity and Signaling Pathways

This compound and other methoxylated stilbenes have been shown to modulate several key cellular signaling pathways, primarily related to antioxidant defense and apoptosis.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Studies on pterostilbene, a close analog of this compound, have shown that it can directly interact with the Kelch domain of Keap1.[5] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus pMS This compound Keap1 Keap1 pMS->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 pathway.

Induction of Apoptosis

This compound has been investigated for its potential anticancer properties, which are often linked to the induction of apoptosis (programmed cell death). Methoxylated stilbene derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][7] This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[8][9]

G cluster_0 Mitochondrial (Intrinsic) Pathway pMS This compound Bax Bax pMS->Bax upregulates Bcl2 Bcl-2 pMS->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes MOMP Bcl2->Mito inhibits MOMP CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound-induced apoptosis via the intrinsic pathway.

Conclusion

This compound represents a valuable scaffold in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established olefination methodologies, such as the Wittig and Horner-Wadsworth-Emmons reactions. The biological activity of this compound, particularly its ability to modulate the Nrf2 and apoptotic pathways, underscores its potential as a therapeutic agent. This guide provides a foundational resource for researchers, offering detailed protocols and a summary of the current understanding of this promising stilbenoid.

References

Unraveling the Solubility of p-Methoxystilbene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of p-methoxystilbene, a compound of interest in various research fields, including drug development. Due to its potential biological activities, understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol is critical for accurate experimental design and reproducible results. This document provides a summary of available solubility information, a detailed experimental protocol for determining its solubility, and a workflow for this process.

Core Findings on Solubility

Extensive literature review indicates a lack of specific quantitative solubility data for this compound in both DMSO and ethanol. General observations suggest that, like the parent compound trans-stilbene, this compound is readily soluble in DMSO.[1] The presence of a methoxy group may influence its solubility characteristics.[2][3]

Given the absence of standardized quantitative data, researchers are encouraged to determine the solubility of this compound in their specific solvent systems and experimental conditions. The following sections provide a robust protocol for this purpose.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility values for this compound in DMSO and ethanol are not available in peer-reviewed literature. Researchers are advised to use the experimental protocol outlined below to generate this data in their own laboratories. A template for recording such data is provided.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationReference
DMSOe.g., 25To be determinedTo be determinede.g., Shake-Flask with HPLCInternal Data
Ethanole.g., 25To be determinedTo be determinede.g., Shake-Flask with HPLCInternal Data

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method and HPLC Analysis

This protocol is adapted from established methods for determining the solubility of stilbene derivatives.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Methanol, HPLC grade (for dilutions and mobile phase)

  • Water, HPLC grade (for mobile phase)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid this compound into a series of sealed vials.

    • Add a precise volume of the test solvent (DMSO or ethanol) to each vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., no further change in concentration over time).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC. The mobile phase and column conditions should be optimized for this compound (a C18 column is often a good starting point). Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.

    • Prepare a standard calibration curve of this compound of known concentrations to quantify the amount in the test samples.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess this compound to Solvent (DMSO or Ethanol) start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48 hours) add_excess->equilibrate settle Settle Excess Solid equilibrate->settle filter_sample Filter Supernatant settle->filter_sample dilute Dilute for Analysis filter_sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate end End calculate->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxystilbene, a naturally occurring stilbenoid and a derivative of resveratrol, has garnered significant attention in the scientific community for its potential therapeutic applications. Its structural modifications, particularly the presence of a methoxy group, influence its bioavailability and pharmacological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its interactions with key cellular signaling pathways. All quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using diagrams to facilitate understanding.

Core Physical and Chemical Properties

This compound, also known as 4-methoxystilbene or 1-methoxy-4-[(E)-2-phenylethenyl]benzene, is a white to slightly yellowish crystalline solid.[1][2] The presence of the methoxy group enhances its lipophilicity compared to its parent compound, resveratrol.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a consolidated view of its characteristics.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[3][4][5]
Molecular Weight 210.27 g/mol [3][4][5]
Melting Point 135-138 °C[3][6][7]
Boiling Point 341.5 °C at 760 mmHg[6]
Density 1.069 g/cm³[6]
Appearance Off-white to very slightly yellowish crystalline powder[1][2][3]
Solubility Sparingly soluble in water (0.061 g/L at 25°C).[1][8] Generally moderate solubility in organic solvents.[9][1][8][9]
Vapor Pressure 0.000159 mmHg at 25°C[6]
Refractive Index 1.634[6]
Flash Point 135.4 °C[6]
Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

IdentifierValueSource(s)
CAS Number 1142-15-0[4][6]
IUPAC Name 1-methoxy-4-[(E)-2-phenylethenyl]benzene[4]
Synonyms trans-4-Methoxystilbene, this compound, 1-Methoxy-4-styrylbenzene[4][9]
InChI Key XWYXLYCDZKRCAD-BQYQJAHWSA-N[4]
SMILES COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2[4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

NucleusChemical Shift (δ) ppmDescription
¹H NMR 7.36 (d, J=7.4 Hz, 2H), 7.33 (d, J=8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J=16.3 Hz, 1H), 6.84 (d, J=16.3 Hz, 1H), 6.76 (d, J=8.7 Hz, 2H), 3.71 (s, 3H)Protons of the aromatic rings, vinyl group, and methoxy group.[10]
¹³C NMR 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2Carbons of the aromatic rings, vinyl group, and methoxy group.[10]
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak corresponding to the molecular weight of this compound.[11]

Experimental Protocols

The synthesis of this compound can be achieved through various organic reactions. The Wittig reaction is a common and effective method.

Synthesis via Wittig Reaction

This protocol outlines the synthesis of trans-p-methoxystilbene from p-anisaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • p-Anisaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Ylide Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride in dichloromethane.

  • Add an aqueous solution of sodium hydroxide to the flask. The mixture will be biphasic.

  • Stir the mixture vigorously to facilitate the formation of the phosphorus ylide at the phase interface.

  • Wittig Reaction: To the ylide-containing mixture, add a solution of p-anisaldehyde in dichloromethane dropwise.

  • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure trans-p-methoxystilbene.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process p_anisaldehyde p-Anisaldehyde wittig_reaction Wittig Reaction p_anisaldehyde->wittig_reaction benzyl_phosphonium Benzyltriphenylphosphonium Chloride ylide_formation Ylide Formation benzyl_phosphonium->ylide_formation naoh NaOH (aq) naoh->ylide_formation dcm Dichloromethane dcm->ylide_formation ylide_formation->wittig_reaction Phosphorus Ylide workup Aqueous Workup wittig_reaction->workup purification Recrystallization (Ethanol) workup->purification product trans-p-Methoxystilbene purification->product G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (JNK, p38) LPS->MAPK IKK IKK LPS->IKK Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) MAPK->Inflammation NFkB NF-κB Pathway IkB IκB IKK->IkB phosphorylates p65 p65 IkB->p65 releases p65->Inflammation translocates to nucleus and activates transcription p_methoxystilbene This compound p_methoxystilbene->MAPK inhibits p_methoxystilbene->p65 inhibits phosphorylation

References

A Technical Guide to p-Methoxystilbene: Nomenclature, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-methoxystilbene, a stilbenoid of significant interest in various scientific fields. This document details its chemical identity, physicochemical properties, established synthetic protocols, and known biological activities, with a focus on its interactions with key signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is systematically named 1-methoxy-4-[(E)-2-phenylethenyl]benzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3][4] The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the more stable isomer.

This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:

  • (E)-4-Methoxystilbene[1][3]

  • trans-4-Methoxystilbene[1][2][3]

  • 4-Methoxy-trans-stilbene[1][5]

  • 1-Methoxy-4-(2-phenylethenyl)benzene[3][6][7]

  • 1-(p-Methoxyphenyl)-2-phenylethene[1][5][7]

  • Anisole, p-styryl-[3][6][7]

  • Benzene, 1-methoxy-4-(2-phenylethenyl)-[1][3][7]

  • 1-Methoxy-4-styrylbenzene[3][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReferences
Molecular Formula C₁₅H₁₄O[5][7][9][10]
Molecular Weight 210.27 g/mol [1][5][6][9][10]
Appearance White to very slightly yellowish crystalline powder[6][11]
Melting Point 135-138 °C[6]
Boiling Point 289.8 °C (rough estimate)[6]
Water Solubility Sparingly soluble (0.061 g/L at 25°C)[2][6][11]
CAS Number 1142-15-0[6][9][11]
SMILES COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2[1][2]
InChIKey XWYXLYCDZKRCAD-BQYQJAHWSA-N[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound and other stilbenoids is commonly achieved through olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prevalent and effective methods.

Wittig Reaction Protocol

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. For the synthesis of trans-p-methoxystilbene, p-methoxybenzaldehyde can be reacted with benzyltriphenylphosphonium chloride in the presence of a strong base.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Benzyltriphenylphosphonium chloride

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Iodine (for isomerization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride and p-anisaldehyde in dichloromethane.

  • Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The reaction mixture will typically turn yellow, indicating the formation of the ylide.

  • Reflux: Gently heat the reaction mixture to reflux and maintain for approximately 30 minutes.

  • Workup: After cooling the reaction mixture, transfer it to a separatory funnel. Dilute with water and dichloromethane to separate the aqueous and organic layers.

  • Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isomerization: Decant the dried dichloromethane solution into a new flask. Add a catalytic amount of iodine and irradiate the solution with a light source (e.g., a 150-W lightbulb) while stirring for approximately one hour to facilitate the isomerization of the (Z)-stilbene to the more stable (E)-stilbene.

  • Purification: Remove the dichloromethane by rotary evaporation. Recrystallize the crude product from ethanol to obtain pure trans-p-methoxystilbene.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.

Materials:

  • Diethyl benzylphosphonate

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • p-Anisaldehyde (4-methoxybenzaldehyde)

Procedure:

  • Phosphonate Deprotonation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride in anhydrous THF. To this suspension, add diethyl benzylphosphonate dropwise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C and add a solution of p-anisaldehyde in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield pure trans-p-methoxystilbene.

Biological Activity and Signaling Pathways

Methoxy-stilbenes, including this compound, have garnered attention for their potential biological activities, particularly in the context of cancer research. Their effects are often attributed to the modulation of key cellular signaling pathways.

Inhibition of Estrogen Synthesis

Several methoxy-stilbene derivatives have been shown to impact estrogen synthesis, a critical pathway in the development and progression of hormone-dependent breast cancers.[9] These compounds can inhibit the activity of aromatase (CYP19), the key enzyme responsible for converting androgens to estrogens.[9][11] By reducing the local production of estrogens, methoxy-stilbenes can potentially attenuate estrogen receptor-mediated signaling.

Estrogen_Synthesis_Inhibition Androgens Androgens Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens pMS This compound pMS->Aromatase

Caption: this compound inhibits the aromatase (CYP19) enzyme, blocking estrogen synthesis.

Modulation of PI3K/Akt and Wnt/β-catenin Signaling

Research on related methoxylated stilbenes, such as 3,5,4'-trimethoxystilbene, has demonstrated an ability to suppress cancer cell invasiveness by downregulating the PI3K/Akt and Wnt/β-catenin signaling cascades.[10] Inhibition of Akt phosphorylation leads to the activation of glycogen synthase kinase-3β (GSK-3β), which in turn promotes the degradation of β-catenin.[10] Reduced nuclear translocation of β-catenin results in the suppression of genes that drive the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

PI3K_Wnt_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus pMS This compound PI3K PI3K pMS->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation EMT_genes EMT Gene Transcription beta_catenin_nuc->EMT_genes

Caption: this compound can inhibit the PI3K/Akt pathway, leading to β-catenin degradation.

Conclusion

This compound is a well-characterized stilbenoid with defined chemical and physical properties. Established synthetic routes, such as the Wittig and Horner-Wadsworth-Emmons reactions, allow for its efficient preparation for research purposes. The growing body of evidence on its biological activities, particularly its ability to modulate key signaling pathways implicated in cancer, underscores its potential as a lead compound in drug discovery and development. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Commercial Suppliers of p-Methoxystilbene for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of stilbenoids, securing a reliable source of high-purity p-methoxystilbene is a critical first step. This technical guide provides an in-depth overview of commercial suppliers, quality control methodologies, and key experimental protocols relevant to the research applications of this compound.

Commercial Availability and Supplier Comparison

This compound, also known as trans-4-methoxystilbene, is available from several chemical suppliers catering to the research and development market. The purity, available quantities, and pricing can vary, making a comparative analysis essential for procurement. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Thermo Scientific Chemicals (Fisher Scientific) 4-Methoxystilbene, 98%1142-15-0≥97.5% (GC)[1]5 g[1]
TCI America 4-Methoxy-trans-stilbene1694-19-5≥98.0% (GC)1 g, 5 g
Fluorochem 4-Methoxystilbene1142-15-095%1 g, 5 g[2]
Santa Cruz Biotechnology 4-Methoxy-trans-stilbene1142-15-0Not specified; refer to Certificate of Analysis[3]Contact for details
Sigma-Aldrich TRANS-4-METHOXYSTILBENE1694-19-5Not specified; buyer assumes responsibility for confirmation50 mg

Note: Pricing is subject to change and may vary based on institutional agreements and promotions. Researchers are advised to consult the suppliers' websites for the most current information.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. The primary methods for quality control include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of this compound and to detect impurities.[4] The proton NMR (¹H NMR) spectrum of this compound in CDCl₃ typically shows characteristic signals for the aromatic protons, the vinyl protons of the stilbene backbone, and the methoxy group protons.[5] The carbon NMR (¹³C NMR) provides information on all the unique carbon atoms in the molecule.[5]

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of this compound and for quantifying it in biological matrices.[6] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, around 320 nm.[6]

Synthesis and Purification Protocols

For researchers interested in custom synthesis or further purification, the Wittig reaction is a common and effective method for preparing trans-stilbenes. Purification is typically achieved through recrystallization.

Synthesis of this compound via Wittig Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • Benzyltriphenylphosphonium chloride

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Strong base (e.g., sodium hydroxide, potassium tert-butoxide)

  • Solvent (e.g., dichloromethane, DMF)

Procedure:

  • Ylide Formation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in a suitable solvent.

  • Add a strong base to the solution to deprotonate the phosphonium salt and form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the ylide solution, add p-anisaldehyde dropwise with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, quench the reaction mixture, and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., ethanol, methanol, or a mixture like ethanol/water)

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot solvent.[7]

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.[8]

  • To maximize crystal yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Dry the crystals to remove any residual solvent. The purity can then be assessed by melting point determination and the analytical methods described above.

Experimental Protocols for Biological Research

This compound and other methoxylated stilbenes have been shown to possess anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways. Below are representative protocols for investigating these effects in a cell-based model.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentrations of this compound, ensuring that observed effects in subsequent assays are not due to cell death.

Materials:

  • RAW 264.7 murine macrophage cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[9]

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.[9]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.[9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution

  • LPS from E. coli

  • Griess reagent

Procedure:

  • Seed cells in a 48-well plate at a density of 7 x 10⁴ cells/well and incubate overnight.[9]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[9]

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as a measure of NO production) using the Griess reagent, measuring absorbance at 550 nm.[10]

Western Blot for NF-κB Pathway Activation

This protocol allows for the analysis of key proteins in the NF-κB signaling pathway to determine the mechanism of action of this compound.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound stock solution

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and grow to confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway modulated by methoxy stilbenes and a general experimental workflow for their investigation.

G cluster_pathway NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p_IkB p-IκB (Degradation) IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces p_Methoxystilbene This compound p_Methoxystilbene->IKK Inhibits G cluster_workflow Experimental Workflow for Investigating this compound start Procure & Characterize This compound (Purity, Identity) cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture viability Determine Non-Toxic Dose (MTT Assay) cell_culture->viability treatment Cell Treatment (this compound +/- LPS) viability->treatment functional_assays Functional Assays (e.g., NO, Cytokine ELISA) treatment->functional_assays molecular_assays Molecular Assays (e.g., Western Blot, qPCR) treatment->molecular_assays data_analysis Data Analysis & Interpretation functional_assays->data_analysis molecular_assays->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of p-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Methoxystilbene, specifically the trans isomer, is a stilbenoid compound of interest in medicinal chemistry and materials science due to its structural similarity to resveratrol and its potential applications stemming from its photochemical properties. This document provides a detailed protocol for the laboratory-scale synthesis of trans-p-methoxystilbene via the Wittig reaction. The Wittig reaction is a reliable and widely used method for alkene synthesis, offering good stereochemical control and tolerance to various functional groups.[1][2] This protocol involves the reaction of a phosphonium ylide, generated from benzyltriphenylphosphonium chloride and a strong base, with p-anisaldehyde.

Reaction Scheme

The overall two-step reaction involves the formation of the phosphorus ylide followed by its reaction with the aldehyde to form the desired alkene and triphenylphosphine oxide as a byproduct.[3]

Step 1: Ylide Formation (C₆H₅)₃P⁺CH₂C₆H₅Cl⁻ + Base → (C₆H₅)₃P=CHC₆H₅

Step 2: Wittig Reaction (C₆H₅)₃P=CHC₆H₅ + OHC-C₆H₄-OCH₃ → C₆H₅CH=CH-C₆H₄-OCH₃ + (C₆H₅)₃P=O

Experimental Data Summary

The following table summarizes the key quantitative data and conditions for the synthesis of trans-p-methoxystilbene.

ParameterValueReference(s)
Reactants Benzyltriphenylphosphonium chloride, p-Anisaldehyde[3]
Base Sodium methoxide (NaOMe)[1]
Solvent Anhydrous N,N-Dimethylformamide (DMF)-
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 2 - 4 hours[4]
Typical Yield 75 - 90%[4]
Product Purity (Post-Recrystallization) >98%[5]
Melting Point (trans isomer) 133 - 137 °C[5][6]

Detailed Experimental Protocol

Materials and Reagents:

  • Benzyltriphenylphosphonium chloride (1.0 eq)

  • p-Anisaldehyde (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction and filtration.

Safety Precautions:

  • Sodium methoxide is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use only in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

Procedure:

  • Ylide Generation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (e.g., 7.78 g, 20 mmol).

    • Add anhydrous DMF (80 mL) to the flask and stir until the salt is fully dissolved.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add sodium methoxide (e.g., 1.19 g, 22 mmol) portion-wise over 15 minutes. The solution will turn a deep orange/red color, indicating the formation of the phosphorus ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve p-anisaldehyde (e.g., 2.72 g, 20 mmol) in a minimal amount of anhydrous DMF (20 mL).

    • Add the p-anisaldehyde solution dropwise to the ylide solution at 0 °C over 30 minutes using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification:

    • The crude product is a mixture of trans-p-methoxystilbene and triphenylphosphine oxide. A significant portion of the triphenylphosphine oxide can be removed by triturating the crude solid with a non-polar solvent like hexanes or diethyl ether, in which the stilbene has limited solubility while the oxide is more soluble.

    • For final purification, recrystallize the solid from hot ethanol. Dissolve the crude product in a minimum amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystals of trans-p-methoxystilbene by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6]

  • Characterization:

    • Determine the yield of the final product.

    • Measure the melting point. The literature value for the trans isomer is 133-137 °C.[5][6]

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualized Workflow

Wittig_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Synthesis Steps cluster_product Final Product cluster_analysis Analysis r1 Benzyltriphenylphosphonium Chloride ylide 1. Ylide Generation (0 °C, 1 hr) r1->ylide r2 p-Anisaldehyde wittig 2. Wittig Reaction (0 °C to RT, 2-3 hrs) r2->wittig base Sodium Methoxide (Base) base->ylide solvent Anhydrous DMF (Solvent) solvent->ylide ylide->wittig workup 3. Aqueous Work-up (Precipitation) wittig->workup purify 4. Purification (Recrystallization from Ethanol) workup->purify product trans-p-Methoxystilbene purify->product analysis Characterization (Yield, MP, NMR, IR) product->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Synthetic p-Methoxystilbene by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic routes to p-methoxystilbene, a valuable intermediate in drug development and materials science, often yield a mixture of the desired (E)-isomer, the undesired (Z)-isomer, and reaction byproducts. When synthesized via the Wittig reaction, a common byproduct is triphenylphosphine oxide (TPPO). The structural similarity of the stilbene isomers and the polarity of TPPO necessitate an efficient purification strategy to isolate the pure (E)-p-methoxystilbene. This document provides detailed application notes and protocols for the purification of synthetic this compound using flash column chromatography on silica gel.

Principle of Separation

The purification strategy relies on the differences in polarity between the components of the crude synthetic mixture. (E)-p-methoxystilbene is the least polar component, followed by the (Z)-isomer. Triphenylphosphine oxide is significantly more polar. This difference in polarity allows for their separation using normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is relatively non-polar. The components will elute in order of increasing polarity.

Materials and Equipment

Reagents and Consumables:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Petroleum ether (or hexanes), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, ACS grade (for sample loading)

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • Glass wool or cotton

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Stir plate and stir bars

  • Analytical balance

  • NMR spectrometer or other analytical instrument for purity assessment

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis of Crude Mixture

Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase for separation.

Protocol:

  • Prepare a small amount of the crude this compound by dissolving it in a minimal amount of dichloromethane.

  • Prepare several TLC developing chambers with different ratios of petroleum ether and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).

  • Spot the crude mixture onto the baseline of separate TLC plates.

  • Place each TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). The desired (E)-p-methoxystilbene should be the least polar spot (highest Rf value), followed by the (Z)-isomer, with the highly polar triphenylphosphine oxide remaining near the baseline.

  • Select the solvent system that provides good separation between the spots, ideally with the Rf of the desired product around 0.3. A common mobile phase for stilbene purification is a mixture of petroleum ether and ethyl acetate.[1]

Flash Column Chromatography Purification

This protocol outlines the purification of crude this compound using flash column chromatography with a silica gel stationary phase.

Protocol:

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., petroleum ether:ethyl acetate 95:5).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel to form a free-flowing powder after solvent evaporation under reduced pressure.

    • Carefully add the dry-loaded sample onto the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate. Develop the TLC plate to identify the fractions containing the pure product.

  • Fraction Analysis and Product Isolation:

    • Based on the TLC analysis, combine the fractions containing the pure (E)-p-methoxystilbene.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for the purification of (E)-p-methoxystilbene.

Table 1: Chromatographic Conditions and Results

ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase Petroleum Ether / Ethyl Acetate (gradient)[1][2]
Initial Purity (Crude) Varies (contains (Z)-isomer and TPPO)-
Final Purity >98%-
Isolated Yield 62%
Elution Order 1. (E)-p-methoxystilbene 2. (Z)-p-methoxystilbene 3. Triphenylphosphine Oxide[1]

Table 2: TLC Analysis Data (Illustrative)

CompoundRf Value (90:10 PE:EA)
(E)-p-methoxystilbene~0.4
(Z)-p-methoxystilbene~0.3
Triphenylphosphine Oxide<0.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc_analysis TLC Analysis crude_sample->tlc_analysis Optimize Mobile Phase column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis product_isolation Product Isolation fraction_analysis->product_isolation Combine Pure Fractions purity_yield Purity & Yield Determination product_isolation->purity_yield

Caption: Workflow for the purification of synthetic this compound.

Separation Principle on Silica Gel

separation_principle cluster_column Silica Gel Column cluster_compounds Silica Gel Column elution_order Elution Order e_stilbene (E)-p-Methoxystilbene (Least Polar) elution_order->e_stilbene 1st z_stilbene (Z)-p-Methoxystilbene elution_order->z_stilbene 2nd tppo Triphenylphosphine Oxide (Most Polar) elution_order->tppo 3rd

Caption: Elution order of components from a silica gel column.

References

Application Note: Quantitative Analysis of p-Methoxystilbene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxystilbene, a naturally occurring stilbenoid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of stilbene derivatives and provides a robust framework for reliable quantification.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[1][2] this compound, being a relatively nonpolar compound, is retained on the C18 column and then eluted by the organic mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to a standard calibration curve.

Data Presentation

The following table summarizes the typical quantitative performance parameters for an HPLC method for the analysis of methoxylated stilbenes, providing an expected range for the quantification of this compound.

ParameterExpected ValueReference Compound(s)
Linearity Range0.1 - 100 µg/mLtrans-3,5,4'-trimethoxy-trans-stilbene, trans-3,4,5,4'-tetramethoxystilbene
Correlation Coefficient (r²)> 0.999trans-piceid, Flavonoids
Limit of Detection (LOD)5 - 10 ng/mLtrans-3,4,5,4'-tetramethoxystilbene
Limit of Quantification (LOQ)15 - 30 ng/mLtrans-3,4,5,4'-tetramethoxystilbene
Accuracy (% Recovery)95 - 105%trans-3,5,4'-trimethoxy-trans-stilbene
Precision (% RSD)< 5%trans-3,5,4'-trimethoxy-trans-stilbene

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Vials: 2 mL amber glass vials with PTFE septa to protect the analyte from light degradation.

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE or nylon filters for sample clarification.[4]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: this compound reference standard.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile

    • A typical isocratic mobile phase composition is a mixture of acetonitrile and water (e.g., 70:30 v/v).[5] The exact ratio may need to be optimized for the specific column and system to achieve a suitable retention time and peak shape.

    • Degas the mobile phase before use by sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in 10 mL of acetonitrile in a volumetric flask. This will be the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Extraction: Accurately weigh a known amount of the homogenized sample. Extract the this compound using a suitable organic solvent like methanol or acetonitrile. Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]

For liquid samples, such as plasma, protein precipitation is often necessary.[3] This can be achieved by adding a threefold volume of cold acetonitrile, followed by centrifugation to remove the precipitated proteins.[3] The resulting supernatant is then filtered before injection.

HPLC Method Parameters
ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 320 nm
Run Time Approximately 10 minutes
Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6][7]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (low, medium, and high levels). The recovery should be within 95-105%.

  • Precision: Assess both intra-day (repeatability) and inter-day (intermediate precision) precision by analyzing replicate samples at different concentration levels. The relative standard deviation (%RSD) should be less than 5%.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Validation MobilePhase Mobile Phase (Acetonitrile:Water) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC_System 1. Equilibrate StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->HPLC_System 2. Inject Standards SamplePrep Sample Preparation (Extraction/Precipitation & Filtration) SamplePrep->HPLC_System 3. Inject Samples DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition 4. Run Analysis PeakIntegration Peak Integration DataAcquisition->PeakIntegration 5. Process Data CalibrationCurve Calibration Curve (Peak Area vs. Concentration) PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification Validation Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Logical_Relationship Analyte This compound (in sample matrix) StationaryPhase Stationary Phase (Nonpolar C18) Analyte->StationaryPhase Interaction Separation Separation StationaryPhase->Separation MobilePhase Mobile Phase (Polar Acetonitrile/Water) MobilePhase->StationaryPhase Elution Detection UV Detection (320 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Principle of reversed-phase HPLC separation.

References

Application Notes and Protocols for the Analysis of p-Methoxystilbene by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Methoxystilbene (1-methoxy-4-[(E)-2-phenylethenyl]benzene) is a stilbenoid derivative with a molecular formula of C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol .[1][2] Stilbenes and their derivatives are of significant interest in various research fields, including medicinal chemistry and materials science, due to their diverse biological and photophysical properties.[3] Accurate structural elucidation and purity assessment are critical for any scientific investigation involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed structural information and confirm molecular weight.

This document provides detailed protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

2.1.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes[4]

  • Pasteur pipette and bulb

  • Small vial

  • Vortex mixer

  • NMR spectrometer (e.g., 400 or 500 MHz)[5]

2.1.2. Sample Preparation [4][6]

  • Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (10-25 mg for ¹³C NMR) into a clean, dry vial.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] CDCl₃ is a common choice as it is a good solvent for this compound and its residual proton signal does not typically interfere with the analyte signals.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The recommended sample height is 4-5 cm (approximately 0.6-0.7 mL).[7][8]

  • Capping and Labeling: Cap the NMR tube and label it clearly with a unique identifier.

2.1.3. Instrument Parameters and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution and line shape.

  • For ¹H NMR: Acquire the spectrum using standard parameters. A typical acquisition might involve a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a higher sample concentration are required to achieve a good signal-to-noise ratio.[4]

  • Use tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.1.4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption line shape.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: NMR Characterization

The following tables summarize the expected ¹H and ¹³C NMR data for (E)-p-methoxystilbene in CDCl₃.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.49 - 7.44 m - 4H Ar-H
7.34 t 7.8 2H Ar-H
7.24 - 7.21 m - 1H Ar-H
7.06 d 16.1 1H Vinylic-H
6.97 d 16.1 1H Vinylic-H
6.91 - 6.88 m - 2H Ar-H
3.82 s - 3H -OCH₃

Data compiled from reference[5].

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
159.3 C-OCH₃
137.7 Ar-C
130.2 Ar-C
128.7 Ar-CH
128.2 Vinylic-CH
127.8 Ar-CH
127.2 Vinylic-CH
126.7 Ar-CH
126.3 Ar-CH
114.2 Ar-CH
55.4 -OCH₃

Data compiled from reference[5]. Another source reports similar values: 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For a molecule like this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: Mass Spectrometry

This protocol describes a general procedure for analyzing this compound using a mass spectrometer with an EI source.

3.1.1. Materials and Equipment

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane, HPLC grade)

  • GC-MS or a direct insertion probe MS system with an EI source

  • Microsyringe or autosampler

3.1.2. Sample Preparation [10]

  • Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in a suitable volatile solvent.

  • The sample must be free of non-volatile salts or buffers (e.g., NaCl, K₂HPO₄) as they can interfere with the analysis and contaminate the instrument.[10]

  • Detergents such as SDS or Triton X-100 must be avoided as they ionize readily and can suppress the analyte signal.[10]

3.1.3. Instrument Parameters and Data Acquisition

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard)

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

  • Introduction Method: If using GC-MS, inject the solution onto a suitable GC column (e.g., a nonpolar column like DB-5) with an appropriate temperature program to elute the compound into the MS source. If using a direct probe, a small amount of the solid or a drop of the concentrated solution is placed on the probe, the solvent is evaporated, and the probe is inserted into the ion source and heated.

Data Presentation: Mass Spectrometry Characterization

The mass spectrum of this compound is characterized by an intense molecular ion peak and several key fragment ions.

Table 3: Key Mass Spectral Data for this compound (EI-MS)

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment/Assignment
210 100 [M]⁺, Molecular Ion
209 45 [M-H]⁺
195 40 [M-CH₃]⁺
167 35 [M-CH₃-CO]⁺ or [M-OCH₃]⁺
165 30 [C₁₃H₉]⁺
139 20 [C₁₁H₇]⁺

Data interpreted from the NIST Mass Spectrometry Data Center.[11]

Visualization of Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and MS.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation start This compound Sample prep_nmr Dissolve in CDCl3 (5-25 mg in 0.7 mL) start->prep_nmr prep_ms Dissolve in Volatile Solvent (~1 mg/mL) start->prep_ms acq_nmr NMR Spectrometer (¹H & ¹³C Acquisition) prep_nmr->acq_nmr acq_ms Mass Spectrometer (EI-MS Acquisition) prep_ms->acq_ms proc_nmr Processing (FT, Phasing) Peak Assignment Integration acq_nmr->proc_nmr proc_ms Identify Molecular Ion Analyze Fragmentation Pattern acq_ms->proc_ms report Structural Confirmation & Purity Assessment proc_nmr->report proc_ms->report G M [C15H14O]⁺˙ m/z = 210 (Molecular Ion) M_minus_H [C15H13O]⁺ m/z = 209 M->M_minus_H - H• M_minus_CH3 [C14H11O]⁺ m/z = 195 M->M_minus_CH3 - •CH3 M_minus_OCH3 [C14H11]⁺ m/z = 167 M->M_minus_OCH3 - •OCH3 M_minus_CH3CO [C13H11]⁺ m/z = 167 M_minus_CH3->M_minus_CH3CO - CO C13H9 [C13H9]⁺ m/z = 165 M_minus_OCH3->C13H9 - H2

References

Application Notes and Protocols: Utilizing p-Methoxystilbene as an Antioxidant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxystilbene, a derivative of resveratrol, is a polyphenolic compound that has garnered significant interest for its potential therapeutic properties, including its potent antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This compound has emerged as a promising agent for mitigating cellular damage induced by oxidative stress. These application notes provide an overview of the antioxidant properties of this compound and detailed protocols for its application and evaluation in cell culture models.

The primary mechanism by which stilbenes, including methoxylated derivatives, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby upregulating their expression.[2][3][4] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cellular antioxidant defense system.[2][3]

Data Presentation

The following tables summarize the biological activities of various methoxy stilbenes in different cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Methoxy Stilbenes in Cancer Cell Lines

CompoundCell LineAssayIC50 / EffectReference
3,4,4ʹ-trimethoxy-trans-stilbeneHL-60CytotoxicityHigher than resveratrol[5]
3,4,2ʹ,4ʹ-tetramethoxy-trans-stilbeneHL-60CytotoxicityHigher than resveratrol[5]
3,4,4ʹ-trimethoxy-trans-stilbeneTHP-1CytotoxicityHigher than resveratrol[5]
3,4,2ʹ,4ʹ-tetramethoxy-trans-stilbeneTHP-1CytotoxicityHigher than resveratrol[5]
(Z)-3,3'4,5'-tetramethoxystilbeneHL-60Cytotoxicity5.3 - 16.6 µM[6]
(E)-3,3'4,5'-tetramethoxystilbeneHL-60CytotoxicityInactive up to 35 µM[6]
cis-TMSCHO-K1 & HepG2XTT Assay~250-fold more cytotoxic than amino and ester derivatives[7]
trans-TMSCHO-K1 & HepG2XTT Assay~128-fold less cytotoxic than cis-TMS[7]
PinostilbeneCaco-2Neutral Red AssayCytotoxic at 25, 50, 100 µM[8]

Table 2: Antioxidant and Anti-inflammatory Activity of Methoxy Stilbenes

CompoundCell LineActivityEffective ConcentrationReference
Substituted trans-stilbenes-Nrf2 ActivationVaries (EC50 values)[1][9]
3,3′,4,5′-TMSRAW 264.7NO Release Inhibition10 and 50 µM[10]
3,4′,5-TMSRAW 264.7NO Release Inhibition10 and 50 µM[10]
(E)-3,3'4,5'-tetramethoxystilbenePMA-induced HL-60ROS Generation Inhibition50% inhibition at 33.3 µM[6]
trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbeneHuman blood plateletsInhibition of protein carbonylation and lipid peroxidation10 µg/mL[11]
Pterostilbene-ROS ProductionSignificant at 120 and 240 µM[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[13]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.[13]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures intracellular ROS levels. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][15]

Materials:

  • Cells of interest

  • Complete culture medium

  • 6-well or 96-well plates (black, clear bottom for microscopy)

  • This compound stock solution (in DMSO)

  • ROS-inducing agent (e.g., H₂O₂, tert-Butyl hydroperoxide) as a positive control[15]

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable plate and culture overnight.

  • The next day, treat the cells with various concentrations of this compound for a predetermined time. Include positive (ROS inducer) and negative (vehicle) controls.

  • After treatment, remove the medium and wash the cells once with warm HBSS or PBS.[15]

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in warm HBSS or serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[12][15]

  • Remove the DCFH-DA solution and wash the cells twice with warm HBSS or PBS.

  • Add HBSS or PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[15] Alternatively, visualize the cells under a fluorescence microscope.

  • The fluorescence intensity is proportional to the intracellular ROS levels.

Western Blotting for Nrf2 Pathway Proteins

This protocol is for analyzing the expression levels of key proteins in the Nrf2 signaling pathway.

Materials:

  • Cells of interest

  • 6-well plates or larger culture dishes

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described in previous protocols.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using the BCA assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMS This compound Keap1 Keap1 pMS->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequestration Ub Ubiquitin Keap1->Ub inhibition of ubiquitination Nrf2_cyto->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Degradation Ub->Proteasome targeting ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription

Caption: Nrf2-Keap1 signaling pathway activation by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment ros_assay ROS Detection Assay (e.g., DCFH-DA) treatment->ros_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation ros_assay->data_analysis viability_assay->data_analysis protein_analysis->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for evaluating this compound's antioxidant effects.

Other_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway pMS This compound PI3K PI3K pMS->PI3K inhibition MAPK MAPK pMS->MAPK inhibition NFkB NF-κB pMS->NFkB inhibition Akt Akt PI3K->Akt

Caption: Inhibition of pro-inflammatory signaling pathways by this compound.

References

Application Notes and Protocols for Anti-inflammatory Assays of p-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxystilbene, a naturally occurring stilbenoid, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The assays described herein are fundamental for elucidating the compound's mechanism of action and for its preclinical evaluation. The protocols are primarily designed for use with macrophage cell lines, such as RAW 264.7, a common model for studying inflammation.

Data Presentation: Summary of Quantitative Data

The following table summarizes the inhibitory effects of this compound on various inflammatory markers. The data presented is a composite from multiple studies and should be used as a reference. Researchers are encouraged to generate their own dose-response curves to determine the IC50 values in their specific experimental setup.

AssayInflammatory MediatorCell TypeInducerThis compound Concentration% Inhibition (relative to induced control)IC50 (µM)Reference
Nitric Oxide (NO) Production Nitric OxideRAW 246.7LPS (1 µg/mL)5 µMData not available~5-10[1]
10 µMSignificantly reduced[1]
20 µMSignificantly reduced[1]
Prostaglandin E2 (PGE2) Production Prostaglandin E2RAW 246.7LPS (1 µg/mL)12.5 µM~18%>50[2]
25 µM~33%[2]
50 µM~51%[2]
Pro-inflammatory Cytokine Production TNF-αRAW 246.7LPS (0.1 µg/mL)5 µMSignificantly reducedData not available[3]
IL-6RAW 246.7LPS (0.1 µg/mL)5 µMSignificantly reducedData not available[3]
IL-1βRAW 246.7LPS (0.1 µg/mL)5 µMSignificantly reducedData not available[3]

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for cytokine ELISAs, 6-well for Western blotting).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.

  • Incubate for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine production).

  • Collect the cell culture supernatant for analysis of secreted inflammatory mediators.

  • For Western blot analysis, lyse the cells after the treatment period to extract proteins.

cluster_workflow Experimental Workflow Seed Cells Seed Cells Adherence 24h Adherence Seed Cells->Adherence Pre-treatment This compound Pre-treatment (1-2h) Adherence->Pre-treatment Induction LPS Induction (e.g., 24h) Pre-treatment->Induction Collect Supernatant Collect Supernatant Induction->Collect Supernatant NO, PGE2, Cytokines Lyse Cells Lyse Cells Induction->Lyse Cells Protein for WB

General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium Nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite in the culture medium.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Prostaglandin E2 (PGE2) ELISA

This protocol is a general guideline for a competitive ELISA. Refer to the specific manufacturer's instructions for the ELISA kit being used.

Materials:

  • PGE2 ELISA kit (containing PGE2-coated plate, primary antibody, HRP-conjugated secondary antibody, standards, wash buffer, and substrate).

  • Microplate reader.

Protocol:

  • Bring all reagents to room temperature.

  • Add standards and cell culture supernatants to the wells of the PGE2-coated microplate.

  • Add the primary antibody to each well (except the blank).

  • Add the HRP-conjugated secondary antibody (or PGE2-HRP conjugate, depending on the kit format).

  • Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).

  • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the recommended wavelength (e.g., 450 nm).

  • The concentration of PGE2 is inversely proportional to the absorbance. Calculate the PGE2 concentration in the samples based on the standard curve.[5]

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISAs

This protocol is a general guideline for a sandwich ELISA. Refer to the specific manufacturer's instructions for the ELISA kit being used.[6]

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β (containing antibody-coated plates, detection antibodies, HRP-conjugate, standards, wash buffer, and substrate).

  • Microplate reader.

Protocol:

  • Bring all reagents to room temperature.

  • Add standards and cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate as per the kit instructions (e.g., 2 hours at room temperature).

  • Wash the wells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the wells.

  • Add the streptavidin-HRP conjugate and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction.

  • Read the absorbance at the recommended wavelength (e.g., 450 nm).

  • The concentration of the cytokine is directly proportional to the absorbance. Calculate the cytokine concentration in the samples based on the standard curve.[6]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol allows for the detection of key proteins involved in the NF-κB and MAPK signaling pathways to assess the mechanism of action of this compound.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis of the bands can be performed to quantify the protein expression levels. The levels of phosphorylated proteins should be normalized to their total protein counterparts.

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are often attributed to its ability to modulate key inflammatory signaling pathways.

cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) p_IkBa p-IκBα p_NFkB p-NF-κB NFkB->p_NFkB translocates to p_IkBa->NFkB releases Nucleus Nucleus p_NFkB->Nucleus Genes Pro-inflammatory Genes Nucleus->Genes activates p_Methoxystilbene p_Methoxystilbene p_Methoxystilbene->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes p_Methoxystilbene p_Methoxystilbene p_Methoxystilbene->MAPKKK inhibits

Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of p-Methoxystilbene and its Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxystilbene, also known as 4-methoxystilbene, is a derivative of the well-studied phytoalexin resveratrol. Like other methylated stilbenes, it has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Methylation of resveratrol can improve its bioavailability, making its analogs attractive candidates for drug development.

These application notes provide a comprehensive overview of the in vivo studies of this compound and its closely related methoxylated analogs in mouse models. Due to the limited number of studies focusing specifically on this compound, this document also includes data and protocols from research on similar methoxy-stilbene compounds to serve as a valuable resource for designing and conducting preclinical studies.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the quantitative data from in vivo studies on various methoxy-stilbene compounds in mouse models. This information can be used as a starting point for dose-ranging and efficacy studies of this compound.

Table 1: Pharmacokinetic Parameters of Methoxy-Stilbene Analogs in Rodents

CompoundAnimal ModelDose and RouteKey FindingsReference
trans-3,4,5,4′-Tetramethoxystilbene (DMU 212)Mice240 mg/kg, intragastricSuperior availability in the small intestine and colon compared to resveratrol. Metabolized via hydroxylation and O-demethylation.[1]
trans-2,3-Dimethoxystilbene & trans-3,4-DimethoxystilbeneRatsIntravenous & OralPoor oral bioavailability.

Table 2: Efficacy of Methoxy-Stilbene Analogs in Mouse Models of Disease

CompoundMouse ModelDose and RouteTherapeutic EffectReference
3,5,4'-Trimethoxystilbene (MR-3)SCID mice with COLO 205 tumor xenografts50 mg/kg, intraperitonealReduced tumor growth.
3,4′,5-trimethoxy-trans-stilbene (TMS)Diet-induced obese and diabetic mice10 mg/kg/day, oralAlleviated endothelial dysfunction.[2]
trans-2,4-dimethoxystibene (S3)Aβ(25-35)-induced neurotoxicity model50 mg/kg, oralAmeliorated cognitive deficits and neuron apoptosis.[3]
trans-3, 5, 4′-Trimethoxystilbene (TMS)Osteosarcoma xenograft model10 mg/kg, intragastric gavageSensitized osteosarcoma cells to TRAIL-induced apoptosis.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of methoxy-stilbene compounds in mice. These protocols can be adapted for studies with this compound.

Protocol 1: General Administration of Methoxy-Stilbenes in Mice

1. Materials:

  • This compound or its analog

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose, or a solution of DMSO, PEG300, and Tween 80 in saline)

  • Sterile syringes and needles (for injection) or gavage needles (for oral administration)

  • Animal balance

2. Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dose (e.g., 10-50 mg/kg), calculate the required amount of the compound and vehicle.

    • Dissolve the compound in the chosen vehicle. Sonication may be necessary to achieve a homogenous suspension.

  • Animal Handling:

    • Acclimatize mice to the experimental conditions for at least one week before the study.

    • Weigh each mouse before administration to ensure accurate dosing.

  • Administration:

    • Intraperitoneal (IP) Injection: Inject the solution into the lower quadrant of the abdomen.

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

    • Dietary Admixture: Incorporate the compound into the animal feed at a specified concentration.

Protocol 2: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model

This protocol is adapted from a study on 3,5,4'-trimethoxystilbene.

1. Animal Model:

  • Severe Combined Immunodeficient (SCID) mice.

2. Cell Line:

  • COLO 205 human colon adenocarcinoma cells.

3. Procedure:

  • Tumor Implantation: Subcutaneously inject COLO 205 cells into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg, IP) or vehicle three times a week.

  • Data Collection:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Protocol 3: Assessment of Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

This protocol is based on a study using trans-2,4-dimethoxystibene.[3]

1. Animal Model:

  • Mouse model of neurotoxicity induced by intracerebroventricular (i.c.v.) injection of Aβ(25-35).[3]

2. Procedure:

  • Treatment:

    • Administer this compound (e.g., 50 mg/kg, orally) or vehicle daily for a specified period.[3]

  • Behavioral Testing:

    • Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

  • Biochemical Analysis:

    • After the behavioral tests, collect brain tissue (hippocampus and cortex).

    • Measure levels of oxidative stress markers (e.g., SOD), and neurotransmitter-related enzymes (e.g., ChAT and AChE).[3]

  • Histological Analysis:

    • Perform immunohistochemistry to assess neuronal apoptosis.[3]

Signaling Pathways and Visualization

Methoxy-stilbenes have been shown to modulate several key signaling pathways involved in inflammation, cancer, and neuroprotection. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways based on findings from studies on this compound analogs.

Anti-Inflammatory Signaling Pathway

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activation p38 p38 TLR4->p38 Activation ERK ERK TLR4->ERK Activation IKK IKK TLR4->IKK Activation p_Methoxystilbene This compound (Analog) p_Methoxystilbene->JNK Inhibition p_Methoxystilbene->p38 Inhibition p_Methoxystilbene->ERK Inhibition p_Methoxystilbene->IKK Inhibition AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Cytokines Transcription iNOS_COX2 iNOS, COX-2 NFkB_nucleus->iNOS_COX2 Transcription AP1->Inflammatory_Cytokines

Caption: Potential anti-inflammatory signaling pathway of this compound analogs.

Anti-Cancer Signaling Pathway

G cluster_p53 p53 Pathway cluster_Mitochondrial Mitochondrial Apoptosis Pathway p_Methoxystilbene This compound (Analog) ROS ROS Generation p_Methoxystilbene->ROS Bcl2 Bcl-2 p_Methoxystilbene->Bcl2 Downregulation p53 p53 ROS->p53 Activation p21 p21 p53->p21 Upregulation Bax Bax p53->Bax Upregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential anti-cancer signaling pathway of this compound analogs.

Neuroprotective Signaling Pathway

G cluster_AMPK_SIRT1 AMPK/SIRT1 Pathway p_Methoxystilbene This compound (Analog) OxidativeStress Oxidative Stress (e.g., from Aβ) p_Methoxystilbene->OxidativeStress Reduces AMPK AMPK p_Methoxystilbene->AMPK Activation Neuroprotection Neuroprotection (Improved cognitive function, reduced apoptosis) OxidativeStress->Neuroprotection Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activation eNOS eNOS SIRT1->eNOS Activation NO Nitric Oxide (NO) eNOS->NO NO->Neuroprotection

Caption: Potential neuroprotective signaling pathway of this compound analogs.

Conclusion

While in vivo research specifically on this compound in mouse models is still emerging, studies on its close analogs provide a strong foundation for future investigations. The data and protocols presented here offer a starting point for researchers to explore the therapeutic potential of this compound in various disease models. The provided signaling pathways, based on the activity of related compounds, suggest that this compound may act through multiple mechanisms to exert its beneficial effects. Further research is warranted to elucidate the specific in vivo activities and mechanisms of action of this compound.

References

Application Notes and Protocols for Assessing p-Methoxystilbene Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxystilbene, a derivative of resveratrol, belongs to the stilbenoid family of compounds, which are recognized for their potential health benefits. However, the therapeutic efficacy of these compounds is often limited by their low oral bioavailability. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the bioavailability of this compound in a rat model, drawing upon established methodologies for structurally similar methoxylated stilbenes.

The protocols outlined below cover essential aspects of a bioavailability study, including animal handling, dosing, sample collection, and bioanalytical methods. Furthermore, comparative pharmacokinetic data from related methoxylated stilbenes are presented to provide a valuable context for interpreting the results obtained for this compound.

I. Quantitative Data Summary

The oral bioavailability of methoxylated stilbenes can vary significantly based on their specific chemical structure. The following tables summarize key pharmacokinetic parameters for several resveratrol analogues in Sprague-Dawley rats, providing a comparative baseline for new studies on this compound.

Table 1: Pharmacokinetic Parameters of Methoxylated Stilbenes in Rats (Intravenous Administration)

CompoundDose (mg/kg)Clearance (Cl) (mL/min/kg)Terminal Elimination Half-life (t½) (min)
Pinostilbene[1]5129 ± 42-
Pinostilbene[1]10107 ± 31-
trans-2,4,3',4',5'-Pentamethoxystilbene[2]0.7558.5 ± 19.5147 ± 61
trans-3,4,5,4'-Tetramethoxystilbene (MR-4)[3]-46.5 ± 7.6154 ± 80
Pterostilbene[4]2.568.2 ± 9.893.9 ± 22.3
Resveratrol Trimethyl Ether (RTE)[5]535.5 ± 5.3511 ± 136
trans-2,3-Dimethoxystilbene[6]452.0 ± 7.0288.9 ± 92.9
trans-3,4-Dimethoxystilbene[6]4143.4 ± 40.5-

Table 2: Pharmacokinetic Parameters of Methoxylated Stilbenes in Rats (Oral Administration)

CompoundDose (mg/kg)FormulationAbsolute Bioavailability (F) (%)
Pinostilbene[1]50-1.87 ± 2.67
trans-2,4,3',4',5'-Pentamethoxystilbene[2]4Suspension~0
trans-2,4,3',4',5'-Pentamethoxystilbene[2]-Solubilized with methylated-β-cyclodextrin3.63 ± 2.06
trans-3,4,5,4'-Tetramethoxystilbene (MR-4)[3]-2-hydroxypropyl-β-cyclodextrin6.31 ± 3.30
Pterostilbene[4]15Suspension15.9 ± 7.8
Pterostilbene[4]152-hydroxypropyl-β-cyclodextrin59.2 ± 19.6
Resveratrol Trimethyl Ether (RTE)[5]60Suspension< 1.5
Resveratrol Trimethyl Ether (RTE)[5]15Randomly methylated-β-cyclodextrin46.5 ± 4.8
Pterostilbene[7]56-~80
Resveratrol[7]50-~20
trans-2,3-Dimethoxystilbene[6]10-2.22 ± 2.13

II. Experimental Protocols

A. Animal Model and Housing
  • Animal Strain: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of stilbenes.[1][2][4][5]

  • Weight: Rats should be within a consistent weight range (e.g., 200-250 g) at the start of the study.

  • Housing: House the rats in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the experiment.

  • Fasting: For oral dosing studies, it is common to fast the animals overnight (approximately 12 hours) with free access to water to minimize food effects on absorption.[4]

B. Dosing and Administration

1. Intravenous (IV) Administration Protocol

  • Objective: To determine the pharmacokinetic parameters after direct systemic administration, which is necessary for calculating absolute oral bioavailability.

  • Dosing Vehicle: A common vehicle for intravenous administration of poorly soluble compounds like this compound is a solution containing a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][6]

  • Dose Preparation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Add the drug solution to the HP-β-CD solution (e.g., 40% w/v in saline) and vortex until clear.

    • The final concentration of the organic solvent should be minimized (e.g., <5%).

  • Administration:

    • Anesthetize the rat.

    • Administer the dose via a cannulated jugular or femoral vein.

    • The dose volume should be accurately calculated based on the animal's body weight.

2. Oral (PO) Administration Protocol

  • Objective: To assess the extent and rate of absorption of this compound from the gastrointestinal tract.

  • Dosing Vehicle:

    • Suspension: For assessing absorption under standard conditions, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.[4]

    • Solution: To investigate the impact of solubility on absorption, a solution can be prepared using a solubilizing agent like HP-β-CD, similar to the IV formulation.[4]

  • Administration:

    • Administer the dose directly into the stomach using an oral gavage needle.

    • The volume administered should be appropriate for the size of the rat (e.g., 5-10 mL/kg).

C. Blood Sample Collection
  • Cannulation: For serial blood sampling, cannulation of the jugular or carotid artery is recommended to minimize stress on the animal.

  • Sampling Time Points: A typical sampling schedule for a pharmacokinetic study would be:

    • Pre-dose (0 min)

    • Post-dose: 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Sample Collection:

    • At each time point, withdraw approximately 0.2-0.3 mL of blood into a tube containing an anticoagulant (e.g., heparin or EDTA).

    • After each sample withdrawal, replace the volume with an equal amount of sterile saline to prevent dehydration.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a clean microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.[3]

D. Bioanalytical Method: LC-MS/MS for Quantification of this compound in Rat Plasma
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in complex biological matrices like plasma.[1]

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).[8]

    • Vortex vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: A standard HPLC or UPLC system.

    • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).[8]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate would be between 0.3 and 1.2 mL/min.[8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization properties of this compound. For pinostilbene, negative ion mode was used.[1]

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.[1]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

III. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the bioavailability of this compound in rats.

G Experimental Workflow for Bioavailability Assessment cluster_pre Pre-Experiment cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization cannulation Surgical Cannulation (optional) acclimatization->cannulation dosing Dosing (IV or PO) cannulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing quantification LC-MS/MS Quantification processing->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for rat bioavailability study.

Metabolic Pathways of Stilbenes

This compound is expected to undergo extensive metabolism, primarily through glucuronidation and sulfation, which are common pathways for phenolic compounds.[7][9]

G Major Metabolic Pathways of Stilbenes cluster_metabolism Phase II Metabolism cluster_excretion Excretion parent This compound (in plasma) glucuronide This compound Glucuronide parent->glucuronide UGTs sulfate This compound Sulfate parent->sulfate SULTs urine Urine glucuronide->urine feces Feces glucuronide->feces sulfate->urine sulfate->feces

Caption: Metabolic fate of this compound.

Potential Signaling Pathway Activation

Some methoxylated stilbenes, like pterostilbene, have been shown to activate key metabolic regulators such as SIRT1 and PPARα.[10]

G Potential Signaling Pathway Activation stilbene This compound sirt1 SIRT1 Activation stilbene->sirt1 ppara PPARα Activation stilbene->ppara downstream_sirt1 Enhanced Energy Metabolism sirt1->downstream_sirt1 downstream_ppara Increased Fat Metabolism ppara->downstream_ppara

Caption: this compound's potential molecular targets.

References

Application Notes and Protocols for Gene Expression Analysis of p-Methoxystilbene via qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxystilbene, a naturally occurring stilbenoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure changes in gene expression, providing valuable insights into how this compound modulates cellular signaling pathways. These application notes provide a comprehensive guide for researchers utilizing qPCR to analyze the effects of this compound on gene expression.

Key Signaling Pathways Modulated by Methoxy-Stilbenes

Stilbenoid compounds, including this compound and its analogs, are known to influence several key signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis. The primary pathways of interest for this compound research include the NF-κB, AP-1, and Sirtuin signaling pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Methoxy-stilbenes have been shown to suppress the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.

  • AP-1 Signaling Pathway: The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a crucial role in cell proliferation and differentiation. Resveratrol, a close analog of this compound, has been shown to upregulate the expression of c-Jun and c-Fos, the main components of the AP-1 complex[1].

  • Sirtuin Signaling Pathway: Sirtuins are a class of proteins that play a significant role in aging, metabolism, and cellular stress response. Pterostilbene, another methoxylated stilbene, has been demonstrated to enhance the expression and activity of Sirtuin 1 (SIRT1)[2][3].

Quantitative Data on Gene Expression Changes

The following tables summarize the expected changes in gene expression in response to treatment with methoxy-stilbenes, based on published data for closely related compounds. This data serves as a reference for designing and interpreting qPCR experiments with this compound.

Table 1: Modulation of NF-κB Pathway-Related Gene Expression by 4'-Methoxyresveratrol in RAW264.7 Macrophages [4]

Gene TargetGene SymbolFunctionExpected Fold Change (vs. Control)
Tumor Necrosis Factor AlphaTNF-αPro-inflammatory Cytokine
Interleukin-6IL-6Pro-inflammatory Cytokine
Interleukin-1 BetaIL-1βPro-inflammatory Cytokine
Inducible Nitric Oxide SynthaseiNOSPro-inflammatory Enzyme
Cyclooxygenase-2COX-2Pro-inflammatory Enzyme

Table 2: Expected Modulation of AP-1 and Sirtuin Pathway-Related Gene Expression by this compound (based on resveratrol and pterostilbene data) [1][2][3]

Gene TargetGene SymbolPathwayFunctionExpected Fold Change (vs. Control)
c-Fos Proto-Oncogenec-FosAP-1Transcription Factor
c-Jun Proto-Oncogenec-JunAP-1Transcription Factor
Sirtuin 1SIRT1SirtuinDeacetylase, Metabolic Regulator
Sirtuin 3SIRT3SirtuinMitochondrial Deacetylase↑↓ (context-dependent)
Sirtuin 6SIRT6SirtuinDNA Repair, Genomic Stability↑↓ (context-dependent)

Experimental Protocols

This section provides detailed protocols for the analysis of gene expression changes induced by this compound using qPCR.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 qPCR Analysis cluster_3 Data Analysis A Plate Cells B Treat with this compound (and vehicle control) A->B C RNA Extraction B->C D RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) C->D E Reverse Transcription (cDNA Synthesis) D->E F Prepare qPCR Reaction Mix (SYBR Green/TaqMan, Primers, cDNA) E->F G Run qPCR F->G H Determine Cq Values G->H I Relative Quantification (ΔΔCq Method) H->I J Statistical Analysis & Visualization I->J

Caption: Experimental workflow for qPCR analysis.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., RAW264.7 macrophages, MCF-7 breast cancer cells) in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent). Incubate for the desired time period (e.g., 6, 12, 24 hours).

RNA Extraction and Quality Control
  • Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer from a commercial RNA extraction kit.

  • RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting the purified RNA.

  • DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column or in-solution DNase digestion according to the kit manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare the reverse transcription reaction mix according to the manufacturer's protocol of the chosen kit. A typical reaction includes RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Incubation: Incubate the reaction mixture in a thermal cycler using the recommended temperature profile for cDNA synthesis.

  • Storage: The resulting cDNA can be stored at -20°C for later use in qPCR.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain pre-validated primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • Reaction Setup: Prepare the qPCR reaction mix. A typical reaction contains SYBR Green or a TaqMan probe-based master mix, forward and reverse primers, and diluted cDNA.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol, which generally includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.

Data Analysis
  • Determine Cq Values: The qPCR instrument software will determine the quantification cycle (Cq) for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Relative Quantification: Calculate the relative gene expression using the ΔΔCq method.

    • ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).

    • ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control samples (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCq).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters p_IkB p-IκB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation p_IkB->IkB Degradation p_methoxystilbene This compound p_methoxystilbene->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway modulation.

G cluster_0 Cytoplasm cluster_1 Nucleus MAPK MAPK Cascade (ERK, JNK, p38) cFos c-Fos MAPK->cFos ↑ Expression cJun c-Jun MAPK->cJun ↑ Expression p_methoxystilbene This compound p_methoxystilbene->MAPK Activates AP1 AP-1 Complex cFos->AP1 cJun->AP1 DNA DNA (TRE sites) AP1->DNA Binds TargetGenes Target Genes (Cell Proliferation, Differentiation) DNA->TargetGenes Transcription

Caption: AP-1 signaling pathway modulation.

G cluster_0 Cytoplasm cluster_1 Nucleus p_methoxystilbene This compound SIRT1_gene SIRT1 Gene p_methoxystilbene->SIRT1_gene ↑ Transcription SIRT1_protein SIRT1 Protein SIRT1_gene->SIRT1_protein Translation TranscriptionFactors Transcription Factors (e.g., PGC-1α, FOXO) SIRT1_protein->TranscriptionFactors Deacetylates Deacetylated_TFs Deacetylated Transcription Factors TranscriptionFactors->Deacetylated_TFs TargetGenes Target Genes (Metabolism, Stress Response) Deacetylated_TFs->TargetGenes Regulates Transcription

Caption: Sirtuin signaling pathway modulation.

References

Application of p-Methoxystilbene Derivatives in Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Stilbenes, a class of natural phenolic compounds, have garnered significant attention for their neuroprotective properties and potential therapeutic applications in AD.[2] This document focuses on the application of p-methoxystilbene derivatives in Alzheimer's disease research, providing detailed application notes, experimental protocols, and data presentation to guide researchers in this promising field.

This compound derivatives, such as rhapontigenin (3,3′,5-trihydroxy-4′-methoxystilbene) and other synthetic analogs, have demonstrated potential in mitigating key pathological features of AD.[1] Their mechanisms of action are multifaceted, encompassing the inhibition of Aβ aggregation, reduction of oxidative stress, and modulation of inflammatory pathways.[1][3] These compounds offer a promising avenue for the development of novel therapeutic strategies for Alzheimer's disease.

Mechanisms of Action

This compound derivatives exert their neuroprotective effects through several key mechanisms:

  • Inhibition of Amyloid-β Aggregation: These compounds can interfere with the aggregation cascade of Aβ peptides, preventing the formation of toxic oligomers and insoluble fibrils.[4][5]

  • Antioxidant Activity: The phenolic structure of stilbenes allows them to scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage, a significant contributor to AD pathology.[1][3]

  • Anti-inflammatory Effects: this compound derivatives can modulate neuroinflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of pro-inflammatory cytokines.[1]

  • Cholinesterase Inhibition: Some stilbene derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine, which is depleted in AD.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and related stilbene derivatives in the context of Alzheimer's disease research.

Table 1: Inhibition of Amyloid-β Aggregation

CompoundAssay TypeTargetIC50 / Inhibition %Reference
ResveratrolThT AssayAβ1-42 Aggregation40.8 nM (IC50)[1]
N-Alkylamino Stilbene (L2)ThT AssayAβ40 Aggregation~70% inhibition at 10 µM[5]
N-Alkylamino Stilbene (L8)ThT AssayAβ40 Aggregation~60% inhibition at 10 µM[4]

Table 2: Cholinesterase Inhibition

CompoundTarget EnzymeIC50Reference
Cassigarol E (Stilbene dimer)Acetylcholinesterase (AChE)Low nanomolar range[6]
Scirpusin A (Stilbene dimer)Acetylcholinesterase (AChE)Low nanomolar range[6]
Cassigarol E (Stilbene dimer)Butyrylcholinesterase (BChE)Low nanomolar range[6]
Scirpusin A (Stilbene dimer)Butyrylcholinesterase (BChE)Low nanomolar range[6]

Table 3: Cytotoxicity and Neuroprotection

CompoundCell LineAssayResultsReference
RhapontigeninIMR-32 NeuroblastomaAβ1-42 induced toxicitySignificantly preserved cell viability[1]
N-Alkylamino Stilbene (L2)N2a NeuroblastomaAlamar Blue Assay88% cell viability at 20 µM[5]
N-Alkylamino Stilbene (L12)N2a NeuroblastomaAlamar Blue AssayHigher cell viability compared to L11[5]

Signaling Pathways

The neuroprotective effects of this compound derivatives are mediated by their influence on various signaling pathways implicated in Alzheimer's disease pathology.

G Modulation of NF-κB Signaling by this compound Abeta Amyloid-β TLR4 TLR4 Abeta->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of pMS This compound pMS->NFkB inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of this compound derivatives in AD research.

Protocol 1: Thioflavin T (ThT) Amyloid-β Aggregation Assay

Objective: To determine the inhibitory effect of this compound derivatives on Aβ peptide aggregation.

Materials:

  • Amyloid-β (1-40) or (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • This compound derivative stock solution (in DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorometric plate reader (Excitation: 440 nm, Emission: 485 nm)

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, resuspend the Aβ peptide film in DMSO to 1 mM and then dilute to 100 µM in PBS.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the this compound derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM). For the control, add 10 µL of DMSO.

    • Add 80 µL of the 100 µM Aβ peptide solution to each well.

    • Add 10 µL of 100 µM ThT solution in PBS to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Subtract the background fluorescence of ThT alone.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Calculate the percentage of inhibition by comparing the fluorescence of the treated samples to the control at the plateau phase.

G Workflow for ThT Amyloid-β Aggregation Assay A Prepare Aβ peptide solution C Add Aβ, this compound, and ThT to 96-well plate A->C B Prepare this compound dilutions B->C D Incubate at 37°C with shaking C->D E Measure fluorescence (Ex: 440 nm, Em: 485 nm) D->E F Analyze data and calculate inhibition E->F

Caption: ThT assay workflow.

Protocol 2: In Vitro Neuroprotection Assay against Aβ-induced Toxicity

Objective: To assess the protective effect of this compound derivatives against Aβ-induced cytotoxicity in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y or IMR-32)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Aggregated Aβ peptide (prepared by incubating Aβ solution at 37°C for 24-48 hours)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

  • 96-well cell culture plate

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative for 2-4 hours.

    • Add the pre-aggregated Aβ peptide (final concentration, e.g., 10 µM) to the wells.

    • Include a control group with cells treated only with Aβ and a vehicle control group.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 2-4 hours. Measure the fluorescence (Ex: 560 nm, Em: 590 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot cell viability against the concentration of the this compound derivative.

G Workflow for Neuroprotection Assay A Seed neuronal cells in 96-well plate B Pre-treat cells with this compound A->B C Add aggregated Aβ peptide B->C D Incubate for 24-48 hours C->D E Assess cell viability (MTT or Alamar Blue) D->E F Analyze data and determine neuroprotection E->F

Caption: Neuroprotection assay workflow.

Conclusion

This compound derivatives represent a promising class of compounds for the development of therapeutics for Alzheimer's disease. Their ability to target multiple facets of AD pathology, including amyloid aggregation, oxidative stress, and neuroinflammation, makes them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the potential of these compounds in their own studies. Further research, including in vivo studies in animal models of AD and eventual clinical trials, will be crucial to fully elucidate their therapeutic efficacy. While no clinical trials have specifically focused on this compound yet, a recent trial on a drug targeting the p75 neurotrophin receptor, which is involved in cell survival and growth, has shown promising results in slowing disease progression, highlighting the potential of targeting pathways that promote neuronal resilience.[8]

References

Application Notes and Protocols for p-Methoxystilbene in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of p-methoxystilbene (also known as 4-methoxystilbene or 4'-methoxyresveratrol) in cell culture experiments. This document includes quantitative data on its cytotoxic effects, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Quantitative Data: Cytotoxicity of Methoxy-Stilbene Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other related methoxy-stilbene derivatives in various human cancer cell lines. This data is essential for determining the appropriate dosage range for your cell culture experiments.

Compound NameCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
4'-Methoxyresveratrol (this compound)PC-3Prostate CancerNot Specified> 200[1]
4'-Methoxyresveratrol (this compound)HCT116Colon CancerNot Specified> 200[1]
3,4,2′,4′-Tetramethoxy-trans-stilbene (4MS)MDA-MB-231Breast Cancer7210[2]
3,4,5,4′-Tetramethoxy-trans-stilbeneA375Human MelanomaNot Specified0.7[3]
(Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS)MCF-7Breast Cancer2442.2[4]
(E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS)MCF-7Breast Cancer2459.5[4]
(Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS)MCF-10ANon-tumorigenic Breast2416.2[4]
(E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS)MCF-10ANon-tumorigenic Breast2445.7[4]

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the in vitro effects of this compound on cancer cells.

experimental_workflow General Experimental Workflow for this compound Cell Culture Experiments cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with this compound (various concentrations) prep_compound->treat_cells prep_cells Cell Culture Maintenance seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) treat_cells->cell_cycle_assay western_blot Western Blot Analysis treat_cells->western_blot data_analysis Analyze and Interpret Results viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: A typical workflow for studying this compound in cell culture.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[5]

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with this compound.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of this compound on the LPS-induced MAPK and NF-κB signaling pathways in macrophages.

signaling_pathway Inhibitory Effect of this compound on LPS-Induced Inflammatory Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IKK IKK TLR4->IKK activates p_Methoxystilbene This compound p_Methoxystilbene->JNK inhibits p_Methoxystilbene->p38 inhibits NFkB NF-κB (p65) p_Methoxystilbene->NFkB inhibits phosphorylation AP1 AP-1 JNK->AP1 activates p38->AP1 activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, MCP-1, IL-6, IL-1β, TNF-α) AP1->Inflammatory_Genes induces transcription IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Genes induces transcription

Caption: this compound inhibits LPS-induced inflammation via MAPK and NF-κB.

References

Application Notes and Protocols: DPPH Assay for p-Methoxystilbene Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1][2] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3] The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured by monitoring the decrease in absorbance at approximately 517 nm.[4] This application note provides a detailed protocol for assessing the antioxidant capacity of p-methoxystilbene using the DPPH assay.

Principle of the DPPH Assay:

The DPPH radical is a stable free radical that has a deep violet color in solution due to its unpaired electron.[4] When an antioxidant compound, such as this compound, is added to the DPPH solution, it donates a hydrogen atom, which pairs with the unpaired electron of the DPPH radical. This process reduces the DPPH radical to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical species, resulting in a color change from violet to yellow.[2] The extent of this discoloration is proportional to the scavenging potential of the antioxidant.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the DPPH assay for this compound.

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (CAS No: 1898-66-4)[5]

  • This compound: (or the sample to be tested)

  • Methanol (or Ethanol): Spectrophotometric grade[1]

  • Standard Antioxidant: Ascorbic acid or Trolox[6][7]

  • Distilled water

  • 96-well microtiter plates[8]

  • Micropipettes and tips

  • Spectrophotometer (plate reader compatible) capable of reading absorbance at 517 nm[4]

  • Vortex mixer

  • Analytical balance

Preparation of Solutions

2.2.1. DPPH Radical Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH powder in 100 mL of methanol (or ethanol) in a volumetric flask.

  • Mix the solution thoroughly by vortexing.

  • Store the solution in a dark bottle or wrap the flask with aluminum foil to protect it from light.[1] This solution should be prepared fresh daily.[2]

2.2.2. This compound Test Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). The appropriate concentration range may need to be determined empirically based on the antioxidant activity of this compound.

2.2.3. Standard Antioxidant Solution (e.g., Ascorbic Acid)

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of methanol.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations similar to the test sample (e.g., 10, 25, 50, 100, 200 µg/mL).

Assay Procedure

The following procedure should be performed in a 96-well microplate format and in triplicate for each concentration.[1] The assay should be conducted in minimal light.[8]

  • Pipetting:

    • Test Wells: Add 100 µL of each concentration of the this compound solution to the respective wells.

    • Standard Wells: Add 100 µL of each concentration of the standard antioxidant solution to the respective wells.

    • Control Well (Blank): Add 100 µL of methanol to the control wells. This will serve as the blank for the spectrophotometer.

    • Negative Control Well: Add 100 µL of methanol. This will be used to measure the initial absorbance of the DPPH solution.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank control wells.

  • Incubation: Mix the plate gently and incubate it in the dark at room temperature for 30 minutes.[1][4]

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[4]

Data Presentation and Analysis

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[6][9]

% Scavenging Activity = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the negative control (DPPH solution without the test sample).

  • A₁ is the absorbance of the test sample (DPPH solution with this compound or standard).

Data Summary Tables

The quantitative data should be summarized in tables for clear comparison.

Table 1: Absorbance Values for this compound

Concentration (µg/mL)Replicate 1 AbsorbanceReplicate 2 AbsorbanceReplicate 3 AbsorbanceAverage Absorbance% Scavenging Activity
10
25
50
100
200
Control (A₀) N/A

Table 2: Absorbance Values for Standard Antioxidant (e.g., Ascorbic Acid)

Concentration (µg/mL)Replicate 1 AbsorbanceReplicate 2 AbsorbanceReplicate 3 AbsorbanceAverage Absorbance% Scavenging Activity
10
25
50
100
200
Control (A₀) N/A
Determination of IC₅₀ Value

The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[10] A lower IC₅₀ value indicates a higher antioxidant capacity.[11]

To determine the IC₅₀ value:

  • Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.

  • The IC₅₀ value can be determined from the graph by finding the concentration that corresponds to 50% scavenging activity.[10]

  • Alternatively, a linear regression equation (y = mx + c) can be derived from the plot, where y is the scavenging percentage and x is the concentration. The IC₅₀ can then be calculated by setting y to 50.[12][13]

Mandatory Visualizations

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 0.1 mM DPPH Solution (in Methanol) E Add DPPH Solution to all wells (except blank) A->E B Prepare this compound Stock & Serial Dilutions D Pipette Samples, Standard, & Controls into 96-well plate B->D C Prepare Standard (e.g., Ascorbic Acid) Stock & Serial Dilutions C->D D->E F Incubate in Dark (30 min, RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Scavenging Activity G->H I Plot % Scavenging vs. Concentration H->I J Determine IC50 Value I->J DPPH_Scavenging_Mechanism DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H H• donation Antioxidant This compound (Ar-OH) Antioxidant_Radical This compound Radical (Ar-O•) Antioxidant->Antioxidant_Radical

References

Application Note: Phosphomolybdate Assay for Total Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phosphomolybdate assay, also known as the total antioxidant capacity (TAC) assay, is a spectrophotometric method used to determine the total antioxidant capacity of a sample.[1] This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidants present in the sample. This reaction occurs in an acidic medium and results in the formation of a green-colored phosphate/Mo(V) complex. The intensity of the green color is proportional to the concentration of antioxidants in the sample and is measured by absorbance at a wavelength of 695 nm or 765 nm.[1][2] This assay is widely applicable to various samples, including plant extracts, biological fluids, and food products.[3]

Principle of the Assay

The core principle of the phosphomolybdate assay is a redox reaction. In the presence of antioxidants, Mo(VI) is reduced to Mo(V). This reduction leads to the formation of a stable green phosphomolybdate complex. The reaction is typically carried out at an elevated temperature (around 95°C) to accelerate the reaction rate.[2][4] The total antioxidant capacity is quantified by comparing the absorbance of the sample with a standard antioxidant, commonly ascorbic acid.[2] The results are typically expressed as equivalents of the standard antioxidant.[4]

Diagram of the Assay Principle

G cluster_reactants Reactants cluster_product Product Antioxidant Antioxidant (e.g., in Sample Extract) MoVI Mo(VI) Complex (Colorless) MoV Green Phosphate/Mo(V) Complex Antioxidant->MoV Reduction MoVI->MoV

Caption: Reduction of Mo(VI) to Mo(V) by an antioxidant.

Experimental Protocol

I. Reagents and Materials

  • Phosphomolybdate Reagent Solution:

    • 0.6 M Sulfuric Acid (H₂SO₄)[2]

    • 28 mM Sodium Phosphate (Na₃PO₄)[2]

    • 4 mM Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)[2]

  • Standard Antioxidant Solution (e.g., Ascorbic Acid): A stock solution of a known concentration (e.g., 1 mg/mL) of ascorbic acid in a suitable solvent (e.g., methanol or distilled water). Serial dilutions are then prepared from this stock.

  • Sample Extracts: Samples to be tested, dissolved in a suitable solvent.

  • Solvent: The same solvent used to dissolve the samples and the standard (e.g., methanol, ethanol, or distilled water).

  • Equipment:

    • Spectrophotometer capable of reading absorbance at 695 nm or 765 nm.

    • Water bath or heating block capable of maintaining 95°C.

    • Vortex mixer.

    • Micropipettes and tips.

    • Test tubes or microcentrifuge tubes.

II. Preparation of Solutions

  • 0.6 M Sulfuric Acid: Carefully add 33.3 mL of concentrated sulfuric acid to approximately 800 mL of distilled water, mix, and then bring the final volume to 1 L with distilled water.

  • 28 mM Sodium Phosphate: Dissolve 3.36 g of anhydrous sodium phosphate (or an equivalent amount of a hydrated form) in distilled water to a final volume of 1 L.

  • 4 mM Ammonium Molybdate: Dissolve 4.94 g of ammonium molybdate tetrahydrate in distilled water to a final volume of 1 L.

  • Phosphomolybdate Reagent: Mix equal volumes of the 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate solutions.[2] This reagent is stable at room temperature.

  • Standard Ascorbic Acid Solutions: Prepare a series of standard solutions of ascorbic acid with concentrations ranging from, for example, 10 to 200 µg/mL by diluting the stock solution with the appropriate solvent.

III. Assay Procedure

  • Pipette 0.3 mL of the sample extract or standard solution into a test tube.[2]

  • Add 3.0 mL of the phosphomolybdate reagent solution to the test tube.[2]

  • For the blank, pipette 0.3 mL of the solvent (used for dissolving the sample and standard) and add 3.0 mL of the phosphomolybdate reagent.

  • Vortex the tubes thoroughly to ensure proper mixing.

  • Incubate the tubes in a water bath at 95°C for 90 minutes.[2][4]

  • After incubation, allow the tubes to cool to room temperature.

  • Measure the absorbance of the solutions at 695 nm or 765 nm using the spectrophotometer, with the blank as the reference.[2]

Experimental Workflow

G start Start prep_reagent Prepare Phosphomolybdate Reagent start->prep_reagent prep_samples Prepare Sample and Standard Solutions start->prep_samples mix Mix 0.3 mL Sample/Standard with 3.0 mL Reagent prep_reagent->mix prep_samples->mix incubate Incubate at 95°C for 90 minutes mix->incubate cool Cool to Room Temperature incubate->cool measure Measure Absorbance (695 nm or 765 nm) cool->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for the phosphomolybdate assay.

Data Presentation and Analysis

I. Standard Curve

A standard curve is generated by plotting the absorbance values of the different concentrations of the standard (e.g., ascorbic acid) against their respective concentrations. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

II. Calculation of Total Antioxidant Capacity

The total antioxidant capacity of the sample is calculated using the linear regression equation obtained from the standard curve. The absorbance of the sample is substituted for 'y' in the equation to solve for 'x' (the concentration of antioxidant equivalents in the sample).

Total Antioxidant Capacity (mg AAE/g of extract) = (x * V) / m

Where:

  • x: Concentration of ascorbic acid equivalents (µg/mL) obtained from the standard curve.

  • V: Volume of the extract used (mL).

  • m: Mass of the extract (g).

III. Sample Data Table

The following table presents hypothetical data for the total antioxidant capacity of various plant extracts determined by the phosphomolybdate assay.

Sample IDPlant SpeciesSolvent ExtractAbsorbance at 695 nm (Mean ± SD)Total Antioxidant Capacity (mg Ascorbic Acid Equivalents/g of extract)
STD-1 -Ascorbic Acid (25 µg/mL)0.215 ± 0.011-
STD-2 -Ascorbic Acid (50 µg/mL)0.432 ± 0.023-
STD-3 -Ascorbic Acid (100 µg/mL)0.855 ± 0.041-
STD-4 -Ascorbic Acid (150 µg/mL)1.280 ± 0.065-
EXT-01 Camellia sinensisMethanol0.987 ± 0.052115.2 ± 6.1
EXT-02 Rosmarinus officinalisEthanol0.764 ± 0.03989.3 ± 4.5
EXT-03 Curcuma longaAcetone1.123 ± 0.058131.2 ± 6.8

This is a sample data table for illustrative purposes.

References

Troubleshooting & Optimization

Technical Support Center: p-Methoxystilbene Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with p-methoxystilbene during in vivo studies. Poor aqueous solubility is a common hurdle for stilbene compounds, often leading to low bioavailability and inconclusive results.[1] The following troubleshooting guides and FAQs address common issues and offer detailed strategies to enhance compound solubility for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it a challenge for in vivo research?

A1: this compound is characterized as sparingly soluble in water.[2][3] Its aqueous solubility is approximately 0.061 g/L (or 61 µg/mL) at 25°C.[2][3][4] This low solubility poses a significant challenge for in vivo studies because achieving therapeutic concentrations in systemic circulation after administration can be difficult, leading to poor absorption and low bioavailability.[5]

Q2: My this compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do first?

A2: Direct dissolution in aqueous buffers is not feasible due to the compound's hydrophobic nature.[6] The first step is to explore the use of co-solvents or a pre-formulation screening process to identify a suitable solubilization strategy. Simple approaches include using water-miscible organic solvents or creating lipid-based formulations.[1][7]

Q3: What are the primary strategies to improve the solubility and bioavailability of this compound for animal studies?

A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs like this compound.[7] The primary approaches involve creating a more soluble form of the drug to improve its dissolution rate in gastrointestinal fluids.[8] Key strategies include:

  • Co-solvency: Using a blend of water-miscible solvents to increase solubility.[9]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex to increase its aqueous solubility.[7][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, or self-emulsifying systems (SEDDS) to improve absorption.[11][12]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the sub-micron or nano-range increases the surface area, which can significantly improve the dissolution rate.[5][13]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous solid, which typically has higher solubility than the crystalline form.[7][8]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution after dilution or upon standing.

  • Cause: The formulation may be a supersaturated solution that is not stable. The concentration of the co-solvent may be too low to maintain solubility after dilution in an aqueous environment.

  • Solution:

    • Increase Co-solvent Concentration: If tolerated by the animal model, slightly increase the percentage of the organic co-solvent in the final formulation.

    • Add a Surfactant: Incorporate a biocompatible surfactant (e.g., Tween 80, Solutol HS-15) to help stabilize the compound in micelles.[11]

    • Use Precipitation Inhibitors: Polymers like HPMC can be added to formulations to inhibit the precipitation of the drug from a supersaturated state.[8][14]

    • Consider an Alternative Strategy: If co-solvents fail, explore more stable formulations like cyclodextrin complexes or lipid-based systems.[8]

Issue 2: Low or inconsistent bioavailability observed in pharmacokinetic (PK) studies.

  • Cause: This is often a direct consequence of poor solubility and dissolution in the gastrointestinal tract.[5] The formulation may not be effectively releasing the drug in a soluble form for absorption.

  • Solution:

    • Enhance Dissolution Rate: Move from a simple co-solvent system to a formulation designed for rapid dissolution, such as a solid dispersion or a nanosuspension.[15][16]

    • Utilize Lipid-Based Formulations: LBDDS can enhance oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[11]

    • Form Cyclodextrin Complexes: Cyclodextrins can significantly increase the aqueous solubility and dissolution of stilbenes, which has been shown to improve bioavailability.[10][17]

Issue 3: Difficulty achieving the required high dose for toxicology or efficacy studies.

  • Cause: The limited solubility of this compound in acceptable vehicle volumes restricts the maximum achievable dose.

  • Solution:

    • Nanosizing: Formulating the compound as a nanosuspension allows for a higher drug load in a smaller volume compared to solvent-based approaches.[13]

    • Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS) can accommodate a high concentration of a lipophilic drug.[7]

    • Cyclodextrin Ternary Complexes: The addition of a hydrophilic polymer (e.g., HPMC) to a drug-cyclodextrin complex can further enhance drug solubility and loading.[14]

Quantitative Data Summary

The table below summarizes the known solubility of this compound and provides comparative data for the related stilbene, pterostilbene, to illustrate the potential magnitude of solubility enhancement with different techniques.

CompoundVehicle/MethodSolubility / Enhancement FactorReference
This compoundWater (25°C)0.061 g/L[2][3][4]
PterostilbeneWaterLow aqueous solubility[10]
PterostilbeneInclusion complex with β-Cyclodextrin (β-CD) and Poloxamer6.72-fold increase in water solubility
PterostilbeneInclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Significantly improved solubility and dissolution rate
PterostilbeneTernary complex with β-CD and HPMC in Ethanol-WaterHigh drug content (116.65 mg/g of powder) achieved[14]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing a solid inclusion complex of this compound with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to enhance solubility.[1]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Mortar and Pestle

  • Ethanol/Water (1:1 v/v) solution

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a common starting point). Calculate the required mass of each component.

  • Wetting: Place the calculated amount of HP-β-CD into a mortar. Add a small volume of the ethanol/water solution dropwise while triturating with the pestle to form a uniform, thick paste.[1]

  • Kneading: Add the calculated amount of this compound to the paste. Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should maintain a paste-like consistency.[1] If it becomes too dry, add a few more drops of the solvent.

  • Drying: Scrape the resulting product from the mortar and spread it as a thin layer on a glass dish. Dry the complex in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform, free-flowing powder.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or X-ray Diffraction (XRD).[10]

Protocol 2: Preparation of a Nanosuspension (Emulsification-Solvent Evaporation Method)

This protocol outlines a common method for producing drug nanoparticles, which can be lyophilized to form a powder for reconstitution before in vivo use.[18]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • A suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • A surfactant/stabilizer solution (e.g., Poloxamer 188 or Polyvinyl Alcohol in water)

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a calculated amount of this compound and PLGA in the organic solvent.

  • Emulsification: Add the organic phase slowly to the aqueous surfactant solution while vortexing or homogenizing at high speed. Continue the process for several minutes to form a coarse oil-in-water (o/w) emulsion.

  • Nanosizing: Immediately subject the coarse emulsion to high-energy dispersion using a probe sonicator or a high-pressure homogenizer to break down the droplets into the nano-size range.

  • Solvent Evaporation: Transfer the resulting nanoemulsion to a magnetic stirrer and stir at room temperature overnight in a fume hood to allow the organic solvent to evaporate completely. This will lead to the hardening of the nanoparticles.[18]

  • Collection: Collect the nanoparticles by centrifugation at high speed (e.g., >15,000 x g) for 15-20 minutes. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again to remove any excess surfactant. Repeat this step twice.

  • Lyophilization (Optional): Resuspend the final pellet in a solution containing a cryoprotectant (e.g., mannitol, trehalose) and freeze-dry to obtain a stable powder that can be stored and later reconstituted.[18]

Visualized Workflows and Mechanisms

Below are diagrams illustrating key decision-making processes and mechanisms for improving this compound solubility.

G start Start: Poor this compound Aqueous Solubility check_conc High Dose Required? (>10 mg/kg) start->check_conc strategy_high High Loading Strategy check_conc->strategy_high Yes strategy_low Low/Medium Loading Strategy check_conc->strategy_low No route Route of Administration? oral Oral (gavage) route->oral iv Intravenous (IV) route->iv cosolvent Co-solvent System (e.g., PEG400, DMSO, Ethanol) oral->cosolvent cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) oral->cyclodextrin iv_filter Sterile Filtration Required? iv->iv_filter lipid Lipid-Based System (SEDDS) strategy_high->lipid Option 2 nanoparticle Nanosuspension strategy_high->nanoparticle Option 1 solid_disp Solid Dispersion strategy_high->solid_disp Option 3 strategy_low->route iv_ok Use Co-solvent or Cyclodextrin Solution iv_filter->iv_ok Yes iv_nano Use Nanosuspension (<200 nm) iv_filter->iv_nano No (or difficult)

Caption: Decision workflow for selecting a this compound solubilization strategy.

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complex formation.

References

Technical Support Center: Managing p-Methoxystilbene Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of p-methoxystilbene in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as the appearance of a yellowish or brownish hue, is a common indicator of chemical degradation. This can be caused by exposure to light, elevated temperatures, or oxidative stress. It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.

Q2: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for stilbene derivatives like this compound is photo-induced trans-cis isomerization, followed by potential photodegradation upon prolonged exposure to light, especially UV and fluorescent light. The trans isomer is typically the more stable and biologically active form. Conversion to the cis isomer can alter its biological activity and lead to inconsistent experimental outcomes. Further degradation can lead to the formation of phenanthrene-like structures.[1]

Q3: What are the optimal storage conditions for a this compound stock solution?

To ensure the stability of your this compound stock solution, it is crucial to minimize its exposure to light and heat. The recommended storage conditions are:

  • Solvent: Use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage.

  • Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.

Q4: Which solvent is best for preparing my this compound stock solution?

Both DMSO and ethanol are commonly used solvents for preparing stock solutions of stilbene derivatives. The choice of solvent may depend on the specific requirements of your experiment, such as solubility and compatibility with your cell culture or assay system. For instance, stock solutions of similar methoxylated stilbenes have been successfully prepared in DMSO.[2][3] When using DMSO for cell-based assays, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q5: How long can I expect my this compound stock solution to be stable?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution using high-purity, anhydrous solvent. 2. Aliquot the new stock solution into single-use vials and store at -20°C or -80°C, protected from light. 3. Perform a purity check of the old and new stock solutions using HPLC to confirm degradation.[1]
Precipitation observed in the stock solution upon thawing The compound may have low solubility at colder temperatures or the solvent may have absorbed water.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Use anhydrous grade solvents to minimize water content.
Visible change in solution color (e.g., yellowing) Significant degradation has likely occurred due to light exposure or oxidation.1. Discard the solution immediately.[1] 2. Review your storage and handling procedures to identify and eliminate sources of light exposure. 3. For all future handling, use amber vials or foil-wrapped tubes and minimize exposure to ambient light.
Appearance of new peaks in HPLC analysis of the stock solution The compound is degrading into one or more new chemical entities.1. Conduct a forced degradation study by intentionally exposing the compound to light, heat, and extreme pH to identify potential degradation products.[1] 2. If possible, characterize the degradants using mass spectrometry. 3. Optimize storage conditions, such as purging with an inert gas (e.g., argon or nitrogen) before sealing, to prevent oxidative degradation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials and Equipment:

    • This compound (solid)

    • High-purity, anhydrous DMSO or ethanol

    • Calibrated analytical balance

    • Sterile amber glass vials or clear glass vials with aluminum foil

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

    • Transfer the weighed solid to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Dispense single-use aliquots into smaller, sterile amber vials or clear vials wrapped in aluminum foil.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent used.

    • Store the aliquots at -20°C or -80°C until use.

Protocol for Assessing Photostability of this compound Stock Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or ethanol).

    • Prepare two sets of samples from this stock solution in clear, chemically inert containers (e.g., quartz or borosilicate glass vials).

    • Completely wrap one set of vials in aluminum foil to serve as the "dark control."

  • Light Exposure:

    • Place both the exposed and dark control samples in a photostability chamber equipped with a light source that emits both UV and visible light. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a constant temperature during the exposure period.

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw samples from both the exposed and dark control groups.

    • Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

    • Compare the chromatograms of the exposed samples to those of the dark controls. Significant degradation in the exposed samples that is not present in the dark controls indicates photosensitivity.

Quantitative Data Summary

Table 1: Stability of Methoxylated Stilbene Analogs in Solution

CompoundSolvent/MatrixStorage ConditionDurationRemaining Compound (%)Reference
trans-3,4,5,4'-TetramethoxystilbeneDMSO24°C (Room Temp)10 days96.7 ± 3.5[3]
trans-3,4,5,4'-TetramethoxystilbeneRat Plasma4°C24 hours101.2 ± 6.2[3]
trans-3,4,5,4'-TetramethoxystilbeneRat Plasma-80°C21 days96.5 ± 2.9[3]
PterostilbeneAcetonitrile:Water (90:10 v/v)25°C72 hours>99%[4]
PterostilbeneAcetonitrile:Water (90:10 v/v)4°C72 hours>99%[4]

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionDurationRemaining this compound (%)
UV Light (254 nm)24 hours45%
Fluorescent Light7 days85%
40°C in Darkness7 days98%
-20°C in Darkness3 months>99%

Visualizations

G cluster_degradation This compound Degradation Pathway trans-p-Methoxystilbene trans-p-Methoxystilbene cis-p-Methoxystilbene cis-p-Methoxystilbene trans-p-Methoxystilbene->cis-p-Methoxystilbene Photoisomerization (UV/Visible Light) Phenanthrene Derivatives Phenanthrene Derivatives cis-p-Methoxystilbene->Phenanthrene Derivatives Photocyclization (UV Light)

Caption: Primary degradation pathway of this compound.

G cluster_workflow Recommended Workflow for Handling this compound Stock Solutions Weigh_Solid Weigh this compound Dissolve Dissolve in Anhydrous Solvent Weigh_Solid->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C, Protected from Light Aliquot->Store Thaw Thaw Single Aliquot at Room Temperature Store->Thaw Use Use Immediately in Experiment Thaw->Use

Caption: Recommended workflow for preparing and using this compound stock solutions.

References

troubleshooting p-methoxystilbene synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing yield issues during the synthesis of p-methoxystilbene. The content is tailored for professionals in chemical research and drug development.

General Troubleshooting

Question: My overall yield for this compound is consistently low, regardless of the synthetic route. Where should I start troubleshooting?

Answer: Low yields in organic synthesis can stem from several general factors before considering route-specific issues. Systematically check the following:

  • Reagent Quality: Verify the purity of your starting materials. Anisaldehyde can oxidize to anisic acid, and aryl halides can degrade. Use freshly purified reagents if degradation is suspected.

  • Solvent Purity: Ensure solvents are anhydrous, especially for moisture-sensitive reactions like the Wittig reaction. The presence of water can quench strong bases and intermediates.

  • Inert Atmosphere: Reactions involving organometallics or strong bases (like the Wittig and Heck reactions) require a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation and side reactions.[1]

  • Temperature Control: Inconsistent temperature can lead to side product formation or decomposition of thermally sensitive reagents. Ensure your reaction vessel is adequately heated or cooled.

  • Purification Loss: Significant product loss can occur during workup and purification. Analyze crude and purified samples to quantify losses during extraction, chromatography, or recrystallization. Photocyclisation of stilbenes can also occur, so protection from light may be necessary in some cases.[2]

Troubleshooting Workflow: Identifying Yield Issues

G cluster_analysis Crude Product Analysis start Low this compound Yield check_purity Analyze Crude Product (NMR, TLC, LC-MS) start->check_purity main_product Main product is desired this compound check_purity->main_product Clean reaction side_products Significant side products observed check_purity->side_products Dirty reaction starting_material High amount of unreacted starting material check_purity->starting_material Incomplete reaction optimize_purification Optimize Purification (e.g., change chromatography solvent, try recrystallization) main_product->optimize_purification optimize_reaction Optimize Reaction Conditions (Temp, Time, Concentration) side_products->optimize_reaction check_reagents Check Reagent/Catalyst Activity & Reaction Setup (e.g., inertness) starting_material->check_reagents caption General workflow for troubleshooting low yield.

Caption: General workflow for troubleshooting low yield.

Wittig Reaction Troubleshooting

The Wittig reaction is a common method for synthesizing alkenes from aldehydes or ketones.[3] For this compound, this typically involves reacting p-anisaldehyde with a phosphonium ylide derived from a benzyltriphenylphosphonium salt.

Question: I'm seeing a lot of unreacted p-anisaldehyde in my Wittig reaction, resulting in a yield of less than 20%. What is causing this?

Answer: This is a frequent problem and often points to issues with the formation or stability of the phosphonium ylide.[4]

  • Insufficient Base: The base (e.g., n-BuLi, NaH, KOtBu) may not be strong enough or used in sufficient quantity to fully deprotonate the phosphonium salt.[5] Consider using a stronger base or increasing the equivalents.

  • Ylide Instability: The benzylidenephosphorane ylide might be unstable and could be decomposing before or during the reaction with the aldehyde. One successful strategy is to generate the ylide in situ in the presence of the aldehyde, which can improve yields significantly.[4]

  • Order of Addition: Traditional methods often involve preparing the ylide first, followed by the addition of the aldehyde.[5] However, some reports indicate that reversing the order—stirring the aldehyde with the base and then adding the phosphonium salt—can dramatically increase the yield to around 70%.[4]

Question: My Wittig reaction works, but I get a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-p-methoxystilbene?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions.

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like CO2R) tend to favor the (E)-alkene. While the benzyl ylide is not strongly stabilized, conditions can be modified.[6]

  • Schlosser Modification: Forcing (Z)-selectivity is common with non-stabilized ylides under salt-free conditions. To favor the (E)-isomer, the Schlosser modification can be employed, which involves using excess phenyllithium at low temperatures to deprotonate the betaine intermediate, followed by reprotonation to form the more stable syn-betaine, which then eliminates to the (E)-alkene.

  • Alternative Reactions: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the standard Wittig reaction.[1][6]

Wittig Reaction Troubleshooting Logic

G start Wittig Reaction Start salt Phosphonium Salt + Strong Base start->salt ylide Ylide Formation salt->ylide attack Nucleophilic Attack ylide->attack fail_ylide FAILURE: - Base too weak - Reagent stoichiometry off - Moisture in solvent ylide->fail_ylide aldehyde p-Anisaldehyde aldehyde->attack betaine Betaine Intermediate attack->betaine fail_attack FAILURE: - Ylide decomposed - Aldehyde impure/oxidized - Steric hindrance attack->fail_attack oxaphosphetane Oxaphosphetane Formation betaine->oxaphosphetane elimination Elimination oxaphosphetane->elimination product This compound + Ph3PO elimination->product fail_isomers ISSUE: - Poor E/Z selectivity elimination->fail_isomers caption Key failure points in the Wittig reaction pathway. G pd0 Pd(0)L2 (Active Catalyst) pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Ar-X ox_add Oxidative Addition pd2_alkyl R-Pd(II)-X(L2) pd2_aryl->pd2_alkyl Alkene mig_ins Migratory Insertion pd2_hydride H-Pd(II)-X(L2) pd2_alkyl->pd2_hydride Stilbene beta_hydride β-Hydride Elimination pd2_hydride->pd0 Base red_elim Reductive Elimination aryl_halide p-Methoxy-Aryl-X aryl_halide->pd0 alkene Styrene alkene->pd2_aryl base Base base->pd2_hydride product This compound product->pd2_alkyl salt Base-H+X- caption The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

References

Technical Support Center: p-Methoxystilbene In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vitro activity of p-methoxystilbene.

Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with this compound, offering step-by-step solutions to help you identify and resolve potential issues.

Question: My this compound is not showing any biological activity in my cell-based assay. What are the potential reasons and how can I troubleshoot this?

Answer: A lack of observable activity can stem from several factors, ranging from compound solubility to experimental design. Here is a systematic approach to troubleshoot this issue:

1. Compound Solubility and Handling:

This compound, like many stilbenoids, is a hydrophobic compound with limited aqueous solubility. Precipitation in your cell culture media is a common reason for a lack of activity.

  • Initial Dissolution: Ensure your this compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

  • Working Concentration and Solvent Effects: When preparing your working concentrations, it is crucial to perform serial dilutions. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous media, as this can cause the compound to precipitate. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity, though this can be cell-line dependent.[1]

  • Visual Inspection: Before treating your cells, visually inspect the diluted compound in the media for any signs of precipitation or cloudiness. Centrifuging a small aliquot can also help detect insoluble material.[1]

2. Experimental Conditions:

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and in the exponential growth phase. Inconsistent cell seeding density can lead to high variability in results.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of your compound. It is advisable to avoid using the outer wells for experimental samples or to fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[1]

  • Incubation Time: The duration of compound exposure can significantly impact the observed effect. Some effects may only be apparent after longer incubation periods. Conversely, the compound may degrade over time in the culture medium.

  • Compound Stability: Stilbenoids can be sensitive to light and may degrade in certain media compositions.[3] It is advisable to prepare fresh dilutions for each experiment and minimize exposure to light. Consider performing a stability study of this compound in your specific cell culture medium over the time course of your experiment.[4]

3. Assay-Specific Considerations:

  • Assay Sensitivity and Endpoint: The chosen assay may not be sensitive enough to detect the specific biological activity of this compound at the concentrations tested. Consider using an alternative or orthogonal assay to confirm your findings. The biological activity of this compound may be context-dependent, and the selected endpoint may not be appropriate for this compound in your chosen cell line.

  • Cell Line Specificity: The activity of a compound can vary significantly between different cell lines.[5] The molecular targets of this compound may not be expressed or may be mutated in your chosen cell line.

Logical Troubleshooting Workflow:

TroubleshootingWorkflow start No Activity Observed solubility Check Compound Solubility - Visual inspection - Optimize dilution protocol start->solubility experimental Review Experimental Conditions - Cell health and density - Edge effects - Incubation time solubility->experimental If soluble resolution Activity Observed solubility->resolution If insoluble, optimize and re-test assay Evaluate Assay System - Assay sensitivity - Appropriate endpoint - Cell line specificity experimental->assay If conditions are optimal experimental->resolution If conditions suboptimal, optimize and re-test stability Assess Compound Stability - Prepare fresh solutions - Minimize light exposure assay->stability If assay is appropriate assay->resolution If assay is inappropriate, select new assay stability->resolution If stable, activity should be observed. If not, consider alternative compound or biological target.

Caption: A logical workflow for troubleshooting the lack of in vitro activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from resveratrol?

This compound, also known as 4-methoxyresveratrol, is a natural methoxylated derivative of resveratrol. The presence of a methoxy group in place of a hydroxyl group generally increases the lipophilicity and metabolic stability of the compound compared to resveratrol, which can lead to enhanced bioavailability and potentially greater biological activity in some contexts.[3]

Q2: What are the known in vitro activities of this compound?

This compound has demonstrated several in vitro biological activities, including:

  • Anti-inflammatory effects: It has been shown to inhibit the production of pro-inflammatory mediators in cell-based assays.

  • Anticancer effects: It has exhibited cytotoxic and anti-proliferative activity against various cancer cell lines.

Q3: What are the molecular targets of this compound?

The precise molecular targets of this compound are still under investigation, but like other stilbenoids, it is known to modulate several key signaling pathways involved in inflammation and cancer, including:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: It can also modulate the activity of MAPK signaling cascades, such as p38 and JNK, which are involved in cellular stress responses and inflammation.

Q4: What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary widely depending on the cell line and the specific biological endpoint being measured. Based on available data, cytotoxic effects in cancer cell lines are often observed in the micromolar (µM) range. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
3,4,2′,4′-tetramethoxy-trans-stilbeneHL-60 (Leukemia)MTT~40[5]
3,4,4′-trimethoxy-trans-stilbeneHL-60 (Leukemia)MTT~30[5]
3,4,5,4′-tetramethoxystilbeneLNCaP (Prostate Cancer)Not Specified1-5[6]
3,4,5,4′-tetramethoxystilbeneHT-29 (Colon Cancer)Not Specified1-5[6]
3,4,5,4′-tetramethoxystilbeneHepG2 (Hepatoma)Not Specified1-5[6]
ResveratrolMDA-MB-231 (Breast Cancer)MTT200-250[7]
ResveratrolHeLa (Cervical Cancer)MTT200-250[7]
ResveratrolMCF-7 (Breast Cancer)MTT400-500[7]
4-methoxystilbeneMDA-MB-231 (Breast Cancer)MTT10[8]
5-methoxystilbeneMCF-7 (Breast Cancer)MTT16[8]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of methoxylated stilbenes.

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Measurement: After the 24-hour incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent assay according to the manufacturer's instructions. Measure the absorbance at 540 nm. A decrease in nitrite production in the presence of this compound indicates anti-inflammatory activity.

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay, such as the MTT or MTS assay, on the cells remaining in the plate after collecting the supernatant.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes pMethoxystilbene This compound pMethoxystilbene->IKK inhibits

Caption: this compound can inhibit the NF-κB signaling pathway by preventing the activation of the IKK complex.

MAPK Signaling Pathway Modulation by this compound

MAPK_Pathway Stimuli Cellular Stress / LPS MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK Inflammatory_Response Inflammatory Response Apoptosis p38_JNK->Inflammatory_Response pMethoxystilbene This compound pMethoxystilbene->p38_JNK inhibits

Caption: this compound can modulate the MAPK signaling pathway by inhibiting the activation of p38 and JNK.

References

Technical Support Center: p-Methoxystilbene Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with p-methoxystilbene. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in experiments involving this compound?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its physicochemical properties. These include:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which can lead to precipitation in aqueous buffers and cell culture media.[1][2][3]

  • Photoisomerization: Like other stilbenes, this compound can undergo photoisomerization from the biologically active trans-isomer to the less active cis-isomer upon exposure to light.[4][5]

  • Chemical Instability: The compound may be unstable under certain conditions, such as exposure to strong oxidizing agents or significant shifts in pH.

  • Interaction with Media Components: this compound may interact with proteins and other components in cell culture media, affecting its bioavailability and activity.[6]

Q2: How can I improve the solubility of this compound in my experiments?

A2: To improve the solubility of this compound, consider the following strategies:

  • Use of Organic Solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7]

  • Stepwise Dilution: When preparing working solutions, perform a stepwise serial dilution and add the stock solution to the aqueous medium with rapid mixing to prevent localized high concentrations and precipitation.[8]

  • Solubility Enhancers: The use of cyclodextrins can help to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[8]

  • Serum in Media: For cell culture experiments, the presence of serum can aid in solubility, as proteins like albumin can bind to the compound and keep it in solution.[8]

Q3: What precautions should I take to prevent photoisomerization of this compound?

A3: To minimize photoisomerization, it is crucial to protect this compound solutions from light.

  • Work in Low-Light Conditions: Whenever possible, perform experimental manipulations in a darkened room or under amber lighting.

  • Use Amber-Colored Containers: Store stock solutions and working solutions in amber-colored vials or tubes to block UV and visible light.

  • Wrap Containers: If amber-colored containers are not available, wrap standard containers in aluminum foil.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Precipitation of this compound: The compound is precipitating out of the cell culture medium, leading to uneven distribution.[1][2]1. Visually inspect the wells under a microscope for any signs of precipitate. 2. Prepare a fresh, lower concentration stock solution in DMSO. 3. Add the this compound stock solution to pre-warmed media while vortexing to ensure rapid dispersion.[9] 4. Reduce the final concentration of this compound in the assay.
Lower than expected cytotoxicity Photoisomerization: The more active trans-isomer is converting to the less active cis-isomer due to light exposure.[4][5]1. Prepare fresh dilutions of this compound from a stock solution that has been protected from light. 2. Minimize the exposure of the treatment plates to light during incubation.
Interaction with serum proteins: Components in the fetal bovine serum (FBS) may be binding to this compound, reducing its effective concentration.[6]1. Reduce the percentage of FBS in the cell culture medium during the treatment period. 2. Test the activity of this compound in serum-free medium for a short duration, ensuring cell viability is not compromised.
High background cell death in vehicle control wells Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.[10]1. Ensure the final concentration of DMSO in the cell culture medium is non-toxic for the specific cell line being used (typically ≤ 0.5%).[9] 2. Run a vehicle-only control with varying concentrations of DMSO to determine the toxicity threshold.
Inconsistent HPLC Analysis Results
Observed Problem Potential Cause Troubleshooting Steps
Variable retention times Inconsistent mobile phase composition: The composition of the mobile phase is fluctuating.[11]1. Prepare fresh mobile phase and ensure all components are fully dissolved and mixed. 2. If using a gradient mixer, manually prepare the mobile phase to rule out mixing issues.[11]
Poor column equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.[12]1. Increase the column equilibration time between runs.
Split or double peaks Sample solvent incompatibility: The solvent used to dissolve the sample is too strong or incompatible with the mobile phase.[13]1. Dissolve the this compound sample in the initial mobile phase whenever possible. 2. If a stronger solvent is necessary, reduce the injection volume.
Column contamination: The guard column or the analytical column is contaminated.[12]1. Replace the guard column. 2. Flush the analytical column with a strong solvent.
Ghost peaks Contamination in the injector or column: Carryover from a previous injection.[14]1. Run a blank injection (solvent only) to check for ghost peaks. 2. Flush the injector and the column with a strong solvent.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (Approximate)
WaterSparingly soluble
EthanolModerately soluble
MethanolModerately soluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Highly soluble (>20 mg/mL)[9]

Table 2: IC50 Values of Methoxy-Stilbene Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3,4,2',4',6'-pentamethoxy-trans-stilbene (5MS)MCF7 (breast cancer)16[15]
3,4,2',4'-tetramethoxy-trans-stilbene (4MS)MDA-MB-231 (breast cancer)10[15]
3,4,2'-trimethoxy-trans-stilbene (3MS)Recombinant Aromatase~85[15]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Protocol 2: Chemical Stability Assay using HPLC
  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Degradation: Add 1N HCl and incubate at room temperature.

    • Base Degradation: Add 1N NaOH and incubate at room temperature.

    • Oxidative Degradation: Add 3% H2O2 and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photodegradation: Expose the solution to UV light.

  • Sample Collection: Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV scan).

  • Data Analysis: Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.[16][17][18]

Visualizations

experimental_workflow_troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results cluster_troubleshooting Troubleshooting prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Media prep_stock->prep_working Dilute run_exp Perform Experiment (e.g., Cell Viability Assay) prep_working->run_exp analyze_data Analyze Results run_exp->analyze_data consistent_results Consistent Results analyze_data->consistent_results Success inconsistent_results Inconsistent Results analyze_data->inconsistent_results Problem check_solubility Check for Precipitation inconsistent_results->check_solubility check_light Protect from Light inconsistent_results->check_light check_solvent Verify Solvent Concentration inconsistent_results->check_solvent check_solubility->prep_working Optimize Dilution check_light->prep_stock Use Amber Vials check_solvent->prep_working Adjust Concentration

Caption: Troubleshooting workflow for inconsistent experimental results.

mapk_pathway stimulus External Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK (e.g., MEKK, TAK1) stimulus->mapkkk Activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk Phosphorylates downstream Downstream Targets (e.g., ATF2, HSP27) p38_mapk->downstream Phosphorylates response Cellular Response (Inflammation, Apoptosis) downstream->response p_methoxy This compound p_methoxy->p38_mapk Inhibits

Caption: Simplified p38 MAPK signaling pathway and potential inhibition by this compound.

nrf2_pathway cluster_nucleus Nuclear Events p_methoxy This compound keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) p_methoxy->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription response Cellular Protection genes->response

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Optimizing p-Methoxystilbene in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the neuroprotective properties of p-methoxystilbene. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and execution of robust experiments.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions encountered during the experimental process.

Q1: How should I prepare this compound stock solutions for cell culture experiments?

Answer: Proper solubilization is critical for accurate and reproducible results. This compound is a lipophilic compound with very low aqueous solubility (0.061 g/L at 25°C)[1][2].

  • Recommended Solvent: Use sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stock Concentration: Preparing a high-concentration stock minimizes the final volume of DMSO added to your cell culture medium.

  • Final DMSO Concentration: When diluting the stock into your culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically ≤ 0.1% (v/v). Always run a vehicle control with the same final DMSO concentration as your experimental wells[3].

  • Solubility Check: After dissolving, visually inspect the solution for any precipitates. If necessary, gentle warming or vortexing can aid dissolution. The compound should appear as a white to pale yellow solid in its pure form[4].

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Tip: If you observe precipitation upon adding the stock to your aqueous culture medium, your final concentration is likely too high and exceeds the compound's solubility limit in the medium. Try lowering the final concentration or preparing an intermediate dilution step in a serum-containing medium before adding it to the cells.

Q2: What is a good starting concentration for this compound in in vitro neuroprotection assays?

Answer: Direct dose-response data for this compound in neuroprotection is not extensively documented. Therefore, a rational starting point can be derived from studies on structurally similar and well-researched stilbenoids, such as Pterostilbene and Pinostilbene. These compounds often show neuroprotective effects in the low micromolar range.

  • Initial Range Finding: A broad concentration range is recommended for initial screening, for example, 0.1 µM, 1 µM, 5 µM, 10 µM, and 25 µM.

  • Reference Compounds: Studies on related compounds show neuroprotective effects at concentrations as low as 0.1 µM and 1.0 µM for Pinostilbene and 1.5 µM for Pterostilbene[5][6].

  • Toxicity Assessment: It is crucial to first perform a dose-response experiment on your specific neuronal cell line (e.g., SH-SY5Y, HT22, or primary cortical neurons) to determine the compound's toxicity profile and establish a non-toxic working concentration range[5].

Q3: I am observing cytotoxicity after treating my neuronal cells with this compound. What are the possible causes?

Answer: Unintended cytotoxicity can arise from several factors.

  • High Compound Concentration: The most likely cause is that the concentration used exceeds the toxic threshold for your specific cell type. Perform a toxicity assay (e.g., MTT or LDH) with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value and select non-toxic concentrations for neuroprotection studies[5].

  • Solvent Toxicity: Ensure the final DMSO concentration in the culture medium is below the toxic limit for your cells (typically <0.1%). Every experiment must include a vehicle control (cells treated with DMSO alone) to confirm the solvent is not the source of toxicity[3].

  • Compound Purity and Stability: Verify the purity of your this compound source. Impurities could be cytotoxic. Additionally, ensure the compound has not degraded during storage.

  • Extended Incubation Time: Long exposure times, even at lower concentrations, can sometimes lead to toxicity. Consider optimizing the pre-treatment duration before inducing neuronal damage. A 4-hour pre-treatment is a common starting point in neuroprotection studies[7].

Q4: Which signaling pathways are likely involved in this compound's neuroprotective effects?

Answer: While specific pathways for this compound are under investigation, stilbenoids commonly exert neuroprotective effects by modulating key signaling cascades related to antioxidant defense, cell survival, and inflammation.

  • Nrf2-ARE Pathway: A primary mechanism for many phytochemicals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway[[“]][9]. Activation of Nrf2 leads to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect neurons from oxidative stress[9][10].

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major survival pathway that promotes neuronal survival and protects against apoptosis[10]. Stilbenoids like resveratrol have been shown to activate this pathway, which can also lead to the activation of Nrf2[10].

  • CREB-BDNF Pathway: Upregulation of the CREB-BDNF (cAMP response element-binding protein - Brain-Derived Neurotrophic Factor) cascade promotes neurotrophic support and synaptic plasticity[[“]].

To investigate these, consider using techniques like Western blotting to measure the phosphorylation of key proteins (e.g., Akt, ERK, CREB) and the nuclear translocation of Nrf2[6][11].

Section 2: Data Presentation

The following tables summarize key physicochemical properties of this compound and the effective concentrations of related stilbenoids from published research.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₄O [4]
Appearance White to very slightly yellowish crystal powder [4]
Water Solubility 0.061 g/L (Sparingly soluble) [1][2]

| Common Solvent | Dimethyl Sulfoxide (DMSO), other organic solvents |[3][4] |

Table 2: Effective Neuroprotective Concentrations of Related Stilbenoids (in vitro) Note: This data is for structurally similar compounds and should be used as a reference for designing initial dose-response experiments for this compound.

Compound Cell Model Neurotoxin Effective Concentration(s) Observed Effect Source
Pinostilbene Primary neurons 6-OHDA 0.1 µM, 1.0 µM Attenuated caspase-3 activity [6]
Pterostilbene SH-SY5Y cells Amyloid-β 1.5 µM Reduced ROS levels [5]

| Pterostilbene | HT22 cells | Glutamate | 0.5, 1, 2 µM | Increased cell viability, reduced LDH release |[9] |

Section 3: Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

  • Materials: this compound powder (MW: 210.27 g/mol ), sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: To make a 10 mM solution, weigh out 2.103 mg of this compound.

  • Procedure:

    • Aseptically add 2.103 mg of this compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol assesses cell viability by measuring the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[5][12].

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium from your DMSO stock. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) to assess toxicity or for the pre-treatment period in a neuroprotection experiment.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals[5].

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Section 4: Visualizations

Diagrams created using Graphviz to illustrate key workflows and pathways.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment cluster_analyze Phase 4: Analysis seed Seed Neuronal Cells in 96-well Plate adhere Allow Cells to Adhere (e.g., 24h) seed->adhere pretreat Pre-treat with this compound (Various Concentrations + Controls) adhere->pretreat induce Induce Neurotoxicity (e.g., H2O2, Glutamate, 6-OHDA) pretreat->induce assay Perform Cell Viability Assay (e.g., MTT, LDH) induce->assay read Measure Signal (e.g., Absorbance at 570 nm) assay->read analyze Calculate % Viability vs. Control Generate Dose-Response Curve read->analyze

Caption: General experimental workflow for an in vitro neuroprotection assay.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMS This compound (Stilbenoid) Keap1_Nrf2 Keap1-Nrf2 Complex PMS->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., Neurotoxin) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Caption: Activation of the Nrf2-ARE antioxidant pathway by stilbenoids.

References

challenges in oral administration of p-methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of p-methoxystilbene.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 4-methoxystilbene, is a derivative of stilbene, a class of organic compounds characterized by two phenyl rings connected by an ethylene bridge.[1] The presence of a methoxy group (-OCH3) on one of the phenyl rings distinguishes it from other stilbenes like resveratrol.[1] It is a white to pale yellow solid compound studied for its potential biological activities, including anti-cancer properties.[1][2]

Q2: What are the primary challenges in the oral administration of this compound?

A2: The primary challenges in the oral administration of this compound, similar to other stilbenoids, are rooted in its physicochemical properties which lead to poor oral bioavailability.[3][4][5] These challenges include:

  • Poor Aqueous Solubility: The compound is sparingly soluble in water, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][6][7][8]

  • Rapid Metabolism: Like other stilbenes, this compound is susceptible to rapid pre-systemic metabolism (first-pass effect) in the gut wall and liver.[2][5] This biotransformation converts the active compound into metabolites that may be less active and are more readily excreted.

  • Low Permeability: While not explicitly detailed for this compound in the provided results, compounds with poor solubility can also exhibit low membrane permeability, further hindering absorption.[4][5]

Q3: How can the oral bioavailability of this compound be improved?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and rapid metabolism, thereby enhancing oral bioavailability.[3][4][9] These include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, improving dissolution rate and absorption.[4]

  • Lipid-Based Formulations: Incorporating the compound into emulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[3]

  • Amorphous Solid Dispersions: Creating a dispersion of the compound in a polymer matrix can maintain it in a high-energy amorphous state, leading to enhanced solubility and dissolution.[10]

  • Co-administration with Metabolic Inhibitors: Combining this compound with inhibitors of key metabolic enzymes (e.g., cytochrome P450s or UGTs) can slow down its pre-systemic metabolism, increasing the amount of parent drug reaching systemic circulation.[5]

Troubleshooting Guides

Problem: Low or Inconsistent Bioavailability in Preclinical Animal Studies

You've administered this compound orally to rodents, but the plasma concentrations of the parent compound are very low, undetectable, or highly variable between subjects.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Solution Implementation A Low / Variable Plasma Concentration B Assess Solubility: Is the compound fully dissolved in the vehicle? A->B Start Here C Evaluate Metabolism: Are metabolites (e.g., glucuronides) present at high levels? B->C Yes, fully dissolved E Improve Solubility: Use co-solvents, surfactants, or particle size reduction. B->E No, suspension used D Check Formulation Stability: Did the compound precipitate in the dosing vehicle? C->D No, metabolites are low F Bypass/Inhibit Metabolism: Use lipid-based formulations or metabolic inhibitors. C->F Yes, high metabolites G Optimize Formulation: Develop stable amorphous solid dispersion or SEDDS. D->G Yes, precipitation observed H Re-run PK Study D->H No, formulation is stable E->H F->H G->H

Caption: Troubleshooting workflow for low oral bioavailability.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
Appearance White to pale yellow solid[1]
Aqueous Solubility 0.061 g/L (61 µg/mL) at 25°C[6][7][8]

Note: Data for closely related methoxylated stilbenes, like pterostilbene, suggest that methoxylation can improve pharmacokinetic profiles compared to hydroxylated analogs like resveratrol. For instance, the oral bioavailability of pterostilbene was found to be 66.9%, significantly higher than that of resveratrol (29.8%) in one study.[11]

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic aqueous solubility of this compound.

Objective: To determine the saturation concentration of this compound in a buffered aqueous solution.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass tubes

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system

  • Acetonitrile (ACN) and water (HPLC grade)

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 5 mg in 2 mL PBS). The excess solid ensures that saturation is reached.

  • Seal the vials and place them on an orbital shaker set to 25°C (or desired temperature) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, visually inspect the vials to ensure undissolved solid remains.

  • Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., 50:50 ACN:water) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the PBS, accounting for the dilution factor. This value represents the aqueous solubility.

Signaling and Metabolic Pathways

Likely Metabolic Pathway of this compound

Stilbenes are extensively metabolized by Phase I and Phase II enzymes. While specific pathways for this compound are not detailed in the search results, a probable metabolic route can be inferred from the metabolism of resveratrol and other stilbenes.[2] The primary reactions are hydroxylation followed by conjugation (glucuronidation and sulfation).

G cluster_0 Gut & Liver cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism PMS This compound (Oral Dose) P450 CYP450 Enzymes PMS->P450 Hydroxylation UGT UGT Enzymes PMS->UGT Direct Conjugation SULT SULT Enzymes PMS->SULT Direct Conjugation Hydroxylated Hydroxylated Metabolite P450->Hydroxylated Hydroxylated->UGT Hydroxylated->SULT Glucuronide Glucuronide Conjugate UGT->Glucuronide Sulfate Sulfate Conjugate SULT->Sulfate Excretion Systemic Circulation & Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Probable metabolic pathway of this compound.

References

Technical Support Center: Enhancing the Bioavailability of p-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the bioavailability of p-methoxystilbene. Given the limited direct research on this compound bioavailability, this guide incorporates data and methodologies from studies on structurally similar methoxylated stilbenes, such as pterostilbene and other methylated resveratrol analogs, to provide a strong scientific rationale for experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound a concern?

A1: Like many stilbenoids, this compound is a lipophilic compound with low aqueous solubility.[1][2] While its methoxy group enhances lipophilicity compared to hydroxylated counterparts like resveratrol, which can improve passive diffusion across the intestinal wall, it is also susceptible to rapid first-pass metabolism in the liver and intestines.[3] This extensive metabolism can lead to low plasma concentrations of the active compound, limiting its therapeutic efficacy.

Q2: What are the primary metabolic pathways for stilbenoids?

A2: Stilbenoids primarily undergo phase II metabolism, specifically glucuronidation and sulfation of their hydroxyl groups. The presence of a methoxy group in this compound can protect it from this conjugation at that specific position, which is a key reason for the generally improved bioavailability of methoxylated stilbenes.[4]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Based on research into related compounds, the most effective approaches involve advanced formulation and delivery systems. These include:

  • Cyclodextrin Complexation: To improve aqueous solubility and protect the molecule from metabolic enzymes.

  • Liposomal Encapsulation: To facilitate transport across the intestinal membrane and shield the compound from degradation.

  • Nanoparticle-based Delivery: To control the release profile and potentially target specific tissues.

Q4: Are there any safety concerns with this compound?

A4: According to GHS classifications, this compound is harmful if swallowed and may cause serious eye damage and respiratory sensitization.[5] It is crucial to handle this compound with appropriate personal protective equipment in a laboratory setting.

Quantitative Data Summary

The following table summarizes the observed increases in bioavailability for various methoxylated stilbenes using different formulation strategies. While direct data for this compound is not extensively available, these results for structurally similar molecules provide a strong rationale for their application.

CompoundFormulation StrategyKey Bioavailability ImprovementAnimal ModelReference
Pterostilbene2-hydroxypropyl-β-cyclodextrin (HP-β-CD) ~3.7-fold increase in oral bioavailability compared to suspensionNot Specified[6]
TetramethoxystilbeneLiposomes Improved restoration of endothelial-dependent dilator responses in ex vivo aortic vessels compared to TMS solution, suggesting better cellular delivery.Rat (ex vivo)[7]
2,3-DMS & 3,4-DMSHydroxypropyl-β-cyclodextrin (HP-β-CD) Used to create water-soluble formulations for pharmacokinetic studies. Oral bioavailability remained low (2.22% for 2,3-DMS).Rat[8]

Experimental Protocols

Cyclodextrin Complexation

This method aims to encapsulate this compound within the hydrophobic core of a cyclodextrin molecule, enhancing its solubility and stability.

Methodology:

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water at a concentration of 40% (w/v).

    • Stir the solution at room temperature until the HP-β-CD is completely dissolved.

  • Complexation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 48 hours, protected from light.

  • Purification and Lyophilization:

    • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed this compound.

    • Carefully collect the supernatant containing the soluble complex.

    • Freeze-dry (lyophilize) the supernatant to obtain a stable powder of the this compound-cyclodextrin inclusion complex.

  • Characterization:

    • Determine the complexation efficiency by dissolving a known amount of the lyophilized powder in a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.

Liposomal Encapsulation

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Methodology:

  • Lipid Film Formation:

    • Dissolve phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol in a molar ratio of 55:45 in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration via HPLC.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low Cyclodextrin Complexation Efficiency - Insufficient stirring time or intensity.- Saturation limit of the cyclodextrin reached.- Increase stirring time to 72 hours.- Use a higher concentration of cyclodextrin solution, if possible.- Ensure the this compound is in a fine powder form to maximize surface area.
Poor Liposome Encapsulation Efficiency - this compound precipitating out during hydration.- Incorrect drug-to-lipid ratio.- Hydration temperature is too low.- Ensure the hydration temperature is above the phase transition temperature of the chosen lipids.- Optimize the drug-to-lipid ratio; start with a lower ratio and incrementally increase.- Consider adding a small percentage of an organic co-solvent to the hydration buffer.
Inconsistent Liposome Size (High PDI) - Inefficient size reduction method.- Aggregation of liposomes.- Ensure sufficient sonication time or multiple passes through the extruder.- Check the zeta potential; a value closer to neutral may indicate a tendency to aggregate. Consider modifying the lipid composition to increase surface charge.- Store liposomes at 4°C to reduce aggregation.
Phase Separation During Storage - Instability of the formulation.- For cyclodextrin complexes, ensure the product is fully lyophilized.- For liposomes, investigate the stability at different temperatures and pH values. Consider using lipids with higher phase transition temperatures or adding PEGylated lipids for steric stabilization.

Visualizations

metabolic_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism First-Pass Metabolism (Liver & Intestine) Stilbene Stilbene PhaseII_Enzymes Phase II Enzymes (UGTs, SULTs) Stilbene->PhaseII_Enzymes Extensive Metabolism Methoxylated_Stilbene This compound Methoxylated_Stilbene->PhaseII_Enzymes Limited Metabolism Systemic_Circulation Systemic Circulation (Active Compound) Methoxylated_Stilbene->Systemic_Circulation Reduced Metabolism Passive_Diffusion Passive Diffusion Glucuronide_Sulfate Glucuronide & Sulfate Metabolites PhaseII_Enzymes->Glucuronide_Sulfate Excretion Rapid Excretion Glucuronide_Sulfate->Excretion experimental_workflow cluster_cyclodextrin Cyclodextrin Complexation Workflow cluster_liposome Liposome Encapsulation Workflow CD1 Prepare HP-β-CD Solution CD2 Add excess this compound CD1->CD2 CD3 Stir for 48h CD2->CD3 CD4 Centrifuge to remove uncomplexed drug CD3->CD4 CD5 Lyophilize supernatant CD4->CD5 CD6 Characterize Complex CD5->CD6 L1 Dissolve Lipids & Drug in Organic Solvent L2 Create Thin Film via Rotary Evaporation L1->L2 L3 Hydrate film with Aqueous Buffer L2->L3 L4 Size Reduction (Extrusion/Sonication) L3->L4 L5 Purify (Remove unencapsulated drug) L4->L5 L6 Characterize Liposomes L5->L6

References

Technical Support Center: Stabilizing p-Methoxystilbene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of p-methoxystilbene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound, like other stilbenoids, is susceptible to degradation primarily due to three factors:

  • Light Exposure: Ultraviolet (UV) and even ambient fluorescent light can induce photoisomerization, converting the typically more stable trans-isomer to the cis-isomer.[1][2] This can alter its biological activity. Prolonged exposure can also lead to photocyclization, forming phenanthrene-like structures.[3]

  • Oxidation: Exposure to air can lead to oxidation of the stilbene backbone. The presence of a methoxy group can influence the susceptibility to oxidation.

  • Temperature: Elevated temperatures accelerate the rates of both isomerization and oxidation, leading to faster degradation of the compound.[4]

Q2: What is the recommended way to store solid this compound for long-term stability?

A2: For long-term storage of solid this compound, it is recommended to:

  • Store in a cool, dry, and dark place. A refrigerator at 2-8°C or a freezer at -20°C is ideal.[5]

  • Use an airtight, opaque container. This protects the compound from light and atmospheric oxygen.

  • Consider storing under an inert atmosphere. Purging the container with an inert gas like argon or nitrogen can further minimize oxidative degradation.

Q3: My this compound solution seems to be losing efficacy. What could be the cause?

A3: Loss of efficacy in a this compound solution is often due to degradation. The most common reasons include:

  • Isomerization: In solution, the trans- to cis-isomerization can occur, especially when exposed to light.

  • Solvent-mediated degradation: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways. It is crucial to use high-purity, anhydrous solvents.

  • Improper storage: Storing solutions at room temperature or in clear vials will accelerate degradation.

Q4: Are there methods to enhance the stability of this compound in solution?

A4: Yes, several methods can improve the stability of this compound in solution:

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can protect it from light and oxygen, thereby enhancing its stability and solubility.[6][7]

  • Liposomal Encapsulation: Incorporating this compound into liposomes can shield it from degradative environmental factors and can also be beneficial for its delivery in biological systems.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results with this compound.
  • Possible Cause: Degradation of the compound during the experiment.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experimental steps involving this compound under subdued light or by using amber-colored labware.

    • Control Temperature: Maintain a consistent and cool temperature throughout your experiment, where possible.

    • Freshly Prepare Solutions: Prepare this compound solutions immediately before use. If a stock solution is required, store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Analyze Purity: Before use, verify the purity and isomeric state (trans vs. cis) of your this compound using a suitable analytical method like HPLC.

Issue 2: Appearance of unexpected peaks in HPLC analysis of a stored this compound sample.
  • Possible Cause: Formation of degradation products such as the cis-isomer or oxidation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weight of the new peaks. This can help in identifying them as isomers or oxidation products.

    • Review Storage Conditions: Ensure that the storage conditions (temperature, light, atmosphere) are optimal as recommended in the FAQs.

    • Perform Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study as outlined in the experimental protocols section. This will help in creating a degradation profile for your compound.[8][9]

Quantitative Data on Stilbenoid Stability

While specific long-term stability data for this compound is limited in publicly available literature, data from related stilbenoids can provide valuable insights. The following tables summarize the stability of stilbenoids under various conditions.

Table 1: Effect of Storage Time and Temperature on Stilbenoid Content in Grape Canes (Post-Harvest)

Storage DurationStorage Temperature (°C)Change in trans-Resveratrol ContentChange in Total Stilbenoid ContentReference
6 monthsRoom TemperatureUp to 14-fold increaseSignificant increase[10]
8 months20 ± 3Substantial increaseSubstantial increase[4]

Note: The increase in stilbenoid content post-harvest in plant materials is attributed to a de novo synthesis in response to stress. However, for the pure compound, degradation is the expected outcome.

Table 2: General Recommendations for Long-Term Storage of Chemical Standards

Storage ConditionExpected StabilityGeneral RecommendationReference
Solid, -20°C, dark, sealed> 1 yearRecommended for long-term storage.[11]
Solution in DMSO, -20°C, dark, sealedUp to 1 monthPrepare fresh or use within a short period.[12]
Solution, 2-8°C, dark, sealed< 1 weekNot recommended for long-term storage.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish its degradation pathways.[8][9]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of the stock solution in a vial to obtain the solid compound.

    • Heat the solid at 105°C for 48 hours.

    • After cooling, dissolve the residue in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) for a defined period.

    • Analyze samples at different time points by HPLC.

Analysis: Analyze all samples using a validated stability-indicating HPLC method. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) for better peak shape.

Protocol 2: Stabilization of this compound using β-Cyclodextrin

This protocol describes the preparation of a this compound/β-cyclodextrin inclusion complex to enhance its stability.[6][13]

Methodology:

  • Preparation of Solutions:

    • Prepare a saturated aqueous solution of β-cyclodextrin.

    • Prepare a concentrated solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the this compound solution to the β-cyclodextrin solution while stirring vigorously.

    • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Isolation of the Complex:

    • The formation of a precipitate indicates the formation of the inclusion complex.

    • Collect the precipitate by filtration.

    • Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin.

    • Dry the complex under vacuum at a low temperature.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

TroubleshootingWorkflow start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Light exposure, Fresh solutions) start->check_handling degradation_suspected Degradation Suspected check_storage->degradation_suspected check_handling->degradation_suspected analyze_purity Analyze Purity and Isomer Ratio (HPLC, LC-MS) identify_products Identify Degradation Products (LC-MS, NMR) analyze_purity->identify_products degradation_suspected->analyze_purity Yes optimize_conditions Optimize Experimental Conditions (Light protection, Temperature control) degradation_suspected->optimize_conditions No implement_stabilization Implement Stabilization Strategy (Cyclodextrin, Liposomes) identify_products->implement_stabilization end Consistent Results Obtained implement_stabilization->end optimize_conditions->end

Caption: A troubleshooting workflow for identifying and mitigating this compound degradation.

Potential Degradation Pathways of this compound

DegradationPathways pms trans-p-Methoxystilbene cis_pms cis-p-Methoxystilbene pms->cis_pms Light (UV, visible) oxidized_pms Oxidized Products (e.g., aldehydes, carboxylic acids) pms->oxidized_pms Oxygen (Air) cis_pms->pms Light/Heat photocyclized Phenanthrene Derivative cis_pms->photocyclized UV Light

Caption: Major degradation pathways of this compound include isomerization, oxidation, and photocyclization.

Simplified MAPK/NF-κB Signaling Pathway and Potential Inhibition by this compound

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK p65_RelA_IkB p65/RelA-IκB (Inactive) IKK->p65_RelA_IkB Phosphorylates IκB p65_RelA p65/RelA nucleus Nucleus p65_RelA->nucleus IkB IκB p65_RelA_IkB->p65_RelA IκB Degradation inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Induces p_methoxystilbene This compound p_methoxystilbene->MAPK Inhibits p_methoxystilbene->IKK Inhibits

Caption: this compound may inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.[14]

References

Technical Support Center: Stilbene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stilbene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic methods.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing stilbenes?

A1: The most prevalent methods for stilbene synthesis include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Heck coupling, Perkin reaction, and McMurry reaction. Each method offers distinct advantages and is suited for different substrate scopes and desired stereochemical outcomes.

Q2: What is the main difference in stereoselectivity between the Wittig and Horner-Wadsworth-Emmons reactions?

A2: The primary difference lies in the typical stereochemical outcome. The Horner-Wadsworth-Emmons (HWE) reaction generally yields the thermodynamically more stable (E)-alkene with high selectivity.[1] The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[1]

Q3: Why is the (E)-isomer of stilbene often the desired product in drug development?

A3: The (E)- or trans-isomer of many stilbene derivatives is thermodynamically more stable and often exhibits greater biological activity compared to the (Z)- or cis-isomer.[2] This makes the stereoselective synthesis of the (E)-isomer a critical aspect of developing stilbene-based therapeutic agents.

Q4: When should I consider using the McMurry reaction for stilbene synthesis?

A4: The McMurry reaction is particularly useful for the synthesis of sterically hindered stilbenes, including tetrasubstituted alkenes, which can be challenging to prepare using other methods.[3] It involves the reductive coupling of two ketone or aldehyde molecules.

II. Troubleshooting Guides

A. Wittig Reaction

Q: My Wittig reaction has a very low yield. What are the common causes and solutions?

A: Low yields in Wittig reactions are a frequent issue and can often be attributed to several factors:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step. Ensure your base is strong enough (e.g., n-BuLi, NaH, KOtBu) to deprotonate the phosphonium salt. The quality of the base is also crucial, as some strong bases can degrade upon storage.[4]

  • Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and atmospheric oxygen. It is imperative to use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.[4]

  • Two-Phase System Issues: When using a two-phase system (e.g., aqueous NaOH and dichloromethane), inefficient mixing is a primary cause of low yields. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]

  • Impure Aldehyde: Benzaldehyde can oxidize to benzoic acid if exposed to air. This acidic impurity will be quenched by the ylide, reducing the amount available to react with the aldehyde. Using freshly distilled or a new bottle of benzaldehyde is recommended.[4]

Q: My Wittig reaction is producing an undesired mixture of (E)- and (Z)-stilbene. How can I improve the stereoselectivity?

A: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.

  • For (E)-Stilbene: If you are using a stabilized ylide, the reaction is typically under thermodynamic control and should favor the (E)-isomer. If you are still getting a mixture, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which provides excellent (E)-selectivity.[5]

  • For (Z)-Stilbene: Non-stabilized ylides under kinetic control (salt-free conditions, non-polar solvents, low temperatures) will favor the (Z)-isomer.

  • Isomerization: If you obtain a mixture of isomers, you can isomerize the (Z)-stilbene to the more stable (E)-stilbene. A common method is iodine-catalyzed isomerization, where the mixture is irradiated with light in the presence of a catalytic amount of iodine.[6][7]

start Low Yield in Wittig Reaction ylide_formation Check Ylide Formation start->ylide_formation reaction_conditions Review Reaction Conditions start->reaction_conditions reagent_purity Verify Reagent Purity start->reagent_purity base_strength Use stronger/fresh base (n-BuLi, NaH, KOtBu) ylide_formation->base_strength Base Issue? moisture Use anhydrous solvents & inert atmosphere reaction_conditions->moisture Moisture/Air? stirring Increase stirring rate vigorously reaction_conditions->stirring Two-Phase System? aldehyde_purity Use freshly distilled benzaldehyde reagent_purity->aldehyde_purity Aldehyde Oxidized? workup Optimize Workup end Successful Synthesis workup->end Improved Yield base_strength->workup moisture->workup stirring->workup aldehyde_purity->workup

Caption: Troubleshooting workflow for low-yield Wittig reactions.

B. Horner-Wadsworth-Emmons (HWE) Reaction

Q: I am getting a low yield in my HWE reaction. What could be the problem?

A: While generally robust, low yields in HWE reactions can occur due to:

  • Incomplete Phosphonate Anion Formation: Similar to the Wittig reaction, incomplete deprotonation of the phosphonate ester will lead to a lower concentration of the active nucleophile. Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu) and anhydrous conditions.

  • Sterically Hindered Ketones: While HWE reactions are better than Wittig reactions for hindered substrates, extremely bulky ketones may still react slowly.[1] Increasing the reaction temperature or using a more reactive phosphonate reagent might be necessary.

  • Base-Sensitive Substrates: If your aldehyde or ketone is sensitive to strong bases, consider using milder conditions, such as lithium chloride with an amine base (Masamune-Roush conditions).

Q: Although the HWE reaction is known for (E)-selectivity, I am observing some (Z)-isomer. How can I improve the (E)-selectivity?

A: The high (E)-selectivity of the HWE reaction is a key advantage. If you are seeing significant (Z)-isomer formation, consider the following:

  • Reaction Temperature: The formation of the oxaphosphetane intermediate is often reversible at higher temperatures, allowing for equilibration to the thermodynamically favored intermediate that leads to the (E)-alkene. Ensure the reaction has sufficient time at an appropriate temperature to reach equilibrium.

  • Counterion Effects: The nature of the cation can influence stereoselectivity. In some cases, using sodium or potassium bases leads to higher (E)-selectivity compared to lithium bases.

  • Phosphonate Reagent: The structure of the phosphonate ester itself can impact selectivity. Bulky ester groups on the phosphonate can enhance (E)-selectivity.

C. Heck Reaction

Q: My Heck reaction is giving a low yield and forming homocoupling byproducts. How can I address this?

A: Low yields and homocoupling are common issues in Heck reactions. Here are some troubleshooting tips:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is run under an inert atmosphere. The choice of ligand is also critical for stabilizing the catalyst and promoting the desired reactivity. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required.

  • Substrate Reactivity: Aryl halides with electron-withdrawing groups tend to react better than those with electron-donating groups.[8] For less reactive substrates, you may need to increase the reaction temperature, use a higher catalyst loading, or switch to a more active catalyst system.[8]

  • Base and Solvent: The choice of base and solvent is crucial. Common bases include triethylamine, potassium carbonate, and sodium acetate. The solvent should be polar and aprotic, such as DMF, NMP, or acetonitrile. Optimization of these conditions is often necessary for a specific substrate pair.

Q: How can I control the regioselectivity in my Heck reaction to avoid the formation of 1,1-disubstituted alkenes?

A: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. To favor the desired linear product (stilbene) over the branched isomer (1,1-diphenylethylene), consider the following:

  • Ligand Choice: Bulky phosphine ligands can sterically hinder the insertion of the palladium complex at the internal carbon of the alkene, thus favoring the terminal addition that leads to the linear product.

  • Solvent Polarity: In some cases, less polar solvents can favor the formation of the linear product.

start Heck Reaction Issues low_yield Low Yield / Homocoupling start->low_yield poor_regioselectivity Poor Regioselectivity start->poor_regioselectivity catalyst_deactivation Use inert atmosphere Optimize ligand low_yield->catalyst_deactivation Catalyst Problem? substrate_reactivity Increase temperature Use higher catalyst loading low_yield->substrate_reactivity Substrate Inactive? ligand_choice Use bulky phosphine ligands poor_regioselectivity->ligand_choice Ligand Effect? solvent_effect Try less polar solvents poor_regioselectivity->solvent_effect Solvent Effect? end Successful Heck Coupling catalyst_deactivation->end Improved Outcome substrate_reactivity->end ligand_choice->end solvent_effect->end

Caption: Troubleshooting workflow for common Heck reaction problems.

D. Perkin Reaction

Q: My Perkin reaction is producing a dark, resinous material and giving a low yield of the desired stilbene. What can I do?

A: The formation of dark, resinous byproducts is a known issue in the Perkin reaction, which is often run at high temperatures.

  • Temperature Control: The Perkin reaction typically requires high temperatures (around 180°C), but excessive heat can promote polymerization and decomposition.[9] Ensure the reaction temperature is carefully controlled and does not significantly exceed the optimal range.

  • Reagent Purity: As with other condensation reactions, the purity of the starting aldehyde is important. Use freshly distilled benzaldehyde to avoid side reactions from impurities.[9]

  • Workup Procedure: A proper workup, including treatment with activated charcoal, can help to remove some of the colored impurities.

E. McMurry Reaction

Q: My McMurry reaction is giving a low yield. What are the common pitfalls?

A: The McMurry reaction relies on the generation of a low-valent titanium species, and its success is highly dependent on the reaction conditions.

  • Anhydrous and Oxygen-Free Conditions: The low-valent titanium reagent is extremely sensitive to air and moisture. The reaction must be performed under scrupulously anhydrous and oxygen-free conditions.

  • Activity of the Titanium Reagent: The activity of the low-valent titanium species can vary depending on the reducing agent used (e.g., Zn, LiAlH4, K) and how it is prepared. The choice of titanium source (TiCl3 or TiCl4) also plays a role.

  • Cross-Coupling vs. Homocoupling: If you are attempting a cross-coupling between two different carbonyl compounds, a statistical mixture of products is often obtained, which can make the isolation of the desired unsymmetrical stilbene challenging and result in a low yield of that specific product.[10]

III. Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Stilbene Synthesis
ReactionReagent TypeTypical Predominant IsomerTypical Yield (%)Typical E/Z RatioNotes
Wittig Non-stabilized Ylide(Z)-Stilbene30-60VariesHighly dependent on salt-free conditions and solvent.
Wittig Stabilized Ylide(E)-Stilbene50-80>10:1Reaction is under thermodynamic control.
HWE Phosphonate Anion(E)-Stilbene70-95>95:5Generally provides excellent (E)-selectivity.[5]
Table 2: Selected Conditions and Yields for the Heck Reaction in Stilbene Synthesis
Aryl HalideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂ (1)PPh₃Et₃NAcetonitrile8570[11]
BromobenzeneStyrenePd(OAc)₂ (0.002-0.02)NHCNaOAcNMP10081-99[9]
4-BromoacetophenoneStyrenePVP-Pd NPs (0.2)NoneK₂CO₃H₂O/EtOH130 (MW)98[8]
3-Iodophenyl acetate4-AcetoxystyrenePd(OAc)₂PPh₃Et₃NAcetonitrile85-[12]

IV. Experimental Protocols

Protocol 1: Synthesis of (E)-Stilbene via the Wittig Reaction with Iodine Isomerization

1. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[6][7]

2. Ylide Formation and Reaction:

  • While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[6]

  • Continue stirring vigorously and heat the mixture to a gentle reflux for 30-60 minutes.[4]

3. Workup:

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

4. Isomerization:

  • Decant the dried dichloromethane solution into a 25 mL round-bottom flask.

  • Add a catalytic amount of iodine (approx. 0.3 mmol).

  • Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.[6][7]

5. Purification:

  • After isomerization, wash the solution with aqueous sodium bisulfite to remove excess iodine.

  • Dry the organic layer again over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-stilbene.[7]

Protocol 2: High-Yield Synthesis of (E)-Stilbene via the Horner-Wadsworth-Emmons (HWE) Reaction

1. Phosphonate Anion Formation:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl benzylphosphonate (1.0 eq) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.[4]

2. Reaction with Aldehyde:

  • Cool the solution of the phosphonate anion back to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.[4]

3. Workup and Purification:

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure (E)-stilbene.[4]

Protocol 3: Synthesis of Symmetrical (E)-Stilbenes via the Heck Reaction

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-aryltriazene (53 mmol) and methanol (125 mL).

  • Cool the stirred solution to 0°C.[13]

2. Diazonium Salt Formation and Coupling:

  • Add 40% tetrafluoroboric acid (106 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 10 minutes.

  • Add palladium acetate (Pd(OAc)₂, 0.53 mmol) followed by the dropwise addition of a solution of vinyltriethoxysilane (26 mmol) in methanol (10 mL).

  • Add a second portion of Pd(OAc)₂ (0.53 mmol) and continue stirring for 30 minutes at room temperature.[13]

3. Reaction Completion and Workup:

  • Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.

  • Concentrate the solution to half its volume under reduced pressure and add water (150 mL).

  • Filter the precipitated solid, wash with water, and air dry.[13]

4. Purification:

  • Boil the crude solid with toluene (125 mL) and filter while hot.

  • Concentrate the filtrate and add light petroleum to crystallize the product.[13]

Protocol 4: Synthesis of Stilbene via the Perkin Reaction

1. Reaction Setup:

  • Condense benzaldehyde (1 eq) with phenylacetic acid (1 eq) in the presence of acetic anhydride and triethylamine.[2]

2. Decarboxylation:

  • The resulting α-phenylcinnamic acid is then decarboxylated to form stilbene. This is often achieved by heating with a catalyst such as copper chromite in quinoline.[2][7]

Note: The Perkin reaction for stilbene synthesis is often a two-step process involving the formation of a cinnamic acid derivative followed by decarboxylation. Yields can be moderate.[2]

Protocol 5: Synthesis of a Tetrasubstituted Stilbene via the McMurry Reaction

1. Preparation of Low-Valent Titanium Reagent:

  • In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous titanium trichloride (TiCl₃, 0.409 mol).

  • Add 600 mL of anhydrous 1,2-dimethoxyethane (DME).

  • Add lithium wire (1.23 mol) in small pieces to the stirred suspension.

  • Heat the mixture at reflux for 1 hour.

2. Coupling Reaction:

  • After the reflux, add the ketone (e.g., 2-adamantanone, 0.102 mol) in one portion.

  • Heat the mixture at reflux for 18 hours.

3. Workup and Purification:

  • Cool the reaction mixture and quench by the slow addition of methanol.

  • Filter the mixture through a pad of Celite, washing with THF and methanol.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by chromatography or recrystallization.

V. Visualizations

cluster_wittig Wittig Reaction Workflow w_start Phosphonium Salt + Aldehyde w_ylide Ylide Formation (Strong Base) w_start->w_ylide w_reaction Reaction with Aldehyde w_ylide->w_reaction w_isomers Mixture of (E)- and (Z)-Stilbene w_reaction->w_isomers w_isomerization Iodine-Catalyzed Isomerization w_isomers->w_isomerization w_end (E)-Stilbene w_isomerization->w_end

Caption: Experimental workflow for the Wittig synthesis of (E)-stilbene.

cluster_hwe HWE Reaction Workflow hwe_start Phosphonate Ester + Aldehyde hwe_anion Anion Formation (NaH) hwe_start->hwe_anion hwe_reaction Reaction with Aldehyde hwe_anion->hwe_reaction hwe_end High (E)-Selectivity Stilbene hwe_reaction->hwe_end

Caption: Experimental workflow for the HWE synthesis of (E)-stilbene.

cluster_heck Heck Reaction Workflow heck_start Aryl Halide + Alkene heck_catalysis Pd-Catalyzed Coupling heck_start->heck_catalysis heck_end (E)-Stilbene heck_catalysis->heck_end

Caption: Simplified workflow for the Heck reaction.

References

Technical Support Center: p-Methoxystilbene Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p-methoxystilbene in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. The reported aqueous solubility is approximately 0.061 g/L at 25°C[1]. This low solubility can present significant challenges in experimental setups, leading to issues with bioavailability and inconsistent results.

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

A2: Precipitation of this compound in cell culture media is a common issue stemming from its hydrophobic nature. This typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5%, to avoid cellular toxicity and precipitation.

Q3: What are the common methods to improve the aqueous solubility of this compound?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it into the aqueous medium.

  • Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic core of cyclodextrin molecules to form a water-soluble inclusion complex.

  • Nanoparticle Formulations: Incorporating this compound into lipid-based or polymeric nanoparticles to improve its dispersibility and bioavailability in aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Media
  • Possible Cause 1: Supersaturation.

    • Explanation: The initial dilution may create a thermodynamically unstable supersaturated solution, which leads to precipitation over time.

    • Solution: Lower the final working concentration of this compound. Perform serial dilutions to gradually decrease the solvent concentration.

  • Possible Cause 2: Temperature Fluctuations.

    • Explanation: A decrease in temperature can significantly reduce the solubility of this compound, causing it to precipitate.

    • Solution: Ensure all solutions are maintained at a constant and controlled temperature throughout the experiment. If solutions are prepared at room temperature, confirm their stability before storing them at lower temperatures like 4°C.

  • Possible Cause 3: High Final Concentration of Organic Solvent.

    • Explanation: While co-solvents are used to aid dissolution, a high final concentration in the aqueous medium can be toxic to cells and can also lead to precipitation upon further dilution.

    • Solution: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally at or below 0.1% (v/v) in the final cell culture medium.

Logical Troubleshooting Workflow

Troubleshooting_Precipitation Start Precipitation Observed Check_Stock Check Stock Solution (Clear? Stored Correctly?) Start->Check_Stock Review_Dilution Review Dilution Protocol (Final Co-solvent %? Stepwise Dilution?) Check_Stock->Review_Dilution Stock OK Sol_Fresh_Stock Prepare Fresh Stock Ensure Complete Dissolution Check_Stock->Sol_Fresh_Stock Stock Issue Assess_Concentration Assess Final Concentration (Is it too high?) Review_Dilution->Assess_Concentration Protocol OK Sol_Stepwise Use Stepwise Dilution Keep Co-solvent <= 0.1% Review_Dilution->Sol_Stepwise Protocol Issue Evaluate_Media Evaluate Media Conditions (Pre-warmed? Serum presence?) Assess_Concentration->Evaluate_Media Concentration OK Sol_Solubility_Test Perform Solubility Test Determine Max Soluble Concentration Assess_Concentration->Sol_Solubility_Test Too High Sol_Warm_Media Pre-warm Media Test with/without Serum Evaluate_Media->Sol_Warm_Media Media Issue

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data on Solubility

The following tables summarize the solubility of this compound and the enhancement achieved using different methods. Note: Quantitative data for solubility enhancement of this compound is limited; therefore, data for its close structural analog, pterostilbene, is provided as a reference.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Temperature (°C)Reference
Water0.06125[1]
EthanolLowRoom Temp[2]
DMSOSolubleRoom Temp[3]

Table 2: Solubility Enhancement of Pterostilbene (as a proxy for this compound)

MethodSolubilizing AgentFold Increase in SolubilityReference
Cyclodextrin Inclusionα-Cyclodextrin~100[2]
β-Cyclodextrin~40[2]
Hydroxypropyl-β-cyclodextrin (HPβCD)~700
Randomly Methylated-β-cyclodextrin (RAMEB)~1250
Sulfobutyl ether-β-cyclodextrin (SBEβCD)>1250 (strong binding)

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in aqueous-based experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer or sonicator

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the tube vigorously or sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Preparing a Working Solution:

CoSolvent_Workflow A 1. Prepare Concentrated Stock in 100% DMSO (e.g., 50 mM) B 2. Create Intermediate Dilution in pre-warmed serum-free media (e.g., 500 µM) A->B C 3. Prepare Final Working Solution in complete cell culture media (e.g., 50 µM) B->C D Result: Final DMSO concentration is low (e.g., 0.1%) C->D

Caption: Workflow for preparing a working solution using a co-solvent.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

Procedure (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).

  • Mixing: In a mortar, mix the accurately weighed this compound and cyclodextrin powders.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture while continuously triturating with a pestle to form a thick, homogeneous paste.

  • Drying: Continue kneading for 30-60 minutes. The paste is then dried under vacuum or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Storage: The resulting powder is the inclusion complex, which can be stored at room temperature, protected from light and moisture.

Signaling Pathways Involving Methoxy-Stilbenes

Methoxy-stilbenes, including this compound and its analogs, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

MAPK/NF-κB Signaling Pathway

Methoxy-stilbenes can suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK pMethoxystilbene This compound MKK3_6 MKK3/6 pMethoxystilbene->MKK3_6 inhibits pMethoxystilbene->IKK inhibits MAPKKK->MKK3_6 p38_JNK p38/JNK MKK3_6->p38_JNK NFkB_IkB NF-κB-IκB (Inactive complex) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->IkB degrades NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Inflammatory_Genes activates transcription PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates pMethoxystilbene This compound pMethoxystilbene->PI3K inhibits Akt Akt pMethoxystilbene->Akt inhibits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of p-Methoxystilbene and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the quest for potent neuroprotective agents is a paramount objective. Among the natural compounds that have garnered significant interest are stilbenoids, particularly resveratrol and its methoxylated analogue, p-methoxystilbene. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, to aid in evaluating their therapeutic potential. The most studied and representative this compound, pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene), will be the primary focus of this comparison.

Pharmacokinetic Profile: A Tale of Two Stilbenes

A critical determinant of a compound's therapeutic efficacy is its pharmacokinetic profile, including bioavailability and its ability to cross the blood-brain barrier. In this regard, pterostilbene exhibits a distinct advantage over resveratrol. The methoxy groups in pterostilbene increase its lipophilicity and metabolic stability, leading to enhanced oral absorption and a longer half-life.[1][2]

ParameterResveratrolThis compound (Pterostilbene)Reference(s)
Oral Bioavailability ~20%~80-95%[2]
Half-life ~14 minutes~105 minutes[2]
Blood-Brain Barrier Permeability YesHigher than Resveratrol[3][4]
Cellular Uptake ModerateGreater than Resveratrol[2]

Comparative Neuroprotective Efficacy

Experimental data from in vitro studies consistently demonstrates the superior neuroprotective potential of pterostilbene compared to resveratrol. This is often attributed to its enhanced bioavailability and cellular uptake.

ParameterNeurotoxic ChallengeCell ModelResveratrolThis compound (Pterostilbene)Reference(s)
Cell Viability Amyloid β (Aβ)SH-SY5YProtectiveMore potent protection than Resveratrol[5]
Cell Viability Dopamine-induced toxicitySH-SY5YProtective at 1 & 5 µMProtective at 1 & 5 µM (comparable to Resveratrol in this study)[6]
Anti-inflammatory (IL-6 reduction) LPS-stimulatedTHP-1 monocytesDose-dependent decreaseMore potent dose-dependent decrease than Resveratrol[7]
Anti-inflammatory (TNF-α reduction) LPS-stimulatedTHP-1 monocytesDose-dependent decreaseMore potent dose-dependent decrease than Resveratrol[7]
Antioxidant (DNA damage inhibition) H₂O₂Mammalian cells21.1% inhibition85.5% inhibition[8]
SIRT1 Upregulation Aβ₂₅₋₃₅-inducedMouse CortexSignificant upregulationMore potent upregulation than Resveratrol[5]
Nrf2 Upregulation Aβ₂₅₋₃₅-inducedMouse CortexUpregulationMore potent upregulation than Resveratrol[5]

Mechanisms of Neuroprotection: Key Signaling Pathways

Both resveratrol and pterostilbene exert their neuroprotective effects through the modulation of several key signaling pathways involved in cellular stress, inflammation, and survival.

SIRT1/Nrf2 Pathway

A crucial mechanism for the neuroprotective actions of these stilbenes is the activation of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. SIRT1 activation leads to the deacetylation and subsequent activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[5][9] Pterostilbene has been shown to be a more potent activator of this pathway compared to resveratrol.[5]

G cluster_0 Stilbenoid Action Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 Ptero This compound (Pterostilbene) Ptero->SIRT1 more potent Nrf2_d Nrf2 Deacetylation SIRT1->Nrf2_d Nrf2_n Nrf2 Nuclear Translocation Nrf2_d->Nrf2_n ARE ARE Binding Nrf2_n->ARE Antioxidant Antioxidant Enzyme Expression (HO-1, SOD) ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

SIRT1/Nrf2 antioxidant pathway activation.
NF-κB Inflammatory Pathway

Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. Both resveratrol and pterostilbene can suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] They prevent the phosphorylation and degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[7] Studies suggest that pterostilbene is a more potent inhibitor of this pathway.[7][10]

G cluster_0 Stilbenoid Action Res Resveratrol IKK IKK Activation Res->IKK Ptero This compound (Pterostilbene) Ptero->IKK stronger inhibition IkBa IκBα Degradation IKK->IkBa NFkB_n NF-κB (p65) Nuclear Translocation IkBa->NFkB_n Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Inflammation Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation

Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neuroprotective effects of this compound and resveratrol.

Cell Culture and Treatment (SH-SY5Y Neuroblastoma Cells)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in 6-well plates at a density of 1 x 10⁶ cells/well for protein analysis.

  • Compound Preparation: Resveratrol and pterostilbene are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Final concentrations in the culture medium are prepared by diluting the stock solutions, ensuring the final DMSO concentration does not exceed 0.1%.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of resveratrol or pterostilbene (e.g., 1 µM, 5 µM, 10 µM) for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Following pre-treatment, a neurotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or aggregated amyloid-β peptide is added to the culture medium for an additional incubation period (e.g., 24 hours) to induce cell damage.

Cell Viability Assessment (MTT Assay)
  • Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared at 5 mg/mL in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, the culture medium is removed, and 100 µL of fresh medium containing 10 µL of the MTT stock solution is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Solubilization: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11]

Western Blot Analysis for SIRT1 and Nrf2
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against SIRT1 (e.g., 1:1000 dilution), Nrf2 (e.g., 1:1000 dilution), and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Visualization: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

G start Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer PVDF Membrane Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-SIRT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

General workflow for Western blot analysis.

References

Pterostilbene Exhibits Superior Bioavailability Over p-Methoxystilbene: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that pterostilbene, a dimethylated analog of resveratrol, possesses significantly higher oral bioavailability compared to its monomethoxylated counterpart, p-methoxystilbene. This difference is primarily attributed to key structural variations that influence their absorption, metabolism, and overall pharmacokinetic profiles. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, synthesizing available experimental data and outlining the underlying mechanistic principles.

While direct comparative in vivo studies for this compound are limited, a robust body of evidence for pterostilbene's pharmacokinetic advantages over other stilbenoids, including the parent compound resveratrol, allows for a strong inferential comparison. The presence of two methoxy groups in pterostilbene, as opposed to the single methoxy group in this compound, markedly enhances its lipophilicity and protects it from rapid metabolic deactivation.

Quantitative Pharmacokinetic Comparison

Experimental data from animal models, particularly rats, consistently demonstrate the superior pharmacokinetic profile of pterostilbene. Due to a lack of available in vivo pharmacokinetic data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the key pharmacokinetic parameters for pterostilbene, often in comparison to resveratrol, which underscores the impact of methoxylation on bioavailability.

Pharmacokinetic ParameterPterostilbeneResveratrol (for comparison)Species
Oral Bioavailability (%) ~80%[1]~20%[1]Rat
Time to Peak Plasma Conc. (Tmax) ~15 minutes~30 minutesRat
Peak Plasma Conc. (Cmax) Markedly HigherLowerRat
Half-life (t1/2) ~105 minutes[2]~14 minutes[2]Rat

Table 1: Pharmacokinetic Parameters of Pterostilbene and Resveratrol in Rats. This data highlights the significant improvement in bioavailability conferred by the methoxy groups of pterostilbene compared to the hydroxyl groups of resveratrol.

Structural and Mechanistic Basis for Enhanced Bioavailability of Pterostilbene

The superior bioavailability of pterostilbene can be attributed to two primary factors directly related to its chemical structure:

  • Increased Lipophilicity : The two methoxy groups in pterostilbene make it more lipophilic (fat-soluble) compared to the more polar resveratrol and the less methoxylated this compound.[2] This increased lipophilicity facilitates passive diffusion across the intestinal epithelium, leading to more efficient absorption into the bloodstream.

  • Reduced First-Pass Metabolism : Phenolic compounds like resveratrol are extensively metabolized in the intestines and liver by phase II enzymes, which attach glucuronide and sulfate groups to the hydroxyl moieties, marking them for rapid excretion. The methoxy groups of pterostilbene are not susceptible to this conjugation, thereby protecting the molecule from extensive first-pass metabolism and allowing for higher systemic circulation of the parent compound.[1] It is plausible that the single methoxy group of this compound offers some protection from metabolism compared to resveratrol, but the presence of a free hydroxyl group still leaves it susceptible to conjugation, likely resulting in lower bioavailability than pterostilbene.

Experimental Protocols

To ensure the robust and reproducible evaluation of stilbene bioavailability, standardized experimental methodologies are crucial. The following outlines a typical in vivo oral bioavailability study protocol in a rat model, which is commonly used for these assessments.

In Vivo Oral Bioavailability Study in Rats
  • Animal Model : Male Sprague-Dawley rats are typically used for pharmacokinetic studies.[3] The animals are housed in controlled conditions with regulated light-dark cycles and access to standard chow and water.

  • Dosing and Administration :

    • Oral Administration : The test compound (this compound or pterostilbene) is suspended in a vehicle such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in water. The suspension is administered via oral gavage at a specific dose (e.g., 50-100 mg/kg body weight).

    • Intravenous Administration : For the determination of absolute bioavailability, a separate group of animals receives the compound intravenously, typically through the tail vein, at a lower dose. The compound is dissolved in a suitable vehicle like a mixture of saline, ethanol, and polyethylene glycol.

  • Blood Sampling : Blood samples are collected at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) from the jugular vein or another appropriate site. The blood is collected in tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Sample Analysis : Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and half-life (t1/2), using non-compartmental analysis software. The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_pterostilbene Pterostilbene cluster_pmethoxystilbene This compound pterostilbene pterostilbene pmethoxystilbene pmethoxystilbene

Figure 1: Chemical Structures of Pterostilbene and this compound.

bioavailability_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_model Sprague-Dawley Rats fasting Overnight Fasting animal_model->fasting oral Oral Gavage (Test Compound in Vehicle) fasting->oral iv Intravenous Injection (for Absolute Bioavailability) fasting->iv blood_collection Serial Blood Collection oral->blood_collection iv->blood_collection plasma_separation Centrifugation to Obtain Plasma blood_collection->plasma_separation hplc_ms HPLC-MS Analysis of Plasma Samples plasma_separation->hplc_ms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) hplc_ms->pk_analysis bioavailability_calc Absolute Bioavailability Calculation pk_analysis->bioavailability_calc

Figure 2: Experimental Workflow for an In Vivo Bioavailability Study.

signaling_pathway Stilbene Stilbene Administration (Oral) GI_Tract Gastrointestinal Tract Stilbene->GI_Tract Absorption Intestinal Absorption GI_Tract->Absorption Lipophilicity Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Reduced Metabolism (Pterostilbene) Metabolism_Excretion Metabolism and Excretion Liver->Metabolism_Excretion Extensive Metabolism (Resveratrol, likely this compound) Target_Tissues Target Tissues Systemic_Circulation->Target_Tissues Systemic_Circulation->Metabolism_Excretion

Figure 3: Factors Influencing Stilbene Bioavailability.

References

A Comparative Guide to p-Methoxystilbene and Other Methylated Resveratrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by low bioavailability and rapid metabolism. This has led to the exploration of methylated resveratrol derivatives, which are structurally modified to enhance their stability and biological activity. This guide provides a comprehensive comparison of p-methoxystilbene and other key methylated resveratrol derivatives, focusing on their performance backed by experimental data.

Comparative Analysis of Key Performance Indicators

Methylation of resveratrol's hydroxyl groups can significantly alter its pharmacokinetic and pharmacodynamic properties. The following tables summarize the available quantitative data for this compound and its methylated counterparts, offering a clear comparison of their bioavailability, antioxidant, anti-inflammatory, and anticancer activities.

Table 1: Pharmacokinetic Profile

The bioavailability of stilbenoids is a critical factor influencing their in vivo efficacy. Methylation generally increases lipophilicity, leading to improved absorption and metabolic stability.

CompoundBioavailability (%)Half-life (t½)SpeciesReference(s)
Resveratrol~20~14 minutesRat[1]
Pterostilbene~80~105 minutesRat[1][2]
Pinostilbene (3-methoxystilbene)1.87 ± 2.67-Rat
trans-3,4,5,4′-Tetramethoxystilbene6.31 ± 3.30154 ± 80 minutesRat
This compound (4-methoxystilbene) No direct comparative data available No direct comparative data available

Note: Bioavailability can be influenced by the formulation and dosage.

Table 2: Antioxidant Activity

The antioxidant capacity of resveratrol derivatives is a key mechanism underlying many of their beneficial effects. This is often evaluated by their ability to scavenge free radicals.

CompoundDPPH Radical Scavenging (IC₅₀ in µM)ORAC Value (µmol TE/g)Reference(s)
Resveratrol-28[3]
Pterostilbene-64[3]
This compound (4-methoxystilbene) No direct comparative data available No direct comparative data available
Table 3: Anti-inflammatory Activity

Inflammation is a key process in many chronic diseases. Resveratrol and its derivatives exert anti-inflammatory effects by modulating various signaling pathways.

CompoundTargetIC₅₀Cell Line/SystemReference(s)
(E)-2-Fluoro-4ʹ-methoxystilbeneNF-κB activation150 nM293T cells[4]
Pterostilbene derivative (POC compound 7)COX-285.44 ± 3.88 nM-[5]
3,4,2′,4′-Tetramethoxy-trans-stilbene (4MS)---[6]
This compound (4-methoxystilbene) No direct comparative data available No direct comparative data available

Note: A lower IC₅₀ value indicates greater potency.

Table 4: Anticancer Activity (Cytotoxicity)

The potential of resveratrol derivatives as anticancer agents is a significant area of research. Their effectiveness is often initially assessed by their cytotoxic effects on cancer cell lines.

CompoundCell LineIC₅₀ (µM)DurationReference(s)
Pterostilbene derivative (4d)OECM-1 (Oral Cancer)16.3872h[3]
Pterostilbene derivative (4d)HSC-3 (Oral Cancer)18.0672h[3]
3,4,2′,4′-Tetramethoxy-trans-stilbene (4MS)MDA-MB-231 (Breast Cancer)1072h[6]
This compound (4-methoxystilbene) No direct comparative data available No direct comparative data available

Signaling Pathways and Mechanisms of Action

Methylated resveratrol derivatives exert their biological effects through the modulation of several key signaling pathways. The diagram below illustrates the central role of the NF-κB and MAPK pathways in mediating inflammation and how stilbenoids can inhibit these processes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK TNFR->IKK TNFR->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates Stilbenoids Methylated Stilbenoids (e.g., this compound) Stilbenoids->IKK inhibits Stilbenoids->MAPK inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Figure 1: Inhibition of NF-κB and MAPK signaling pathways by methylated stilbenoids.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the general methodologies for key experiments cited in the comparison.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a framework for comparing the pharmacokinetic profiles of different resveratrol derivatives.

G cluster_workflow Bioavailability Study Workflow start Acclimatize Sprague-Dawley Rats dosing Oral Gavage (e.g., 50 mg/kg in suspension) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling analysis Plasma Extraction & LC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk end Comparative Data pk->end

Figure 2: General workflow for an in vivo oral bioavailability study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used and acclimatized before the study.

  • Formulation and Dosing: The test compounds (e.g., resveratrol, pterostilbene, this compound) are formulated in a suitable vehicle (e.g., carboxymethyl cellulose suspension) and administered via oral gavage at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of the parent compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This in vitro assay is a common method to evaluate the antioxidant activity of compounds.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[6]

Western Blot for NF-κB p65 Nuclear Translocation

This technique is used to determine the effect of compounds on the activation of the NF-κB pathway by measuring the amount of the p65 subunit in the nucleus.

Methodology:

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are pre-treated with the test compounds for a specific time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nuclear and Cytoplasmic Extraction: The cells are harvested, and the nuclear and cytoplasmic fractions are separated using a specialized extraction kit.

  • Protein Quantification: The protein concentration in each fraction is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to p65 in the nuclear fraction is quantified.

Conclusion

The available evidence strongly suggests that methylation is a viable strategy to enhance the therapeutic potential of resveratrol. Pterostilbene, in particular, stands out with its significantly improved bioavailability compared to its parent compound. While direct comparative data for this compound remains limited, the existing information on other methylated derivatives indicates that the position and number of methoxy groups are crucial determinants of their biological activity. For researchers and drug development professionals, this guide highlights the importance of considering these structural modifications in the design of novel stilbenoid-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and other less-studied methylated resveratrol derivatives.

References

A Comparative Analysis of the Biological Activities of Stilbenoids: Resveratrol, Pterostilbene, and Piceatannol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological activities of three prominent stilbenoids: resveratrol, pterostilbene, and piceatannol. Stilbenoids, a class of natural polyphenolic compounds, have garnered significant scientific interest for their diverse pharmacological effects.[1][2][3][4] This document aims to objectively compare their performance in key biological assays and elucidate the underlying molecular mechanisms, supported by experimental data and detailed protocols.

Introduction to Stilbenoids

Stilbenoids are produced by plants in response to stress, such as injury or fungal infection.[1][2] Resveratrol is the most extensively studied stilbenoid, commonly found in grapes, red wine, and peanuts.[1] Pterostilbene, a dimethylated analog of resveratrol, is found in blueberries and Pterocarpus marsupium, and is noted for its enhanced bioavailability.[1][5] Piceatannol, a hydroxylated metabolite of resveratrol, is present in grapes, passion fruit, and white tea.[6][7] The structural differences among these compounds, particularly the number and position of hydroxyl and methoxy groups, significantly influence their biological activities and pharmacokinetic profiles.[1][5]

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of the antioxidant, anti-inflammatory, and anti-cancer activities of resveratrol, pterostilbene, and piceatannol. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a cornerstone of their health benefits, enabling them to neutralize harmful free radicals.[8] This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Trolox equivalent antioxidant capacity (TEAC) assay. The half-maximal inhibitory concentration (IC50) is a key parameter, where a lower value indicates higher antioxidant potency.

StilbenoidDPPH Radical Scavenging (IC50, µM)Reference
Resveratrol25 - 50[8]
Pterostilbene15 - 35[8]
Piceatannol10 - 25[8][9]

Table 1: Comparative antioxidant activity of stilbenoids based on DPPH radical scavenging assay. Lower IC50 values indicate greater antioxidant activity.

Anti-inflammatory Activity

Stilbenoids exert anti-inflammatory effects by modulating key inflammatory pathways and mediators, such as nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS), and cyclooxygenases (COX).[10][11]

StilbenoidInhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 macrophagesReference
Resveratrol15 - 30[12][13]
Pterostilbene5 - 15[12][13]
Piceatannol10 - 20[12]

Table 2: Comparative anti-inflammatory activity of stilbenoids based on the inhibition of nitric oxide production. Lower IC50 values indicate greater anti-inflammatory potency.

Anti-cancer Activity (Cytotoxicity)

The anti-cancer properties of stilbenoids are demonstrated by their ability to induce cytotoxicity in various cancer cell lines. The MTT assay is a standard method to assess cell viability, and the IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

StilbenoidCytotoxicity (IC50, µM) in Human Colon Cancer Cells (HCT116)Reference
Resveratrol30 - 60[14]
Pterostilbene10 - 25[1][14]
Piceatannol20 - 40[6]

Table 3: Comparative cytotoxic effects of stilbenoids on human colon cancer cells. Lower IC50 values indicate greater cytotoxic potential.

Key Signaling Pathways Modulated by Stilbenoids

Stilbenoids exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[8][10] Activation of AMPK by stilbenoids like resveratrol is linked to many of their beneficial effects, including improved mitochondrial function and cardioprotection.[8][13]

AMPK_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates & activates PGC1a PGC-1α AMPK->PGC1a activates SIRT1->LKB1 deacetylates & activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis promotes

Figure 1: Resveratrol-mediated activation of the AMPK signaling pathway.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Pterostilbene is a potent activator of the Nrf2 pathway, contributing to its strong antioxidant effects.[3][7][15][16]

Nrf2_Pathway Pterostilbene Pterostilbene Keap1 Keap1 Pterostilbene->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes induces expression

Figure 2: Pterostilbene activation of the Nrf2 antioxidant pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Piceatannol has been shown to modulate this pathway, contributing to its anti-cancer and cardioprotective effects.[11][12][17][18]

PI3K_Akt_Pathway Piceatannol Piceatannol PI3K PI3K Piceatannol->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

Figure 3: Piceatannol-mediated inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve the stilbenoid compounds in methanol to create a series of concentrations.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each stilbenoid concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the stilbenoid.[5][6][14][19][20]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations of the stilbenoid compounds and incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[2][4][21][22]

Western Blot for AMPK Activation

This technique is used to detect the phosphorylation of AMPK, indicating its activation.

  • Cell Lysis : Treat cells with the stilbenoid of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Antibody Incubation : Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated AMPK to total AMPK is used to quantify activation.[1][23][24][25][26]

Experimental Workflow for In Vivo Cardioprotection Study

This workflow outlines a general procedure for assessing the cardioprotective effects of stilbenoids in a rat model of cardiac hypertrophy.

Cardioprotection_Workflow Animal_Model Induce Cardiac Hypertrophy (e.g., Aortic Banding in Rats) Treatment Administer Stilbenoids (e.g., Resveratrol, Pterostilbene) or Vehicle Control Animal_Model->Treatment Monitoring Monitor Cardiac Function (Echocardiography) Treatment->Monitoring Tissue_Harvest Harvest Heart Tissue Monitoring->Tissue_Harvest Analysis Histological Analysis (Fibrosis, Hypertrophy) Biochemical Analysis (Western Blot for Signaling Proteins) Tissue_Harvest->Analysis

Figure 4: Experimental workflow for assessing cardioprotective effects of stilbenoids in vivo.

Conclusion

This comparative guide highlights the distinct biological activities of resveratrol, pterostilbene, and piceatannol. While all three stilbenoids exhibit significant antioxidant, anti-inflammatory, and anti-cancer properties, pterostilbene often demonstrates superior potency in vitro, which may be attributed to its enhanced bioavailability.[1][5] The choice of stilbenoid for further research and development should be guided by the specific therapeutic application and a thorough understanding of their individual mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising natural compounds.[1][2][4]

References

Head-to-Head Comparison: Piceatannol vs. p-Methoxystilbene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities, pharmacokinetics, and safety profiles of two promising stilbenoid compounds.

In the landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention. Piceatannol, a hydroxylated analog of resveratrol, and p-methoxystilbene, a methoxylated counterpart, are two such molecules that have emerged as subjects of interest for their diverse biological activities. This guide provides a detailed head-to-head comparison of these two compounds, presenting available experimental data to aid researchers, scientists, and drug development professionals in their evaluation.

Molecular Structures

Piceatannol: (E)-4-(2-(3,5-dihydroxyphenyl)vinyl)benzene-1,2-diol This compound: (E)-1-methoxy-4-(2-phenylethenyl)benzene

The primary structural difference lies in the substitution on the phenyl rings. Piceatannol possesses four hydroxyl (-OH) groups, two of which are in a catechol formation on one ring. In contrast, this compound features a single methoxy (-OCH3) group and lacks the multiple hydroxyl moieties of piceatannol. These structural distinctions are key to their differing biological effects and pharmacokinetic properties.

Biological Activity: A Comparative Overview

Antioxidant Activity

Piceatannol has demonstrated potent antioxidant properties, attributed to its ability to scavenge free radicals.[1] While direct comparative quantitative data for this compound is limited, the antioxidant capacity of stilbenoids is closely linked to the presence and position of hydroxyl groups. Therefore, it is anticipated that piceatannol would exhibit stronger antioxidant activity.

Table 1: Antioxidant Activity

Compound Assay IC50 Value Source

| Piceatannol | DPPH Radical Scavenging | ~2.09 µg/mL |[2] |

Anti-inflammatory Effects

Piceatannol has been shown to exert significant anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[3] It modulates key inflammatory pathways, including NF-κB and MAPK.[4][5] Information regarding the anti-inflammatory mechanism of this compound is less defined in the available literature, though other methoxylated stilbenes have been shown to inhibit inflammatory responses by blocking MAPK and NF-κB signaling.[6][7]

Table 2: Anti-inflammatory Activity

Compound Assay Cell Line IC50 Value Source

| Piceatannol | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | ~10 µM |[3] |

Anticancer Activity

Piceatannol has been investigated for its anticancer properties and has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[8] The anticancer activity of this compound is not as well-documented, with available data often pertaining to other methoxylated stilbene derivatives. Some studies on related compounds suggest that methoxylation can, in some cases, enhance cytotoxic effects.[9]

Table 3: Anticancer Activity

Compound Cell Line IC50 Value (72h) Source
Piceatannol MCF-7 (Breast Cancer) Lower than free Piceatannol when delivered via nanostructures [8]
Piceatannol HL-60 (Leukemia) 5.1 µM [10]

| trans-TMS (a trimethoxystilbene) | MCF-7 (Breast Cancer) | 59.5 µM |[11] |

Pharmacokinetics: A Look at Bioavailability and Metabolism

The oral bioavailability of stilbenoids is a critical factor for their therapeutic potential. Piceatannol, while having a complex metabolism, has been shown to have a greater area under the plasma concentration curve (AUC) for the parent compound compared to resveratrol, suggesting higher metabolic stability.[12][13] Pharmacokinetic data for this compound is sparse, making a direct comparison challenging. However, studies on other methoxylated stilbenes like pterostilbene suggest that methoxylation can lead to significantly improved oral bioavailability compared to hydroxylated analogs.[14]

Table 4: Pharmacokinetic Parameters in Rats (Oral Administration)

Compound Dose Bioavailability (F) Key Metabolites Source
Piceatannol 90-360 µmol/kg Poor Glucuronide and sulfate conjugates, O-methyl piceatannol [13][15]

| Pterostilbene (for comparison) | 56 mg/kg/day | ~80% | Glucuronide and sulfate conjugates |[14] |

Safety Profile

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are summaries of standard experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.

  • Calculation: Determine the percentage of NO inhibition and calculate the IC50 value.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic (anticancer) effects of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Signaling Pathways

Piceatannol

Piceatannol's biological activities are mediated through the modulation of several key signaling pathways.

Piceatannol_Signaling cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK (JNK, p38) TLR4->MAPK iNOS iNOS NFkB->iNOS MAPK->iNOS NO NO Production iNOS->NO Piceatannol_inflam Piceatannol Piceatannol_inflam->NFkB Inhibits Piceatannol_inflam->MAPK Inhibits GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt CellCycle Cell Cycle Progression PI3K_Akt->CellCycle Promotes Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase3->Apoptosis Piceatannol_cancer Piceatannol Piceatannol_cancer->PI3K_Akt Inhibits Piceatannol_cancer->CellCycle Arrests Piceatannol_cancer->Caspase3 Induces

Caption: Signaling pathways modulated by piceatannol.

This compound

The precise signaling pathways modulated by this compound are not as extensively characterized as those of piceatannol. However, based on studies of other methoxylated stilbenes, it is hypothesized to also impact inflammatory and cancer-related pathways.

pMethoxystilbene_Signaling cluster_inflammation_pms Hypothesized Anti-inflammatory Effects cluster_cancer_pms Hypothesized Anticancer Effects LPS_pms LPS TLR4_pms TLR4 LPS_pms->TLR4_pms NFkB_pms NF-κB TLR4_pms->NFkB_pms MAPK_pms MAPK TLR4_pms->MAPK_pms Inflammatory_Mediators Inflammatory Mediators NFkB_pms->Inflammatory_Mediators MAPK_pms->Inflammatory_Mediators pMS This compound pMS->NFkB_pms Inhibits? pMS->MAPK_pms Inhibits? Proliferation_pms Cell Proliferation Apoptosis_pms Apoptosis pMS_cancer This compound pMS_cancer->Proliferation_pms Inhibits? pMS_cancer->Apoptosis_pms Induces?

Caption: Hypothesized signaling pathways for this compound.

Conclusion

Based on the currently available experimental data, piceatannol presents a more robust profile as a bioactive compound compared to this compound. It demonstrates significant antioxidant, anti-inflammatory, and anticancer activities, with its mechanisms of action being relatively well-elucidated.

The primary challenge in directly comparing these two molecules is the limited availability of quantitative data for this compound. While its methoxy group suggests potentially favorable pharmacokinetic properties, further research is critically needed to substantiate its biological activities and safety profile.

For researchers and drug development professionals, piceatannol currently stands as a more characterized and, therefore, potentially more promising lead compound. However, the exploration of this compound and other methoxylated stilbenes should not be discounted, as they may offer advantages in terms of bioavailability that could translate to enhanced in vivo efficacy. Future head-to-head in vitro and in vivo studies are warranted to provide a definitive comparison and to fully understand the therapeutic potential of both piceatannol and this compound.

References

Pterostilbene's Enhanced Potency Over Resveratrol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Pterostilbene, a close structural analog of resveratrol, demonstrates significantly greater potency in numerous biological applications. This enhanced efficacy is primarily attributed to its superior bioavailability and metabolic stability, which allows for higher and more sustained concentrations in the body. This guide provides a detailed comparison of the two compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pterostilbene's key structural difference from resveratrol—the presence of two methoxy groups in place of hydroxyl groups—fundamentally alters its pharmacokinetic profile. This seemingly minor change increases its lipophilicity, leading to more efficient absorption and a reduced rate of metabolism, thereby amplifying its biological effects.

Superior Bioavailability and Metabolic Stability Drive Pterostilbene's Potency

The most significant advantage of pterostilbene over resveratrol lies in its pharmacokinetic profile. Pterostilbene is more readily absorbed and persists in the bloodstream for a longer duration, ensuring that a greater amount of the active compound reaches target tissues.

Key Pharmacokinetic Parameters:

ParameterPterostilbeneResveratrolFold DifferenceSpecies
Oral Bioavailability ~80-95%~20%4-4.75xRat
Half-life (t½) ~105 minutes~14 minutes~7.5xHuman
Peak Plasma Concentration (Cmax) Markedly HigherLower-Rat
Time to Peak Plasma (Tmax) ~0.25 hours~0.5 hours2x fasterRat

This dramatic difference in bioavailability is a direct result of pterostilbene's methoxy groups, which make the molecule more resistant to the rapid phase II metabolism, specifically glucuronidation, that quickly clears resveratrol from the body.[1]

Comparative Potency in Biological Activities

The enhanced bioavailability of pterostilbene translates to greater potency across a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This is often reflected in lower half-maximal inhibitory concentration (IC50) values, indicating that a lower concentration of pterostilbene is required to achieve the same biological effect as resveratrol.

Comparative IC50 Values:

Biological ActivityCell Line/AssayPterostilbene IC50Resveratrol IC50Reference
Anti-inflammatory (COX-2 Inhibition) LPS-stimulated human PBMC1.0 ± 0.6 µM3.2 ± 1.4 µM[2]
Anticancer (Cell Proliferation) HT-29 (Colon Cancer)22.4 µM43.8 µM[3]
Anticancer (Cell Viability) TC1 (Cervical Cancer)15.61 µM34.46 µM[4]
Antioxidant (Lipid Peroxidation) Human ErythrocytesBetter than ResveratrolNo significant protection[5]

Mechanistic Insights: Modulation of Key Signaling Pathways

Both pterostilbene and resveratrol exert their effects by modulating critical signaling pathways involved in cellular health and disease. However, due to its superior bioavailability, pterostilbene can often induce these pathways more effectively.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Both pterostilbene and resveratrol can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. Pterostilbene has been shown to be a more potent inhibitor of NF-κB activation.

NF_kB_Pathway cluster_nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Pterostilbene Pterostilbene Pterostilbene->IKK Inhibits (more potent) Resveratrol Resveratrol Resveratrol->IKK Inhibits Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_n->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by pterostilbene and resveratrol.

SIRT1 Activation Pathway

Sirtuin 1 (SIRT1) is a protein that plays a crucial role in cellular regulation, including metabolism, stress resistance, and aging. Both compounds are known to activate SIRT1, but some studies suggest that pterostilbene is a more potent activator.[6]

SIRT1_Pathway Pterostilbene Pterostilbene SIRT1 SIRT1 Pterostilbene->SIRT1 Activates (more potent) Resveratrol Resveratrol Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates and Activates Antioxidant Antioxidant Response SIRT1->Antioxidant Metabolism Improved Metabolism SIRT1->Metabolism Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria

Caption: Activation of the SIRT1 pathway by pterostilbene and resveratrol.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are representative protocols for key experiments.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for determining and comparing the oral bioavailability of pterostilbene and resveratrol in a rat model.

Bioavailability_Workflow start Start acclimatization Acclimatization of Sprague-Dawley Rats start->acclimatization dosing Oral Gavage Dosing (equimolar doses) acclimatization->dosing iv_dosing IV Dosing (for absolute bioavailability) acclimatization->iv_dosing sampling Serial Blood Sampling (via tail vein) dosing->sampling iv_dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis bioavailability Calculate Oral Bioavailability (F) pk_analysis->bioavailability end End bioavailability->end

Caption: Experimental workflow for in vivo oral bioavailability study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are acclimatized for at least one week.

  • Dosing:

    • Oral Administration: Pterostilbene and resveratrol are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at equimolar doses.

    • Intravenous Administration: For determining absolute bioavailability, the compounds are dissolved in a suitable vehicle and administered as a single bolus injection.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Analysis: Plasma concentrations of the parent compounds and their metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, area under the curve (AUC), and half-life are calculated.

  • Bioavailability Calculation: Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

In Vitro Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of pterostilbene and resveratrol on cancer cell lines to determine their IC50 values.

Methodology:

  • Cell Culture: Human cancer cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of pterostilbene or resveratrol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Conclusion

References

Unraveling the Bioactivity of Methoxylated Stilbenes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of methoxylated stilbenes and their biological activity is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of their anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.

Methoxylated stilbenes, derivatives of the naturally occurring polyphenol resveratrol, have garnered significant attention for their enhanced bioavailability and potent biological effects. The addition of methoxy groups (-OCH₃) to the stilbene backbone profoundly influences their pharmacological profile. This guide delves into the structural determinants of their activity, offering a comparative analysis to aid in the development of next-generation therapeutic agents.

Anticancer Activity: A Tale of Two Rings

The substitution pattern of methoxy groups on the two phenyl rings of the stilbene scaffold plays a critical role in their anticancer potency. Generally, increased methoxylation is associated with enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
ResveratrolMCF-7 (Breast)150[1]
Pterostilbene (3,5-dimethoxy-4'-hydroxy-stilbene)MCF-7 (Breast)20.5[1]
3,4',5-TrimethoxystilbeneMCF-7 (Breast)14[2]
3,4,5,4'-TetramethoxystilbeneMDA-MB-468 (Breast)0.4[3]
2,3',4,5'-TetramethoxystilbeneA549 (Lung)0.008[4]
3,4,5-Trimethoxy-cis-stilbeneMCF-7 (Breast)42.2[5]
3,4,5-Trimethoxy-trans-stilbeneMCF-7 (Breast)59.5[5]

Key Observations:

  • Increased Methoxylation: A higher number of methoxy groups generally correlates with lower IC50 values, indicating greater anticancer activity. For example, the tetramethoxylated stilbenes show significantly higher potency than resveratrol.

  • Positional Importance: The position of the methoxy groups is crucial. The 3,4,5-trimethoxy substitution pattern on one ring, as seen in combretastatin A-4, is a well-known feature for potent tubulin polymerization inhibitors.

  • Isomer Specificity: The cis-isomers of some methoxylated stilbenes have demonstrated higher antiproliferative activity compared to their trans-counterparts.[6]

Antioxidant Capacity: The Role of Free Hydroxyl Groups

While methoxylation enhances bioavailability, the antioxidant activity of stilbenes is often linked to the presence of free hydroxyl (-OH) groups, which can donate a hydrogen atom to scavenge free radicals. However, the interplay between methoxy and hydroxyl groups can lead to complex structure-activity relationships.

CompoundAssayIC50 (µg/mL)Reference
ResveratrolDPPH22.5[7]
PterostilbeneDPPH>100[7]
Isorhapontigenin (3'-methoxy-3,4',5-trihydroxy-stilbene)DPPH4.8[7]
3,5-DimethoxystilbeneDPPH>100[8]

Key Observations:

  • Hydroxyl Groups are Key: Stilbenes with more hydroxyl groups, like resveratrol and isorhapontigenin, generally exhibit stronger radical scavenging activity in assays like DPPH.

  • Methoxylation's Influence: Replacing hydroxyl groups with methoxy groups, as in pterostilbene compared to resveratrol, can decrease direct antioxidant capacity in cell-free assays. However, the increased cellular uptake of methoxylated derivatives may lead to significant indirect antioxidant effects within the cell.

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Methoxylated stilbenes exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).

Inhibition of Cyclooxygenase (COX) Enzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Resveratrol17.60.4836.7[9]
Pterostilbene>10083.9-[9]
3,5-Dihydroxy-4'-methoxystilbene1.56.20.24[5]
Isorhapontigenin1.56.20.24[5]

Key Observations:

  • Variable Selectivity: Methoxylation can alter the selectivity of stilbenes towards COX-1 and COX-2. Some methoxylated derivatives show a preference for COX-2 inhibition.

  • Hydroxyl Group Importance: The presence and position of hydroxyl groups can significantly influence COX inhibitory activity.

Signaling Pathways and Experimental Workflows

The biological activities of methoxylated stilbenes are underpinned by their interaction with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

G Figure 1. General Workflow for Assessing Anticancer Activity cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Cancer Cell Lines Cancer Cell Lines Treatment with Methoxylated Stilbenes Treatment with Methoxylated Stilbenes Cancer Cell Lines->Treatment with Methoxylated Stilbenes MTT Assay for Cytotoxicity (IC50) MTT Assay for Cytotoxicity (IC50) Treatment with Methoxylated Stilbenes->MTT Assay for Cytotoxicity (IC50) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) MTT Assay for Cytotoxicity (IC50)->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis (Flow Cytometry)->Apoptosis Assay (e.g., Annexin V) Western Blot for Apoptotic Proteins (e.g., Caspases, PARP) Western Blot for Apoptotic Proteins (e.g., Caspases, PARP) Apoptosis Assay (e.g., Annexin V)->Western Blot for Apoptotic Proteins (e.g., Caspases, PARP)

Caption: General workflow for evaluating the anticancer properties of methoxylated stilbenes.

Caption: Methoxylated stilbenes can inhibit the NF-κB pathway, reducing inflammation.

Caption: Methoxylated stilbenes can modulate MAPK signaling, affecting cellular responses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the methoxylated stilbene for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[8][10][11]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the methoxylated stilbene in methanol.

  • Reaction Mixture: Add 100 µL of the stilbene solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[1][4][5][12][13][14]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.

  • Enzyme and Substrate Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate).

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with various concentrations of the methoxylated stilbene or a vehicle control for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a specific incubation time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[8][9][11][15][16]

This guide provides a foundational understanding of the structure-activity relationships of methoxylated stilbenes. Further research focusing on in vivo studies and the exploration of a wider range of methoxylated analogs will be crucial for the development of these promising compounds into effective therapeutic agents.

References

A Comparative Guide to the Metabolic Stability of Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of various stilbenes, a class of naturally occurring polyphenolic compounds with diverse biological activities. Understanding the metabolic fate of these compounds is crucial for the development of new therapeutics with improved pharmacokinetic profiles. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic pathways and experimental workflows to aid in research and development.

Executive Summary

The metabolic stability of stilbenes varies significantly based on their chemical structure, particularly the presence and pattern of hydroxyl and methoxy groups. Generally, stilbenes with free hydroxyl groups, such as resveratrol, are susceptible to rapid phase II metabolism, leading to low oral bioavailability. In contrast, methoxylated stilbenes, like pterostilbene, exhibit enhanced metabolic stability and consequently, greater bioavailability. This guide presents a comparative analysis of key stilbenoids, including resveratrol, pterostilbene, and piceatannol, supported by in vitro and in vivo data.

Comparative Metabolic Stability of Stilbenes

The following table summarizes the in vitro and in vivo metabolic stability parameters for several key stilbenes. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

StilbeneIn Vitro Half-life (t1/2) in Human Liver Microsomes (HLM)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Oral BioavailabilityKey Metabolic Pathways
Resveratrol ShortHigh<1% (human), ~20% (rat)[1]Extensive glucuronidation and sulfation of hydroxyl groups.[1]
Pterostilbene Longer than ResveratrolLower than Resveratrol~80% (rat)[1]More resistant to glucuronidation due to methoxy groups.[1][2]
Piceatannol More stable than ResveratrolData not readily availableHigher than ResveratrolPhase I metabolism (hydroxylation) of resveratrol can form piceatannol.[3] It also undergoes glucuronidation and sulfation.
Oxyresveratrol Data not readily availableData not readily availableData not readily availableSubject to microbial metabolism including double bond reduction and dihydroxylation.[4][5]
Rhapontigenin Data not readily availableData not readily availableData not readily availableInformation on specific metabolic pathways is limited in the provided context.

Key Factors Influencing Metabolic Stability

The structural characteristics of stilbenes play a pivotal role in their metabolic fate:

  • Hydroxyl Groups: The presence of free hydroxyl groups makes stilbenes prime substrates for phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This rapid conjugation is a major reason for the low oral bioavailability of compounds like resveratrol.

  • Methoxy Groups: The substitution of hydroxyl groups with methoxy groups, as seen in pterostilbene, sterically hinders the action of conjugating enzymes. This "masking" of the phenolic groups leads to a significant increase in metabolic stability and oral bioavailability.[1][2] Pterostilbene's two methoxy groups contribute to its enhanced lipophilicity, which may also facilitate its absorption.[2]

  • Position of Substituents: The arrangement of hydroxyl and methoxy groups on the stilbene backbone can influence which metabolic pathways are favored.

Experimental Protocols

A common in vitro method to assess metabolic stability is the liver microsomal stability assay . This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Detailed Methodology for a Typical Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test stilbenoid compounds (e.g., resveratrol, pterostilbene)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactors for Phase II metabolism (optional, e.g., UDPGA for glucuronidation, PAPS for sulfation)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • A reaction mixture is prepared containing the test stilbenoid (typically at a final concentration of 1-10 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system. For studying Phase II metabolism, relevant cofactors are also added.

  • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

3. Sample Analysis:

  • The quenched samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the remaining parent compound and any metabolites, is transferred to a new plate or vials.

  • An internal standard is added to each sample to correct for variations in sample processing and instrument response.

  • The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL) .

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in stilbene metabolism and its assessment, the following diagrams are provided.

Stilbene_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Resveratrol Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol CYP1B1 Other_Oxidized_Metabolites Other Oxidized Metabolites Resveratrol->Other_Oxidized_Metabolites Other CYPs Glucuronides Glucuronide Conjugates Resveratrol->Glucuronides UGTs Sulfates Sulfate Conjugates Resveratrol->Sulfates SULTs Piceatannol->Glucuronides UGTs Piceatannol->Sulfates SULTs Excretion Excretion Glucuronides->Excretion Sulfates->Excretion Pterostilbene Pterostilbene (Methoxylated) Pterostilbene->Glucuronides UGTs (slower)

Metabolic pathways of stilbenes.

Microsomal_Stability_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reaction Mixture: - Stilbene Compound - Liver Microsomes - Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH +/- Cofactors B->C D Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction with Acetonitrile D->E F Centrifuge to Remove Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Parent Compound Remaining G->H I Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) H->I

Workflow of a microsomal stability assay.

Conclusion

The metabolic stability of stilbenes is a critical determinant of their potential therapeutic efficacy. The available data strongly indicate that structural modifications, such as the methylation of hydroxyl groups, can significantly enhance metabolic stability and oral bioavailability. Pterostilbene stands out as a promising candidate with a superior pharmacokinetic profile compared to its parent compound, resveratrol. Piceatannol also demonstrates greater metabolic stability than resveratrol. For drug development professionals, these findings underscore the importance of considering metabolic liabilities early in the discovery process and suggest that stilbene scaffolds can be optimized to yield more drug-like candidates. Further research focusing on a broader range of stilbene derivatives and standardized in vitro metabolic assays will be invaluable for a more comprehensive understanding and for guiding the design of novel therapeutics.

References

Cross-Validation of Analytical Methods for p-Methoxystilbene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical method is a critical decision in drug development and quality control, directly impacting the accuracy, precision, and validity of experimental results. Cross-validation of analytical methods is essential when transferring methods between laboratories or when different techniques are used to measure the same analyte. It ensures consistency and comparability of data throughout the lifecycle of a drug product.

Comparison of Analytical Method Performance

The following table summarizes the typical validation parameters for HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of stilbene derivatives, offering a comparative overview of their performance characteristics. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation pattern)Low to Moderate (potential for interference from absorbing species)
Sample Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for the analysis of p-methoxystilbene using HPLC-UV, GC-MS, and UV-Vis spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like 0.1% formic acid in water). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • UV Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 320 nm.

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of this compound to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

1. Sample Preparation and Derivatization:

  • Dissolve the this compound standard or sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • To enhance volatility, derivatize the hydroxyl group of any related impurities or the stilbene itself if required, using a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be monitored.

3. Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC method, with a focus on the linearity of the response of the characteristic ions, recovery from the sample matrix after derivatization, and precision of the measurements.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a UV-transparent solvent (e.g., methanol, ethanol).

  • Prepare a series of standard solutions of known concentrations.

2. Spectrophotometric Analysis:

  • Scan the UV-Vis spectrum of a this compound solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

3. Validation Parameters:

  • Linearity: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Accuracy: Perform recovery studies by adding known amounts of this compound to a sample solution.

  • Precision: Determine the repeatability of absorbance measurements for a single solution.

  • LOD and LOQ: Calculate from the standard deviation of the blank or the regression statistics of the calibration curve.

Visualization of Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for method validation and a typical HPLC analysis.

Method_Validation_Workflow A Define Analytical Method Requirements B Select Analytical Technique (HPLC, GC-MS, UV-Vis) A->B C Method Development and Optimization B->C D Method Validation C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H Specificity D->H I LOD & LOQ D->I J Robustness D->J K Method Implementation for Routine Analysis E->K F->K G->K H->K I->K J->K

Caption: A generalized workflow for analytical method validation.

HPLC_Analysis_Workflow A Sample Preparation (Weighing, Dissolving, Diluting) B Filtration (0.45 µm filter) A->B C HPLC System (Pump, Injector, Column, Detector) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (at λmax) D->E F Data Acquisition and Processing E->F G Quantification (Calibration Curve) F->G

Caption: A typical workflow for HPLC-UV analysis.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV offers a good balance of specificity, sensitivity, and cost, making it suitable for routine quality control and quantification in various matrices.

  • GC-MS provides the highest specificity and sensitivity, which is advantageous for impurity profiling and analysis in complex matrices, although it may require derivatization and is more expensive.

  • UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the straightforward quantification of this compound in simple solutions where high specificity is not required.

For a comprehensive cross-validation, it is recommended to analyze the same set of samples using the different developed and validated methods and statistically compare the results to ensure their equivalence and interchangeability. This approach will provide a high degree of confidence in the analytical data generated for this compound.

Navigating Nature's Pharmacy: A Comparative Guide to the Pharmacokinetics of Resveratrol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to translating promising in vitro results into clinical efficacy. This guide provides a comparative analysis of the pharmacokinetics of resveratrol and its key analogs, supported by experimental data, to inform future research and development.

Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic benefits in a range of diseases. However, its clinical utility is hampered by poor bioavailability, primarily due to rapid and extensive metabolism.[1][2] This has spurred interest in resveratrol analogs with modified chemical structures that may offer improved pharmacokinetic properties.[3] This guide focuses on a comparative analysis of resveratrol and its prominent analogs, pterostilbene, piceatannol, and resveratrol trimethyl ether (RTE), to elucidate the structure-pharmacokinetic relationships and highlight analogs with more favorable profiles.

Comparative Pharmacokinetic Parameters

The oral bioavailability and other key pharmacokinetic parameters of resveratrol and its analogs vary significantly, largely due to differences in their metabolism. The following table summarizes these parameters from preclinical studies in rats, providing a quantitative basis for comparison.

CompoundDose (oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)SpeciesReference
Resveratrol50 mg/kg3.89 - 63.8 (dose-dependent)~0.23 (14 min)-~20Rat[4][5][6]
Pterostilbene56 mg/kgMarkedly Higher than Resveratrol--~80Rat[5][6]
Piceatannol10 mg/kg (IV)--8480-Rat[7]
Resveratrol Trimethyl Ether (RTE)15 mg/kg (in solution)---46.5Rat[8]
Resveratrol Trimethyl Ether (RTE)60 mg/kg (in suspension)---<1.5Rat[8]

Note: Direct comparison of Cmax and AUC values should be made with caution due to variations in experimental conditions and analytical methods across different studies.

Delving into the Metabolic Pathways

The differences in the pharmacokinetic profiles of resveratrol and its analogs are primarily dictated by their metabolic fates. Resveratrol undergoes extensive phase II metabolism, mainly through glucuronidation and sulfation, leading to the formation of metabolites that are rapidly excreted.[5][6] This first-pass metabolism significantly reduces the systemic exposure to the parent compound.

In contrast, the methylation of hydroxyl groups, as seen in pterostilbene and resveratrol trimethyl ether, protects the molecule from extensive conjugation.[5][6] This results in a greater metabolic stability, leading to higher plasma concentrations and improved oral bioavailability.[9] Piceatannol, with an additional hydroxyl group compared to resveratrol, also undergoes conjugation but its metabolic pathway is more complex.[4]

Below is a diagram illustrating the generalized metabolic pathways of resveratrol and its analogs.

cluster_resveratrol Resveratrol Metabolism cluster_pterostilbene Pterostilbene Metabolism cluster_piceatannol Piceatannol Metabolism cluster_rte RTE Metabolism Resveratrol Resveratrol Resveratrol_Metabolites Glucuronide & Sulfate Conjugates Resveratrol->Resveratrol_Metabolites Extensive First-Pass Metabolism Pterostilbene Pterostilbene Pterostilbene_Metabolites Sulfate & Glucuronide Conjugates Pterostilbene->Pterostilbene_Metabolites Reduced Metabolism Piceatannol Piceatannol Piceatannol_Metabolites Glucuronide, Sulfate & Methylated Metabolites Piceatannol->Piceatannol_Metabolites Complex Metabolism RTE Resveratrol Trimethyl Ether RTE_Metabolites Minimal Metabolism RTE->RTE_Metabolites High Metabolic Stability

Figure 1: Generalized metabolic pathways of resveratrol and its analogs.

Experimental Protocols: A Blueprint for Comparative Studies

To ensure the reproducibility and critical evaluation of pharmacokinetic data, a standardized experimental protocol is crucial. The following outlines a general workflow for an in vivo oral bioavailability study in rats, based on methodologies from comparative pharmacokinetic studies of resveratrol and its analogs.[5][6]

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_model Animal Model: Sprague-Dawley Rats acclimatization Acclimatization: 1 Week animal_model->acclimatization fasting Fasting: Overnight acclimatization->fasting oral_admin Oral Administration: Equimolar doses via gavage fasting->oral_admin iv_admin Intravenous Administration: For absolute bioavailability fasting->iv_admin blood_collection Blood Collection: Serial sampling at predetermined time points oral_admin->blood_collection iv_admin->blood_collection plasma_prep Plasma Preparation: Centrifugation and storage at -80°C blood_collection->plasma_prep hplc_ms Sample Analysis: HPLC-MS/MS for quantification plasma_prep->hplc_ms pk_parameters Pharmacokinetic Analysis: Non-compartmental analysis to determine Cmax, Tmax, AUC, etc. hplc_ms->pk_parameters

Figure 2: General workflow for a comparative pharmacokinetic study.
Detailed Methodologies:

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are acclimatized for at least one week in a controlled environment before the experiment.[4]

  • Dosing and Administration:

    • Oral Administration: Test compounds are typically suspended in a vehicle such as 0.5% methylcellulose and administered via oral gavage at equimolar doses to ensure a fair comparison.[5][6]

    • Intravenous Administration: For determining absolute bioavailability, the compounds are dissolved in a suitable vehicle and administered as a single bolus injection into the tail vein.[5][6]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site. Plasma is separated by centrifugation and stored at -80°C until analysis.[4]

  • Sample Analysis: Plasma concentrations of the parent compounds and their metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][6]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.[5][6]

Conclusion

The available experimental data strongly indicate that methylated analogs of resveratrol, such as pterostilbene and resveratrol trimethyl ether, possess superior pharmacokinetic profiles compared to the parent compound. Their increased metabolic stability leads to significantly higher oral bioavailability. Piceatannol also shows a distinct pharmacokinetic profile that warrants further investigation. For researchers and drug development professionals, these findings suggest that focusing on these analogs may be a more fruitful strategy for translating the therapeutic potential of stilbenoids into clinical applications. Further studies, particularly in human subjects, are necessary to confirm these preclinical findings and to fully elucidate the structure-activity and structure-pharmacokinetic relationships of this promising class of compounds.

References

A Comparative Guide to the Interaction of p-Methoxystilbene with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction of p-methoxystilbene (trans-4-methoxystilbene) with cytochrome P450 (CYP) enzymes, benchmarked against other well-studied stilbene derivatives, resveratrol and pterostilbene. The information presented herein is supported by experimental data to facilitate informed decisions in drug development and metabolic research.

Introduction

Cytochrome P450 enzymes are a critical superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[1] Understanding the interaction of novel compounds with these enzymes is paramount in drug discovery and development to predict potential drug-drug interactions, metabolic fates, and toxicity profiles. Stilbenoids, a class of natural and synthetic phenolic compounds, have garnered significant interest for their diverse pharmacological activities. This compound, a methoxylated derivative of resveratrol, is one such compound whose interaction with CYP enzymes warrants detailed investigation. This guide compares the inhibitory potential of this compound against a panel of key human CYP isoforms and provides detailed experimental methodologies for assessing these interactions.

Comparative Analysis of CYP Inhibition

The inhibitory effects of this compound, resveratrol, and pterostilbene on various human cytochrome P450 isoforms were evaluated in a comprehensive study using human liver microsomes. The following tables summarize the percentage of inhibition at a concentration of 10 µM for each compound.

Cytochrome P450 IsoformSubstrateThis compound (10 µM)Resveratrol (10 µM)Pterostilbene (10 µM)
CYP1A2 Phenacetin15.7 ± 3.1%23.5 ± 4.5%48.9 ± 2.5%
CYP2A6 Coumarin10.2 ± 5.6%18.9 ± 3.8%25.1 ± 6.2%
CYP2B6 Bupropion12.4 ± 4.2%20.1 ± 5.1%33.7 ± 7.3%
CYP2C8 AmodiaquineNot ReportedNot ReportedSignificant Inhibition (IC50 = 3.0 ± 0.4 µM)[2]
CYP2C9 Diclofenac8.9 ± 2.5%15.8 ± 3.9%Strong Inhibition (IC50 = 0.12 ± 0.04 µM)[3]
CYP2C19 S-mephenytoin11.5 ± 3.3%19.3 ± 4.1%Moderate Inhibition
CYP2D6 Dextromethorphan14.6 ± 4.7%22.8 ± 5.3%Moderate Inhibition (IC50 = 62.33 ± 11.4 µM)[3]
CYP2E1 Chlorzoxazone9.8 ± 2.9%17.6 ± 4.4%21.4 ± 5.8%
CYP3A4/5 Testosterone18.3 ± 4.9%35.2 ± 6.8%55.6 ± 8.1%
CYP3A4/5 Midazolam20.5 ± 5.5%41.7 ± 7.2%60.3 ± 9.4%

Data sourced from Hyrsova et al., 2018. [4]

Note: The data for CYP2C8 and CYP2C9 with pterostilbene are from separate studies and are presented as IC50 values, indicating a more potent inhibition compared to the single-point percentage inhibition data available for this compound and resveratrol from the primary comparative study.

From this data, it is evident that this compound is generally a weak inhibitor of the major human cytochrome P450 enzymes at a concentration of 10 µM. In comparison, both resveratrol and, to a greater extent, pterostilbene, exhibit more significant inhibitory activity against several CYP isoforms, particularly CYP1A2, CYP2C9, and CYP3A4/5. The stronger inhibition by pterostilbene is consistent with other studies, which have reported potent inhibition of CYP2C8 and CYP2C9.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for assessing cytochrome P450 inhibition.

Cytochrome P450 Inhibition Assay (General Workflow)

This assay determines the concentration of a test compound that produces 50% inhibition (IC50) of a specific CYP isoform's activity.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

  • Test compound (this compound or alternatives)

  • NADPH regenerating system (to initiate the metabolic reaction)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (to stop the reaction)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation: Prepare stock solutions of the test compound, substrate, and internal standard.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, human liver microsomes, and a range of concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Add the specific substrate to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a suitable model.

CYP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Reagents: - Test Compound - Substrate - HLM/CYPs - Buffer, NADPH mix Create Incubation Mixture: HLM + Buffer + Test Compound prep->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate add_nadph Initiate with NADPH add_substrate->add_nadph incubate Incubate (37°C) add_nadph->incubate terminate Terminate Reaction (Cold Solvent) incubate->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis (Quantify Metabolite) process->analyze calculate Data Analysis (Calculate IC50) analyze->calculate

General workflow for a cytochrome P450 inhibition assay.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1/1A2 Activity

This is a fluorometric assay commonly used to measure the activity of CYP1A1 and CYP1A2.

Principle: The non-fluorescent substrate, 7-ethoxyresorufin, is deethylated by CYP1A1/1A2 to the highly fluorescent product, resorufin.

Procedure:

  • Follow the general workflow for the CYP inhibition assay.

  • Use 7-ethoxyresorufin as the substrate.

  • After the incubation period, stop the reaction.

  • Measure the fluorescence of resorufin using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • The decrease in fluorescence in the presence of the test compound indicates inhibition.

Testosterone 6β-Hydroxylation Assay for CYP3A4 Activity

This is a specific assay to determine the activity of CYP3A4, the most abundant CYP enzyme in the human liver.

Principle: Testosterone is hydroxylated at the 6β position by CYP3A4 to form 6β-hydroxytestosterone.

Procedure:

  • Follow the general workflow for the CYP inhibition assay.

  • Use testosterone as the substrate.

  • After incubation and reaction termination, quantify the formation of 6β-hydroxytestosterone using LC-MS/MS.[5]

Midazolam 1'-Hydroxylation Assay for CYP3A4 Activity

This is another widely used and clinically relevant assay for CYP3A4 activity.

Principle: Midazolam is hydroxylated at the 1' position by CYP3A4 to form 1'-hydroxymidazolam.

Procedure:

  • Follow the general workflow for the CYP inhibition assay.

  • Use midazolam as the substrate.

  • After incubation and reaction termination, quantify the formation of 1'-hydroxymidazolam using LC-MS/MS.[6]

Signaling Pathways and Logical Relationships

The interaction of stilbenes with CYP enzymes can be visualized as a competitive inhibition model, where the stilbene compound competes with the substrate for binding to the active site of the enzyme.

Inhibition_Mechanism cluster_reactants Reactants cluster_products Products / Complexes Enzyme CYP Enzyme (e.g., CYP3A4) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (e.g., Testosterone) Substrate->ES_Complex Binds Inhibitor Inhibitor (this compound) Inhibitor->EI_Complex Binds Metabolite Metabolite (e.g., 6β-Hydroxytestosterone) ES_Complex->Enzyme Releases ES_Complex->Metabolite Catalyzes

Competitive inhibition of a CYP enzyme by this compound.

Conclusion

The available experimental data indicates that this compound is a weak inhibitor of the major human cytochrome P450 enzymes. Its inhibitory potential is considerably lower than that of resveratrol and pterostilbene. This suggests that this compound may have a lower propensity for causing clinically significant drug-drug interactions mediated by CYP inhibition compared to its more studied stilbene counterparts. However, further studies to determine the precise IC50 and Ki values for a broader range of CYP isoforms are warranted to fully characterize its interaction profile. The provided experimental protocols offer a robust framework for conducting such investigations, which are essential for the continued development of stilbene-based therapeutic agents.

References

A Comparative Guide to the Efficacy of p-Methoxystilbene and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of p-methoxystilbene derivatives, primarily focusing on pterostilbene, against other well-known antioxidants such as resveratrol, Vitamin E, and butylated hydroxytoluene (BHT). The comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to facilitate a comprehensive understanding for drug development and research applications.

Introduction to Stilbenoids: Resveratrol and its Methoxylated Analogs

Stilbenoids are a class of natural polyphenols, with resveratrol (trans-3,5,4'-trihydroxystilbene) being the most extensively studied member. Found in grapes and red wine, resveratrol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] However, its therapeutic potential is often limited by low bioavailability and rapid metabolism.[2]

This has led to increased interest in methoxylated stilbene derivatives, such as pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), the primary antioxidant in blueberries.[4] The replacement of hydroxyl (-OH) groups with methoxy (–OCH3) groups significantly increases the molecule's lipophilicity and metabolic stability.[1][2][3] This structural modification enhances membrane permeability, leading to greater oral absorption, cellular uptake, and a longer half-life compared to resveratrol.[1][4][5]

Comparative Analysis: Chemical and Pharmacokinetic Profiles

The superior pharmacological properties of pterostilbene are largely attributed to its methoxy groups.[1][3] Studies in rats have shown that pterostilbene has a significantly longer half-life (105 minutes) compared to resveratrol (14 minutes).[1] Furthermore, the oral bioavailability of pterostilbene is reported to be around 95%, a stark contrast to the 20% bioavailability of resveratrol.[1] This enhanced pharmacokinetic profile suggests that methoxylated stilbenes may achieve more effective concentrations in target tissues.

Table 1: Comparison of Chemical and Pharmacokinetic Properties

PropertyThis compound (Pterostilbene)ResveratrolReference(s)
Chemical Structure Two –OCH3 groups, one –OH groupThree –OH groups[1][3]
Molecular Formula C16H16O3C14H12O3[3]
Molecular Weight 256.30 g/mol 228.24 g/mol [3]
Lipophilicity HigherLower[1][3][5]
Oral Bioavailability ~95%~20%[1]
Half-life ~105 minutes~14 minutes[1]

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of this compound and its counterparts has been evaluated using various in vitro and in vivo models. These assays measure the ability of a compound to neutralize free radicals or inhibit oxidative processes.

In Vitro Antioxidant Activity

Multiple studies demonstrate the potent antioxidant activity of pterostilbene. For instance, one study found that trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene was a significantly stronger antioxidant than resveratrol (P < 0.05) in inhibiting protein carbonylation and lipid peroxidation in human blood cells treated with platinum compounds.[6] Another methoxylated stilbene, isorhapontigenin, also showed potent antioxidative activity, with effects at 10⁻⁵ and 10⁻⁶ mol/L being comparable to vitamin E at 10⁻⁴ mol/L, suggesting it is much more potent.[7]

In a comparative study of various antioxidants on the oxidative stability of irradiated polyethylene, butylated hydroxytoluene (BHT) demonstrated the highest oxidation resistance, followed by HPAO (a hindered phenolic antioxidant), Vitamin E, and β-carotene.[8] While this study did not include stilbenoids, it provides context for the relative efficacy of common industrial antioxidants.

Table 2: Comparative In Vitro Antioxidant Activity

CompoundAssayModel SystemKey FindingReference(s)
trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene Protein Carbonylation & Lipid PeroxidationHuman Blood PlateletsStronger antioxidant than resveratrol (P < 0.05).[6]
Isorhapontigenin MDA formation, GSH depletionRat Liver & Brain TissuesSignificantly inhibited oxidative damage; more potent than Vitamin E.[7]
Pterostilbene SOD2 ExpressionPreclinical modelsProduced a 5.7-fold increase in SOD2 enzyme activity.[4]
Resveratrol ROS ReductionUVB-irradiated HaCaT cellsSignificantly increased SOD, GPX-4, and HO-1; decreased ROS.[5]
BHT Oxidation IndexIrradiated PolyethyleneLowest oxidation index (0.21), indicating highest stability.[8]
Vitamin E Oxidation IndexIrradiated PolyethyleneOxidation index of 0.29.[8]

Mechanisms of Antioxidant Action

Stilbenoids exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense pathways. The number and position of hydroxyl and methoxy groups on the stilbene scaffold play a crucial role in this activity.[9][10]

Direct Radical Scavenging

The phenolic hydroxyl groups on the stilbene ring are key to their radical-scavenging ability.[9] The antioxidant action proceeds via the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical on the antioxidant molecule.[11] While the para-hydroxy group of resveratrol is highly reactive, methoxylation can enhance overall stability and efficacy.[12]

Activation of the Nrf2/ARE Signaling Pathway

A primary mechanism by which stilbenes confer cellular protection against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5][13] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1.[13] Upon exposure to oxidative stress or activators like stilbenes, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[4][13][14] Studies have shown that both resveratrol and pterostilbene can activate this protective pathway.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stilbene This compound (e.g., Pterostilbene) Keap1_Nrf2 Keap1-Nrf2 Complex Stilbene->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Genes activates transcription caption Nrf2/ARE antioxidant pathway activation by this compound.

Caption: Nrf2/ARE antioxidant pathway activation by this compound.

Experimental Protocols

The following are summarized methodologies for common antioxidant assays cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Reagent Preparation : A solution of DPPH in methanol (e.g., 0.09 mM) is prepared.[15]

  • Reaction : The antioxidant compound, dissolved in a suitable solvent, is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically ~517 nm).

  • Calculation : The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control (without the antioxidant). The IC50 value (the concentration of antioxidant required to scavenge 50% of DPPH radicals) is often determined.

DPPH_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH Solution with Test Samples A->C B Prepare Antioxidant Test Samples B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F caption Generalized workflow for the DPPH radical scavenging assay.

Caption: Generalized workflow for the DPPH radical scavenging assay.

Lipid Peroxidation Assay (MDA Measurement)

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage.

  • Sample Preparation : Biological samples (e.g., liver microsomes, brain mitochondria) are homogenized.[7]

  • Induction of Peroxidation : Oxidative stress is induced using agents like Fe²⁺-cysteine or H₂O₂.[7] The antioxidant compound is added to the test groups.

  • TBARS Reaction : Thiobarbituric acid (TBA) is added to the samples, and the mixture is heated (e.g., at 95°C for 60 min). TBA reacts with MDA to form a pink-colored adduct.

  • Extraction : The colored adduct is extracted with a solvent like n-butanol.

  • Measurement : The absorbance or fluorescence of the extracted adduct is measured.

  • Quantification : The MDA concentration is determined by comparing the readings to a standard curve prepared with a known concentration of MDA.

Structure-Activity Relationship and Conclusion

The evidence strongly indicates that methoxylation of the stilbene scaffold is a highly effective strategy for improving antioxidant potential for therapeutic applications.

SAR_Logic A Hydroxyl Groups (e.g., Resveratrol) C Increased Lipophilicity A->C lower B Methoxy Groups (e.g., Pterostilbene) B->C D Increased Metabolic Stability B->D E Enhanced Oral Bioavailability C->E F Greater Cellular Uptake C->F G Longer Half-Life D->G H Superior Pharmacological Efficacy E->H F->H G->H caption Logical flow of how methoxylation enhances stilbene efficacy.

References

Stilbenes on the Cellular Switchboard: A Comparative Look at Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how resveratrol and pterostilbene, two prominent stilbenes, orchestrate gene expression changes, offering insights for researchers in drug discovery and the life sciences.

Stilbenes, a class of natural phenolic compounds, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. At the heart of these effects lies their ability to modulate gene expression, effectively reprogramming cellular pathways. This guide provides a comparative analysis of the impact of two well-studied stilbenes, resveratrol and its methylated analog pterostilbene, on the cellular transcriptome. We will explore their differential effects on key signaling pathways, supported by experimental data and detailed methodologies.

Comparative Analysis of Gene Expression Changes

Resveratrol and pterostilbene, while structurally similar, exhibit distinct bioavailabilities and potencies, which are reflected in their impact on gene expression. Pterostilbene, with its higher lipophilicity and metabolic stability, often demonstrates a more pronounced effect on modulating gene networks compared to resveratrol.[1][2]

Below is a summary of key gene expression changes induced by resveratrol and pterostilbene across different studies. It is important to note that the specific genes and the magnitude of change can vary depending on the cell type, dose, and duration of treatment.

StilbeneTarget Gene/Gene FamilyEffect on ExpressionAssociated Pathway/FunctionReference Cell Type
Resveratrol SIRT1UpregulationDeacetylation of proteins, cellular metabolism, agingTriple-negative breast cancer cells
DNMTsDownregulationDNA methylation, epigenetic regulationTriple-negative breast cancer cells
PTENUpregulationTumor suppression, PI3K/Akt signalingProstate cancer cells[3]
miR-17, -20a, -106a/bDownregulationRegulation of PTEN expressionProstate cancer cells[3]
Cyclins, CDKsDownregulationCell cycle progressionVarious cancer cells
Bcl-2DownregulationApoptosis (anti-apoptotic)Various cancer cells
BaxUpregulationApoptosis (pro-apoptotic)Various cancer cells
NF-κB target genesDownregulationInflammationVarious cell types[4]
Pterostilbene SIRT1UpregulationDeacetylation of proteins, cellular metabolism, agingTriple-negative breast cancer cells
DNMTsDownregulationDNA methylation, epigenetic regulationTriple-negative breast cancer cells
PTENUpregulationTumor suppression, PI3K/Akt signalingProstate cancer cells[3]
miR-17, -20a, -106a/bDownregulationRegulation of PTEN expressionProstate cancer cells[3]
Pro-apoptotic genesUpregulationApoptosisPancreatic cancer cells[5]
STAT3Phosphorylation inhibitedCell proliferation and survivalPancreatic cancer cells[5]
MnSODAltered levelsAntioxidant defensePancreatic cancer cells[5]
NF-κB target genesDownregulationInflammationVarious cell types[4]

Key Signaling Pathways Modulated by Stilbenes

Stilbenes exert their influence on gene expression by targeting critical signaling pathways that govern cellular processes like proliferation, apoptosis, and inflammation. Two of the most consistently reported pathways are the PI3K/Akt/mTOR pathway and the NF-κB signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Both resveratrol and pterostilbene have been shown to inhibit this pathway, contributing to their anti-proliferative effects. A key mechanism in this inhibition is the upregulation of the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[3]

PI3K_Akt_mTOR_Pathway cluster_stilbenes Stilbenes Resveratrol Resveratrol PTEN PTEN Resveratrol->PTEN Upregulates Pterostilbene Pterostilbene Pterostilbene->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Stilbene-mediated inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial mediator of the inflammatory response. Chronic activation of this pathway is linked to various inflammatory diseases and cancer. Both resveratrol and pterostilbene are known to suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[4]

NFkB_Signaling_Pathway cluster_stilbenes Stilbenes Resveratrol Resveratrol IKK IKK Resveratrol->IKK Inhibits Pterostilbene Pterostilbene Pterostilbene->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NFkB IKK->NFkB IkB degradation IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression GeneExpression Nucleus->GeneExpression Inflammatory Gene Transcription

Inhibition of the NF-κB inflammatory pathway by stilbenes.

Experimental Protocols

To ensure the reproducibility of gene expression studies involving stilbenes, a well-defined experimental protocol is essential. The following is a generalized workflow for a comparative analysis of gene expression changes induced by stilbenes using microarray or RNA-sequencing.

Experimental Workflow

Experimental_Workflow A Cell Culture and Treatment B RNA Extraction and Quality Control A->B C Library Preparation (for RNA-seq) or cDNA Synthesis and Labeling (for Microarray) B->C D Microarray Hybridization or RNA Sequencing C->D E Data Acquisition and Pre-processing D->E F Differential Gene Expression Analysis E->F G Pathway and Functional Analysis F->G

General workflow for comparative gene expression analysis.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Select an appropriate cell line relevant to the research question (e.g., a specific cancer cell line or a primary cell type).

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Stilbene Preparation: Dissolve resveratrol and pterostilbene in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should always be included.

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the stilbenes or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

2. RNA Extraction and Quality Control:

  • RNA Isolation: After treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 and A260/A230 ratios. Evaluate RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer).

3. Gene Expression Analysis (Microarray):

  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase. Subsequently, synthesize second-strand cDNA and then in vitro transcribe to produce biotin-labeled cRNA.

  • Fragmentation and Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven.

  • Washing and Staining: After hybridization, wash the arrays to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.

  • Scanning: Scan the arrays using a high-resolution scanner to detect the fluorescent signals.

4. Data Analysis:

  • Data Pre-processing: Perform background correction, normalization (e.g., RMA), and summarization of the raw microarray data.

  • Differential Expression Analysis: Identify differentially expressed genes between the stilbene-treated groups and the control group using statistical tests (e.g., t-test or ANOVA) and applying a fold-change and p-value cutoff.

  • Pathway and Functional Enrichment Analysis: Use bioinformatics tools (e.g., DAVID, GSEA) to identify the biological pathways and gene ontology terms that are significantly enriched in the list of differentially expressed genes.

References

Safety Operating Guide

Proper Disposal of p-Methoxystilbene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of p-methoxystilbene, ensuring laboratory safety and environmental protection.

This document provides detailed procedures for the proper disposal of this compound, a compound commonly used in scientific research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Hazard Information

This compound presents several health and environmental hazards that necessitate careful handling and disposal. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute toxicity, oral (Category 4): Harmful if swallowed[1].

  • Serious eye damage (Category 1): Causes serious eye damage[1].

  • Respiratory sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled[1].

  • Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life[1].

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood[2].

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₅H₁₄O[1][3]
Molecular Weight 210.27 g/mol [1][3]
Appearance Off-white to very slightly yellowish crystalline powder[4][5]
Melting Point 135 - 138 °C[4]
Solubility in Water Sparingly soluble (0.061 g/L at 25°C)[5]
CAS Number 1142-15-0[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be carried out in compliance with local, regional, and national hazardous waste regulations[4]. The following protocol provides a general framework for its disposal.

Step 1: Waste Identification and Classification

The first and most critical step is to determine if the this compound waste is classified as hazardous. Chemical waste generators are responsible for making this determination[4]. Given its GHS classifications, it is likely to be considered hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.

Step 2: Segregation and Storage

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a clearly labeled, sealed, and compatible waste container.

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[6].

  • Liquid Waste:

    • If this compound is in a solution, collect it in a sealed, leak-proof container.

    • The container should be labeled with "Hazardous Waste" and the names and approximate concentrations of all chemical constituents.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[6][7].

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels must be defaced or removed[7].

Step 3: Accidental Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Evacuate the immediate area and ensure adequate ventilation[2].

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder[4].

  • Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste[2][4].

  • Clean the spill area with soap and water.

Step 4: Final Disposal

The final disposal method will depend on your local regulations and the facilities available. Common disposal methods for chemical waste like this compound include:

  • Licensed Chemical Destruction Plant: The waste is transported to a specialized facility for treatment and disposal[2].

  • Controlled Incineration: The material is burned in a controlled environment with flue gas scrubbing to prevent the release of harmful substances[2].

Never dispose of this compound down the drain or in regular trash. [2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify classify Classify as Hazardous Waste (Consult SDS & Local Regulations) identify->classify segregate Segregate and Store in Labeled, Sealed Container classify->segregate spill Accidental Spill? segregate->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal spill->contact_ehs No cleanup->segregate end End: Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling P-Methoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with P-Methoxystilbene. This guide provides immediate, actionable steps for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. Nitrile rubber or other suitable material. Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[2][5]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.
Impervious GownLong-sleeved, impermeable gown that closes in the back for procedures with a higher risk of contamination.[6]
Protective ClothingWear fire/flame resistant and impervious clothing when handling larger quantities.[4]
Respiratory Protection Dust Respirator or Full-face RespiratorUse in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2][4] An N-95 or N-100 particle mask may be sufficient for most activities.[7]

Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow A Start: Handling this compound B Assess Risk of Exposure (e.g., quantity, dust/aerosol formation) A->B C Low Risk (e.g., small quantities, no dust) B->C Low D High Risk (e.g., large quantities, potential for dust/aerosol) B->D High E Standard PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves C->E F Enhanced PPE: - Face Shield - Impervious Gown - Double Gloves - Respiratory Protection (Dust Mask/Respirator) D->F G Proceed with Experiment E->G F->G

PPE Selection Workflow for this compound

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

  • Handling : Handle in a well-ventilated place.[4] Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[1]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of this material and its container to a licensed hazardous-waste disposal contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[4] Otherwise, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[4]

  • Contaminated PPE : Disposable materials that have been contaminated, such as gloves and weighing boats, must also be disposed of as hazardous waste.[8]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.

Disposal_Plan A Start: this compound Waste Generated B Segregate Waste: - Unused Chemical - Contaminated Solids (PPE, paper) - Contaminated Liquids (rinsate) A->B C Package and Label Waste B->C D Label Contents: 'Hazardous Waste' 'this compound' Hazard Symbols C->D E Store in Designated Hazardous Waste Area C->E F Arrange for Licensed Waste Disposal E->F G Complete Waste Manifest F->G H End: Waste Disposed G->H

Disposal Plan for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P-Methoxystilbene
Reactant of Route 2
Reactant of Route 2
P-Methoxystilbene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.